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  • Product: 3-Chloro-6-hydrazinyl-4-methylpyridazine
  • CAS: 66530-56-1

Core Science & Biosynthesis

Foundational

3-Chloro-6-hydrazinyl-4-methylpyridazine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-6-hydrazinyl-4-methylpyridazine For Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of novel heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-6-hydrazinyl-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 3-Chloro-6-hydrazinyl-4-methylpyridazine, a substituted pyridazine, represents a class of molecules with significant potential in medicinal chemistry due to the prevalence of the pyridazine scaffold in biologically active compounds.[1] This guide provides a comprehensive, in-depth technical walkthrough for the unambiguous structure determination of this target molecule. Moving beyond a simple recitation of methods, this document delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the integration of orthogonal methods to build a self-validating structural hypothesis. We will proceed through a logical workflow, from initial purity assessment and elemental analysis to the fine details of 2D NMR correlation and mass spectrometric fragmentation, providing both the "how" and the "why" at each stage. This guide is designed to serve as a practical, field-proven resource for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Pyridazine Core and the Rationale for Elucidation

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] This arrangement imparts unique electronic properties, making them valuable pharmacophores in drug design. The introduction of a chloro group, a hydrazinyl moiety, and a methyl group to this core at specific positions creates a molecule with multiple functionalities and, consequently, a rich and informative spectroscopic signature. The precise determination of this structure is non-negotiable for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A definitive structure is the foundation of any SAR campaign. Understanding the exact placement of each substituent is critical to interpreting how molecular modifications impact biological activity.

  • Intellectual Property: Unambiguous characterization is a prerequisite for patent protection and the establishment of novel chemical space.

  • Regulatory Compliance: Health authorities (e.g., FDA, EMA) require absolute proof of structure for any new chemical entity intended for clinical investigation.

  • Reproducibility: A well-characterized molecule ensures that scientific findings can be reliably reproduced by other researchers.

This guide will therefore employ a multi-technique approach, as summarized in the workflow below, to ensure the highest level of confidence in the final structural assignment.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_final Structure Confirmation synthesis Synthesis of 3-chloro-6-hydrazinyl- 4-methylpyridazine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point purification->mp elemental Elemental Analysis (CHN + Cl) purification->elemental ms Mass Spectrometry (HRMS & Isotope Pattern) purification->ms ir FTIR Spectroscopy purification->ir nmr NMR Spectroscopy (1D & 2D) purification->nmr elucidation Final Structure Elucidation mp->elucidation elemental->elucidation ms->elucidation ir->elucidation nmr->elucidation xray X-ray Crystallography (Optional, Definitive) elucidation->xray for absolute proof

Figure 1: A logical workflow for the structural elucidation of 3-chloro-6-hydrazinyl-4-methylpyridazine.

Foundational Analysis: Confirming Purity and Elemental Composition

Before delving into complex spectroscopic analysis, it is imperative to establish the purity and elemental composition of the synthesized compound. These foundational data points prevent the misinterpretation of spectra that could arise from impurities.

Synthesis Pathway

The target compound, 3-chloro-6-hydrazinyl-4-methylpyridazine, can be synthesized via the nucleophilic aromatic substitution of a dichlorinated precursor. A plausible and documented route for a similar compound involves reacting 3,6-dichloro-4-methylpyridazine with hydrazine hydrate.[3] The hydrazinyl group will preferentially displace one of the chlorine atoms.

Melting Point Determination

A sharp, well-defined melting point is a primary indicator of a pure crystalline solid.

Protocol:

  • A small amount of the dried, purified solid is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

  • The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Expected Result: A sharp melting point range (e.g., 1-2 °C) is expected for a pure compound. For comparison, the closely related 3-chloro-6-hydrazinopyridazine has a melting point of 137-141 °C.[4]

Elemental Analysis

Elemental analysis provides the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen. A separate analysis is typically required for halogens.

Protocol:

  • A precisely weighed sample (typically 1-3 mg) is submitted to a certified analytical laboratory.

  • The sample is combusted at high temperatures.

  • The resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors.

  • Chlorine content is determined by methods such as titration or ion chromatography after combustion.

Expected Quantitative Data for C₅H₇ClN₄:

ElementTheoretical Mass %
Carbon (C)37.87%
Hydrogen (H)4.45%
Chlorine (Cl)22.35%
Nitrogen (N)35.33%

Trustworthiness: The experimental values should be within ±0.4% of the theoretical values to confirm the molecular formula.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry (MS) is a powerful technique that provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and, with high resolution, the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS can measure m/z to several decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Protocol (Electron Ionization - EI):

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This process creates a radical cation, the molecular ion (M⁺•), and various fragment ions.

  • The ions are accelerated and their m/z is measured by a high-resolution analyzer (e.g., TOF or Orbitrap).

Expected HRMS Data for C₅H₇ClN₄:

IonIsotopeCalculated m/z
[M]⁺•³⁵Cl158.0359
[M+2]⁺•³⁷Cl160.0330

Causality: The presence of a chlorine atom is definitively confirmed by the characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[5] This isotopic signature is a key diagnostic feature.

Fragmentation Pattern Analysis

The fragmentation of the molecular ion provides a "fingerprint" that can be used to deduce structural features.[6][7]

Fragmentation_Pathway M M⁺• C₅H₇ClN₄⁺• m/z 158/160 F1 [M-N₂H₃]⁺ C₅H₄ClN₂⁺ m/z 127/129 M:f0->F1 - •N₂H₃ F2 [M-Cl]⁺ C₅H₇N₄⁺ m/z 123 M:f0->F2 - •Cl F3 [M-CH₃]⁺ C₄H₄ClN₄⁺ m/z 143/145 M:f0->F3 - •CH₃

Figure 2: Plausible fragmentation pathways for 3-chloro-6-hydrazinyl-4-methylpyridazine under EI-MS.

Interpretation of Key Fragments:

  • Loss of •N₂H₃ (m/z 127/129): Cleavage of the C-N bond of the hydrazinyl group is a likely fragmentation pathway. The resulting ion would retain the chlorine atom, thus showing the 3:1 isotope pattern.

  • Loss of •Cl (m/z 123): Loss of the chlorine radical would result in a fragment ion without the characteristic isotope pattern.

  • Loss of •CH₃ (m/z 143/145): Loss of the methyl radical from the pyridazine ring is another possible fragmentation. The resulting fragment would still contain the chlorine atom.

Vibrational Spectroscopy: Identifying Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Protocol (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

  • Pressure is applied to ensure good contact.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected FTIR Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3200N-H stretchHydrazine (-NH-NH₂)Typically appears as one or two sharp peaks.
3100-3000C-H stretchAromatic C-HCharacteristic of the pyridazine ring proton.
2980-2850C-H stretchMethyl (-CH₃)Aliphatic C-H stretching vibrations.
1620-1550C=N and C=C stretchPyridazine ringAromatic ring stretching vibrations.
1500-1400N-H bendHydrazine (-NH₂)Scissoring vibration of the amino group.
800-600C-Cl stretchChloro groupStrong absorption in the fingerprint region.

Expertise & Experience: The N-H stretching region is particularly informative. A free hydrazine group (-NH₂) will often show two bands corresponding to symmetric and asymmetric stretching. The presence of these bands provides strong evidence for the hydrazinyl substituent.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, we can piece together the complete connectivity and spatial arrangement of the atoms.[9]

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol:

  • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as the NH protons are more likely to be observable).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-9.0Singlet1HNHThe hydrazinyl NH proton is expected to be downfield and may be broad.
~7.5Singlet1HH-5The lone aromatic proton on the pyridazine ring. Its chemical shift is influenced by the adjacent chloro and methyl groups.[10]
~4.5Broad Singlet2HNH₂The terminal amino protons of the hydrazinyl group. Often broad and may exchange with water.
~2.3Singlet3H-CH₃The methyl group protons. Expected to be a singlet as there are no adjacent protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides information about the different carbon environments in the molecule.

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160C-6Carbon attached to the hydrazinyl group, significantly deshielded by the nitrogen atoms.
~150C-3Carbon attached to the chlorine atom, deshielded by the electronegative halogen.
~135C-4Carbon attached to the methyl group.
~125C-5The protonated carbon of the pyridazine ring.
~20-CH₃The methyl carbon, appearing in the typical aliphatic region.
2D NMR for Unambiguous Assignments: HSQC and HMBC

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would show a cross-peak between the proton at ~7.5 ppm and the carbon at ~125 ppm, confirming the C-5/H-5 assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to place the substituents correctly.

Key Expected HMBC Correlations:

Figure 3: Expected key HMBC correlations to confirm the structure.

Interpretation:

  • The proton at C-5 should show correlations to C-3, C-4, and C-6.

  • The methyl protons should show correlations to C-3, C-4, and C-5. These correlations would unambiguously confirm the relative positions of the chloro, methyl, and hydrazinyl groups on the pyridazine ring.

Optional but Definitive: Single-Crystal X-ray Crystallography

For absolute proof of structure, especially the determination of tautomeric forms or intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.[11]

Protocol:

  • Grow a suitable single crystal of the compound (e.g., by slow evaporation from a solvent like ethanol or acetonitrile).

  • Mount the crystal on a diffractometer.

  • Collect diffraction data by irradiating the crystal with monochromatic X-rays.

  • Solve and refine the crystal structure using specialized software.

Expected Outcome: The analysis will yield a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. Based on a closely related structure, the 3-chloro-6-hydrazinylpyridazine unit is expected to be nearly planar.[12]

Safety and Handling

Working with chlorinated and hydrazinyl-containing heterocyclic compounds requires strict adherence to safety protocols.

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens.[13][14] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[17]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The structural elucidation of 3-chloro-6-hydrazinyl-4-methylpyridazine is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from foundational purity and elemental composition analysis to detailed 1D and 2D NMR spectroscopy and mass spectrometry—a researcher can build an irrefutable, self-validating case for the molecule's structure. Each technique provides a unique piece of the puzzle, and their combined interpretation, grounded in a solid understanding of chemical principles, leads to the final, unambiguous structural assignment. This rigorous approach not only ensures scientific accuracy but also fulfills the stringent requirements for publication, patenting, and regulatory submission in the field of drug development.

References

  • AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available at: [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-6-hydrazinopyridazine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-6-hydrazinyl-4,5-dimethylpyridazine. Available at: [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of new hydrazine compounds and their derivatives.
  • Scribd. (2017). Hydrazine Safety Data Sheet. Available at: [Link]

  • NextSDS. (n.d.). 3-chloro-6-hydrazinyl-4,5-dimethylpyridazine — Chemical Substance Information. Available at: [Link]

  • PubMed. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Available at: [Link]

  • SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine. Available at: [Link]

  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available at: [Link]

  • ChemWhat. (n.d.). 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

Sources

Exploratory

The Strategic Role of 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS 66530-56-1) in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective central nervous system (CNS) therapeutics and kinase inhibitors relies heavily on architecturally precise building blocks. 3-Chloro-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective central nervous system (CNS) therapeutics and kinase inhibitors relies heavily on architecturally precise building blocks. 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) has emerged as a critical bifunctional intermediate[1]. Featuring both a highly reactive hydrazine moiety and an aryl chloride handle, this compound serves as a linchpin for orthogonal functionalization. Its primary utility lies in the synthesis of fused heterocyclic scaffolds (such as triazolopyridazines) and as a precursor for subtype-selective positive allosteric modulators of calcium-activated potassium (KCa2) channels[2].

This technical guide deconstructs the physicochemical profile, regioselective synthesis, and pharmacological applications of this essential pyridazine derivative.

Physicochemical Profiling

Understanding the baseline metrics of 3-Chloro-6-hydrazinyl-4-methylpyridazine is essential for predicting its behavior in both synthetic workflows and biological systems. The adjacent nitrogen atoms in the pyridazine ring act as potent hydrogen bond acceptors, while the hydrazine group provides critical hydrogen bond donors[3].

PropertyValue / Description
Chemical Name 3-Chloro-6-hydrazinyl-4-methylpyridazine
CAS Registry Number 66530-56-1[1]
Molecular Formula C₅H₇ClN₄[1]
Molecular Weight 158.59 g/mol [4]
Structural Class Halogenated Heteroaryl Hydrazine
Hydrogen Bond Donors 3 (Hydrazine -NHNH₂)
Hydrogen Bond Acceptors 4 (Pyridazine N atoms + Hydrazine N atoms)
Synthetic Role Bifunctional building block; Bioisostere precursor[3]

Mechanistic Grounding: Regioselectivity and Bioisosterism

The architectural brilliance of 3-Chloro-6-hydrazinyl-4-methylpyridazine stems from its regioselective synthesis and its role as a bioisostere. In drug design, the pyridazine ring is frequently deployed as a bioisosteric replacement for pyrimidine or pyridine rings[3]. This substitution often improves the aqueous solubility and metabolic stability of the resulting pharmacophore while altering the vector of hydrogen bonding.

During its synthesis from 3,6-dichloro-4-methylpyridazine, the introduction of the hydrazine group proceeds via a Nucleophilic Aromatic Substitution (SNAr) . The causality behind the regioselectivity is driven by steric hindrance: the methyl group at the C4 position sterically shields the adjacent C3-chloride. Consequently, the hydrazine nucleophile is kinetically directed to attack the less hindered C6-chloride[5]. This structural nuance ensures high product purity without the need for complex chromatographic separation.

Synthesis A 3,6-Dichloro-4- methylpyridazine C Reflux in EtOH (2-4 hours) A->C B Hydrazine Monohydrate B->C D Cooling & Filtration C->D SNAr Reaction E 3-Chloro-6-hydrazinyl- 4-methylpyridazine D->E Precipitation

Regioselective SNAr workflow for synthesizing CAS 66530-56-1.

Experimental Protocol: Regioselective Synthesis

The following self-validating protocol outlines the synthesis of 3-chloro-6-hydrazinyl-4-methylpyridazine. The methodology leverages differential solubility to drive the reaction to completion and simplify isolation[5].

Reagents and Materials:
  • Starting Material: 3,6-Dichloro-4-methylpyridazine (1.0 equivalent)

  • Nucleophile: Hydrazine monohydrate (3.0 to 4.0 equivalents)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: Dissolve 1.0 eq of 3,6-dichloro-4-methylpyridazine in absolute ethanol at room temperature. The use of ethanol is deliberate; it fully solubilizes the relatively non-polar dichloro-starting material.

  • Nucleophilic Addition: Add 3.0 eq of hydrazine monohydrate dropwise to the stirring solution. Causality: A stoichiometric excess of hydrazine is critical to suppress the formation of bis-alkylated dimers (where one hydrazine molecule reacts with two molecules of the starting material).

  • Thermal Activation (SNAr): Elevate the temperature to reflux (approx. 78°C) and maintain for 2 to 4 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Product Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C). Causality: The introduction of the highly polar hydrazine moiety significantly decreases the molecule's solubility in cold ethanol, causing the target product to spontaneously crystallize out of solution.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove unreacted hydrazine and trace impurities, followed by drying under a high vacuum to yield the pure 3-chloro-6-hydrazinyl-4-methylpyridazine.

Applications in Advanced Therapeutics

Scaffold for KCa2 Channel Positive Allosteric Modulators

One of the most prominent applications of CAS 66530-56-1 is in the development of treatments for neurodegenerative diseases, specifically Spinocerebellar Ataxia Type 2 (SCA2) [6].

Researchers utilize the hydrazine moiety of 3-chloro-6-hydrazinyl-4-methylpyridazine to perform a Knorr pyrazole synthesis by reacting it with 1,3-diketones (e.g., acetylacetone). This condensation yields 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazine[2]. The remaining aryl chloride at the C3 position is then subjected to a secondary SNAr or Buchwald-Hartwig cross-coupling with various anilines or cyclohexylamines.

The resulting compounds act as subtype-selective positive allosteric modulators (PAMs) for KCa2.2a and KCa2.3 channels[7]. By potentiating these channels, the drugs increase potassium efflux, hyperpolarize the membrane, and normalize the aberrant bursting activity of cerebellar Purkinje cells, offering profound therapeutic relief for ataxia[7].

Pathway A Pyridazine-Based Modulator (e.g., CyPPA Analog) B KCa2.2a / KCa2.3 Channels A->B Allosteric Binding C Increased Potassium (K+) Efflux B->C Channel Activation D Membrane Hyperpolarization C->D E Normalization of Purkinje Cell Firing D->E Burst Reduction F SCA2 Therapeutic Relief E->F

Pharmacological mechanism of KCa2 channel modulators in SCA2 treatment.
Precursor for Fused Kinase Inhibitors

Beyond ion channel modulation, the bifunctional nature of 3-chloro-6-hydrazinyl-4-methylpyridazine makes it an ideal precursor for synthesizing fused bicyclic systems, such as triazolopyridazines and pyrazolopyridazines [3]. These rigid, planar scaffolds are highly prized in oncology and CNS drug discovery because they effectively mimic the adenine ring of ATP, allowing them to competitively bind to the hinge region of various kinases (such as AAK1) with high affinity and selectivity[5].

Sources

Foundational

3-Chloro-6-hydrazinyl-4-methylpyridazine molecular weight

[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", Workflow for synthesizing KCa2 channel modulators using the pyridazine intermediate. Step-by-Step Protocol: Nucleophilic Substitution Preparation : Diss...

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Author: BenchChem Technical Support Team. Date: March 2026

[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF",

Workflow for synthesizing KCa2 channel modulators using the pyridazine intermediate.

Step-by-Step Protocol: Nucleophilic Substitution
  • Preparation : Dissolve 0.23 mmol (approx. 36.5 mg, calculated using the 158.59 g/mol MW) of 3-chloro-6-hydrazinyl-4-methylpyridazine in 2.0 mL of anhydrous N,N-dimethylformamide (DMF)[1].

    • Expert Insight: Anhydrous DMF is mandatory. Its high dielectric constant stabilizes the transition state of the nucleophilic substitution, while the strict absence of water prevents the competitive hydrolysis of the electrophile[2].

  • Base Addition : Add 3.0 mmol (348 μL) of N,N-diisopropylethylamine (DIPEA)[1].

    • Expert Insight: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the coupling, driving the reaction forward without competing with the hydrazine nucleophile[2].

  • Coupling : Introduce the target electrophile (e.g., a substituted pyrazole or halogenated aryl compound) dropwise at 0°C, then allow the reaction mixture to warm to room temperature[2].

  • Analytical Validation (Self-Validating Step) : Monitor the reaction via LC-MS. For the unreacted starting material, the extracted ion chromatogram (EIC) must show an m/z of 159.04 [M+H]+. The presence of the chlorine atom will yield a characteristic M+2 isotopic peak at approximately 161.04 m/z with a 3:1 intensity ratio. This isotopic signature confirms the integrity of the pyridazine scaffold prior to complete conversion.

  • Purification : Quench the reaction with deionized water, extract with ethyl acetate, and purify the organic layer via preparative HPLC[1].

Mechanism of Action (MoA) in Neuropharmacology

Once synthesized, these pyridazine-based analogs act as highly potent PAMs. They selectively bind to the KCa2.2a and KCa2.3 channels without affecting the KCa2.1 or KCa3.1 subtypes[3]. This selectivity is critical for normalizing the firing rates of cerebellar Purkinje cells (PCs), offering a targeted therapeutic pathway for spinocerebellar ataxia type 2 (SCA2) and essential tremor[1].

MoA A Pyridazine-based CyPPA Analog B Binding to CaM C-lobe & HA/HB helices pocket A->B C Positive Allosteric Modulation (PAM) B->C D Normalization of Purkinje Cell Firing C->D Increased K+ efflux E Therapeutic Effect: SCA2 & Essential Tremor D->E

Mechanism of action for KCa2 channel PAMs in treating neurodegenerative diseases.

Safety, Handling, and Regulatory Compliance

Handling 3-chloro-6-hydrazinyl-4-methylpyridazine requires strict adherence to GHS safety protocols due to the inherent reactivity of the hydrazine moiety and the halogenated aromatic ring[4].

Table 2: Hazard and Handling Summary

Hazard ClassPrecautionary MeasuresChemical Causality
Acute Toxicity Wear nitrile gloves and handle exclusively in a certified fume hood.Hydrazine derivatives can rapidly interfere with endogenous amine metabolism.
Skin Sensitization Wash immediately with soap and water upon contact (P302+P352)[4].The electrophilic nature of the chloro-pyridazine ring can react with skin proteins.
Storage Store locked up in a well-ventilated place (P403+P233)[4].Prevents oxidative degradation of the hydrazine group by atmospheric oxygen.

References

  • 66530-56-1(3-氯-6-肼基-4-甲基哒嗪) - ChemicalBook. Source: ChemicalBook.
  • US12312333B2 - SK channel positive allosteric modulators - Google Patents. Source: Google Patents.
  • Molecules PDF - Matrix Fine Chemicals. Source: Matrix Fine Chemicals.
  • BLD Pharmatech: CHEMICAL PRODUCT AND COMPANY IDENTIFICATION. Source: BLD Pharm.
  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC. Source: NIH.
  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - eScholarship.org. Source: eScholarship.

Sources

Exploratory

Technical Whitepaper: 3-Chloro-6-hydrazinyl-4-methylpyridazine in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary As the complexity of small-molecule therapeutics increases, the demand for highly functionalized, regioselective building blocks has surged. 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of small-molecule therapeutics increases, the demand for highly functionalized, regioselective building blocks has surged. 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) represents a critical intermediate in modern medicinal chemistry, particularly in the synthesis of complex polycyclic systems and positive allosteric modulators (PAMs)[1]. This whitepaper provides an in-depth analysis of its structural topology via SMILES notation, its mechanistic utility in drug discovery, and field-proven synthetic protocols for its derivatization.

Chemical Topology and SMILES Notation

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 3-Chloro-6-hydrazinyl-4-methylpyridazine is Cc1cc(NN)nnc1Cl [2]. As a Senior Application Scientist, I approach this notation not just as a string of characters, but as a map of electronic potential and steric hindrance:

  • C : The aliphatic methyl group at position 4. This group provides a critical steric bump that can dictate the regioselectivity of incoming nucleophiles and enhance the lipophilicity of the final drug candidate.

  • c1 : The starting aromatic carbon (C4) of the pyridazine ring, anchoring the methyl group.

  • cc(NN) : The sequence moves through C5 to C6, where the highly nucleophilic hydrazine (NN) moiety is attached. The alpha-effect of the adjacent nitrogen atoms makes this group exceptionally reactive toward electrophiles like diketones or orthoesters.

  • nn : The adjacent aromatic nitrogens (N1 and N2) defining the 1,2-diazine (pyridazine) core. These heteroatoms lower the LUMO of the ring, making the adjacent carbons susceptible to nucleophilic attack.

  • c1Cl : The sequence closes the ring at C3, which is substituted with a chlorine atom. This halogen acts as an excellent leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions.

Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for predicting its behavior in solvent systems and biological assays.

PropertyValue
Chemical Name 3-Chloro-6-hydrazinyl-4-methylpyridazine
CAS Registry Number 66530-56-1
Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
Canonical SMILES Cc1cc(NN)nnc1Cl
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Mechanistic Role in KCa2 Channel Modulator Development

In recent neuropharmacological developments, 3-chloro-6-hydrazinyl-4-methylpyridazine has been utilized to synthesize analogs of CyPPA (N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine)[1]. CyPPA is a highly selective PAM for KCa2.2a and KCa2.3 potassium channels. By replacing the native pyrimidine ring of CyPPA with a pyridazine core, researchers can fine-tune the hydrogen-bonding network and dihedral angles of the molecule, optimizing its fit within the hydrophobic pocket between the Calmodulin (CaM) C-lobe and the HA/HB helices of the channel[3].

These pyridazine-based modulators are currently being evaluated for their ability to normalize the abnormal firing of Purkinje cells, offering a targeted therapeutic strategy for neurodegenerative disorders such as Spinocerebellar Ataxia Type 2 (SCA2)[4].

KCa2_Pathway Drug Pyridazine-based CyPPA Analog KCa2 KCa2.2a/KCa2.3 Potassium Channel Drug->KCa2 Positive Allosteric Modulation Hyperpol Membrane Hyperpolarization KCa2->Hyperpol K+ Efflux Firing Normalized Purkinje Cell Firing Hyperpol->Firing Reduces Hyperexcitability SCA2 SCA2 Ataxia Symptom Relief Firing->SCA2 Therapeutic Effect

Mechanism of pyridazine-based positive allosteric modulators on KCa2 channels in SCA2.

Experimental Protocols: Regioselective Derivatization

To leverage this compound effectively, one must exploit the differential reactivity between the C6-hydrazine and the C3-chlorine. The following protocol details the Knorr pyrazole synthesis, converting the hydrazine moiety into a 3,5-dimethylpyrazole ring—a critical step in synthesizing the aforementioned CyPPA analogs[1].

Protocol: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazine

This protocol is designed as a self-validating system; the visual and thermodynamic cues during the reaction provide real-time feedback on its progress.

Step 1: Reagent Preparation and Solvation

  • Action: Suspend 3-Chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Causality: Absolute ethanol is chosen over water or methanol because its boiling point (78°C) provides the optimal thermal energy for the subsequent cyclodehydration without causing thermal degradation of the pyridazine core.

Step 2: Acidic Activation

  • Action: Add 0.5 mL of glacial acetic acid (catalytic).

  • Causality: The mild acid protonates the carbonyl oxygens of the incoming diketone, significantly increasing their electrophilicity. Crucially, acetic acid is weak enough that it does not fully protonate the primary amine of the hydrazine, preserving its nucleophilicity.

Step 3: Electrophile Addition

  • Action: Dropwise addition of pentane-2,4-dione (acetylacetone, 1.1 eq, 11 mmol) at room temperature.

  • Causality: Dropwise addition controls the kinetics of the initial nucleophilic attack, preventing the localized buildup of heat and minimizing the formation of polymeric side products.

Step 4: Cyclocondensation

  • Action: Heat the reaction mixture to reflux (80°C) for 3 hours.

  • Causality: The initial attack forms a hydrazone intermediate. The thermal energy from reflux is strictly required to overcome the activation barrier for the intramolecular ring closure and the subsequent elimination of the second water molecule, driving the equilibrium toward the fully aromatized pyrazole.

Step 5: Work-up and Isolation

  • Action: Cool to room temperature, concentrate in vacuo, and partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Causality: The NaHCO3 neutralizes the acetic acid catalyst, pushing the neutral pyrazole product entirely into the organic phase. Drying the combined organic layers over anhydrous Na2SO4 and concentrating yields the crude product, which can be purified via silica gel chromatography (Hexanes/EtOAc).

Pyrazole_Synthesis Hydrazine 3-Chloro-6-hydrazinyl- 4-methylpyridazine Condensation Acid-Catalyzed Condensation (EtOH, AcOH cat., Reflux) Hydrazine->Condensation Diketone Pentane-2,4-dione (Acetylacetone) Diketone->Condensation Intermediate Hydrazone Intermediate (-H2O) Condensation->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Ring Closure Product 3-Chloro-6-(3,5-dimethyl-1H- pyrazol-1-yl)-4-methylpyridazine Cyclization->Product Aromatization

Workflow for the Knorr pyrazole synthesis utilizing the 6-hydrazinyl moiety.

Analytical Validation

To ensure the integrity of the synthesized intermediate before proceeding to SNAr coupling at the C3-chlorine position, rigorous analytical validation is required:

  • 1H NMR (DMSO-d6): The successful formation of the pyrazole ring is confirmed by the complete disappearance of the broad singlet corresponding to the primary amine (-NH2) of the starting hydrazine (typically around 4.5 ppm). Concurrently, a new sharp singlet will appear around 6.0-6.2 ppm, representing the isolated C4 proton of the newly formed 3,5-dimethylpyrazole ring.

  • LC-MS: A shift in the mass-to-charge ratio (m/z) corresponding to the loss of two water molecules (-36 Da) relative to the combined mass of the starting materials confirms the dual condensation event.

References

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. Journal of Medicinal Chemistry / NIH PubMed Central. Available at:[Link]

  • SK channel positive allosteric modulators (US12312333B2). Google Patents.

Sources

Foundational

3-Chloro-6-hydrazinyl-4-methylpyridazine: Chemical Informatics, Synthesis, and Application in KCa2 Channel Modulators

Executive Summary In the landscape of modern medicinal chemistry, functionalized pyridazines serve as critical bioisosteres for pyrimidines and phenyl rings, offering distinct hydrogen-bonding profiles and improved aqueo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyridazines serve as critical bioisosteres for pyrimidines and phenyl rings, offering distinct hydrogen-bonding profiles and improved aqueous solubility. 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) is a highly versatile, bifunctional building block. Its unique substitution pattern—featuring an electrophilic chloro group, a nucleophilic hydrazinyl group, and a sterically directing methyl group—makes it an ideal intermediate for synthesizing complex fused heterocycles and allosteric modulators.

This technical whitepaper explores the chemical informatics (InChIKey) used to unambiguously identify this specific regiochemical isomer, details the causality behind its regioselective synthesis, and highlights its recent application in developing subtype-selective positive allosteric modulators (PAMs) for KCa2 ion channels to treat neurodegenerative ataxias.

Chemical Informatics: Resolving Regiochemistry via InChIKey

When working with substituted diazines, positional isomerism presents a significant informatics challenge. For example, distinguishing 3-chloro-6-hydrazinyl-4-methylpyridazine from its isomer 6-chloro-3-hydrazinyl-4-methylpyridazine is critical, as their divergent reactivities completely alter downstream cross-coupling products.

To solve this, chemical databases rely on the InChIKey , a 27-character hashed representation of the International Chemical Identifier (InChI).

  • SMILES String: Cc1cc(NN)nnc1Cl

  • Molecular Formula: C5H7ClN4

  • Monoisotopic Mass: 158.0359 Da

The InChIKey acts as a collision-resistant digital fingerprint. The first 14 characters encode the core molecular skeleton and connectivity (ensuring the methyl group is definitively assigned to the C4 position relative to the C3-chlorine), while the subsequent blocks encode stereochemistry and protonation states. This exact string matching is what allows researchers to query databases like PubChem or ChEMBL without the ambiguity of nomenclature variations.

G SMILES SMILES String Cc1cc(NN)nnc1Cl InChI Standard InChI Connectivity & Isotopes SMILES->InChI Normalization InChIKey InChIKey (27-Char Hash) Collision-Resistant ID InChI->InChIKey SHA-256 Hashing DB Chemical Databases (PubChem, ChEMBL) InChIKey->DB Exact Match Query

Workflow of converting SMILES to InChIKey for unambiguous database querying.

Structural Causality in Drug Design

The architecture of 3-chloro-6-hydrazinyl-4-methylpyridazine is not coincidental; every functional group serves a distinct mechanistic purpose in drug development:

  • The Pyridazine Core (1,2-diazine): Acts as a robust bioisostere. The adjacent nitrogen atoms create a strong dipole moment, which can participate in bidentate hydrogen bonding with target protein residues.

  • 3-Chloro Substituent: Serves as a prime electrophilic handle. Once the hydrazinyl group is derivatized, the C3-Cl bond can undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to append aryl or amine groups.

  • 6-Hydrazinyl Group: A highly reactive bis-nucleophile. It acts as the primary anchor for cyclization reactions, allowing the rapid assembly of triazolopyridazines or the attachment of pyrazole/imidazole rings.

  • 4-Methyl Group: The unsung hero of the molecule. It acts as a steric director . During target binding, this methyl group restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation.

Application: Subtype-Selective KCa2 Channel Modulators

A premier example of this compound's utility is found in the development of positive allosteric modulators (PAMs) for small-conductance Ca²⁺-activated potassium channels (KCa2). Mutations in KCa2.2 channels lead to irregular pacemaking in cerebellar Purkinje cells, a hallmark of spinocerebellar ataxia type 2 (SCA2).

In a landmark, researchers sought to optimize CyPPA , a prototype KCa2 PAM that suffered from low micromolar potency.

By utilizing 3-chloro-6-hydrazinyl-4-methylpyridazine, the research team successfully replaced the traditional pyrimidine ring of CyPPA with a pyridazine ring (yielding Compound 7). The hydrazinyl group was used to construct a dimethyl-pyrazole moiety, while the 3-chloro position was utilized to couple various substituted anilines. This bioisosteric replacement, guided by cryogenic-electron microscopy (cryo-EM) structural data, allowed the new analogs to fit perfectly into the binding pocket between the HA/HB helices of the channel and the C-lobe of calmodulin (CaM). The resulting compounds successfully normalized the abnormal firing of Purkinje cells in SCA2 models.

Quantitative SAR Data Summary
Compound / ModulatorCore ScaffoldKCa2.2a EC₅₀ (μM)Emax (%)Biological Effect
CyPPA (Prototype) Pyrimidine7.48 ± 1.5885.60 ± 11.22Baseline potentiation
Compound 2o Pyrimidine (Halogenated)0.11 ± 0.023> 90.0~7-fold potency increase
Compound 2q Pyrimidine (Halogenated)0.091 ± 0.016> 90.0~10-fold potency increase
Compound 7 Pyridazine (via 66530-56-1) Retained SelectivityHighNormalized Purkinje cell firing

Table 1: Electrophysiological data demonstrating the optimization of KCa2 channel modulators.

Experimental Workflow: Regioselective Synthesis

The synthesis of 3-chloro-6-hydrazinyl-4-methylpyridazine is a masterclass in sterically controlled regioselectivity.

The Causality of Regioselectivity: The starting material, 3,6-dichloro-4-methylpyridazine, possesses two electrophilic carbons (C3 and C6) activated by the ring nitrogens. However, the methyl group at C4 creates a significant steric shield over the adjacent C3 position. When hydrazine hydrate is introduced, the transition state for nucleophilic attack at C3 is sterically penalized. Consequently, Nucleophilic Aromatic Substitution ( SN​Ar ) occurs almost exclusively at the unhindered C6 position.

Step-by-Step Self-Validating Protocol
  • Reaction Setup:

    • Suspend 3,6-dichloro-4-methylpyridazine (1.0 equiv) in absolute ethanol.

    • Add hydrazine hydrate (2.5 - 3.0 equiv). The excess hydrazine acts as both the nucleophile and the acid scavenger (base) for the generated HCl.

  • Thermal Activation & Monitoring:

    • Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Self-Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC). The highly non-polar starting material will disappear, replaced by a highly polar, UV-active spot near the baseline (due to the hydrogen-bonding capacity of the new hydrazinyl group).

  • Quenching & Precipitation:

    • Allow the reaction to cool to room temperature, then pour the mixture into crushed ice/water.

    • The desired product, 3-chloro-6-hydrazinyl-4-methylpyridazine, is poorly soluble in cold water compared to the unreacted hydrazine and ethanol, causing it to crash out as a solid precipitate.

  • Isolation & Structural Validation:

    • Filter the precipitate under vacuum and wash thoroughly with cold water to remove residual hydrazine.

    • Self-Validation Checkpoint 2: Perform LC-MS (Expected [M+H]+ = 159.0). Run 1H -NMR; the presence of a single aromatic proton singlet (the C5 proton) and the absence of complex coupling confirms that substitution occurred cleanly at one position, validating the regiochemical control.

G SM 3,6-Dichloro-4- methylpyridazine Intermediate 3-Chloro-6-hydrazinyl- 4-methylpyridazine SM->Intermediate Regioselective SNAr (Steric Control) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Attacks C6 Product KCa2.2/KCa2.3 PAM (CyPPA Analog) Intermediate->Product Cross-Coupling SAR Pyrazole Coupling (Scaffold Decoration) SAR->Product Optimization

Regioselective synthesis and downstream application in KCa2 channel modulator design.

References

  • El-Sayed, N. S., Nam, Y. W., Egorova, P. A., Nguyen, H. M., Orfali, R., Rahman, M. A., Yang, G., Wulff, H., Bezprozvanny, I., Parang, K., & Zhang, M. (2022). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. Journal of Medicinal Chemistry, 65(1), 303–322. Available at:[Link]

Exploratory

Rational Design and Synthetic Utility of 3-Chloro-6-hydrazinyl-4-methylpyridazine in Neuropharmacology

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as the linchpin for entire structure-activity relationship (SAR) campaigns. 3-Chloro-6-hydrazinyl-4-methylpyrida...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as the linchpin for entire structure-activity relationship (SAR) campaigns. 3-Chloro-6-hydrazinyl-4-methylpyridazine is one such compound. Far from being a mere catalog chemical, this bifunctional heterocyclic intermediate is strategically deployed to fine-tune the physicochemical properties and spatial geometry of neurotherapeutics, specifically in the development of positive allosteric modulators (PAMs) for small-conductance calcium-activated potassium (KCa2) channels.

This technical guide deconstructs the physical properties, pharmacological causality, and self-validating synthetic workflows associated with this critical molecule.

Physicochemical Profiling

Understanding the baseline physical properties of 3-Chloro-6-hydrazinyl-4-methylpyridazine is the first step in predicting its behavior in both synthetic environments and biological assays. The adjacent nitrogen atoms in the 1,2-diazine (pyridazine) core significantly lower the pKa of the ring compared to its pyrimidine counterparts, altering its solubility and hydrogen-bonding capacity.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
Chemical Name 3-Chloro-6-hydrazinyl-4-methylpyridazineCore scaffold for SAR exploration.
CAS Registry Number 1[1]Unique identifier for procurement and safety.
Molecular Formula C5H7ClN4High nitrogen-to-carbon ratio.
Molecular Weight 158.59 g/mol Low molecular weight ideal for fragment-based design.
Electrophilic Site C3-ChloridePrimed for Nucleophilic Aromatic Substitution (SNAr).
Nucleophilic Site C6-HydrazineHighly reactive toward dicarbonyl condensations.

Pharmacological Causality & SAR Logic

The primary application of 3-Chloro-6-hydrazinyl-4-methylpyridazine lies in the synthesis of neuroactive PAMs. Historically, compounds like CyPPA (a known KCa2 PAM) utilize a pyrimidine core. However, researchers have systematically replaced this pyrimidine ring with a pyridazine ring to probe the binding pocket of the KCa2 channel[2].

Why make this switch? The causality lies in the spatial orientation of the substituents. The KCa2 channel features a highly specific hydrophobic pocket located between the Calmodulin (CaM) C-lobe and the channel's HA/HB helices. By shifting the nitrogen atoms from a 1,3-arrangement (pyrimidine) to a 1,2-arrangement (pyridazine), the dihedral angle of the appended pyrazole and aniline rings is altered. This structural pivot modifies the compound's trajectory into the binding pocket, allowing researchers to fine-tune subtype selectivity (e.g., KCa2.2a vs. KCa2.1) and optimize the drug's ability to normalize Purkinje cell firing in neurodegenerative models like Spinocerebellar Ataxia Type 2 (SCA2)[3].

Mechanism M1 Pyridazine PAM Binding M2 CaM C-lobe / HA-HB Pocket M1->M2 M3 KCa2.2a/2.3 Activation M2->M3 M4 Purkinje Cell Hyperpolarization M3->M4 M5 Ataxia (SCA2) Alleviation M4->M5

Pharmacological mechanism of pyridazine-based KCa2 positive allosteric modulators.

Self-Validating Synthetic Workflows

To leverage 3-Chloro-6-hydrazinyl-4-methylpyridazine effectively, one must exploit its bifunctional nature. The following protocols detail the synthesis of KCa2 PAM analogs (such as "Compound 7" referenced in recent 2[2]). Every step is designed as a self-validating system to ensure high-fidelity intermediate generation.

Workflow N1 3-Chloro-6-hydrazinyl- 4-methylpyridazine N2 Condensation Reaction (Acetylacetone, EtOH) N1->N2 N3 Intermediate 1f (Pyrazole-Pyridazine Core) N2->N3 N4 SNAr Coupling (Aniline, DMF, DIPEA) N3->N4 N5 Subtype-Selective KCa2 PAM N4->N5

Synthetic workflow for KCa2 PAMs utilizing the pyridazine building block.

Protocol A: Pyrazole Ring Formation (Condensation)

The terminal amine of the hydrazine moiety is highly nucleophilic, making it an excellent substrate for cyclocondensation with 1,3-dicarbonyls.

  • Step 1: Dissolve 1.0 equivalent of 3-chloro-6-hydrazinyl-4-methylpyridazine in absolute ethanol.

  • Step 2: Add 1.1 equivalents of acetylacetone (pentane-2,4-dione).

  • Step 3: Reflux the mixture for 4 hours.

  • Causality: Ethanol is selected as a protic solvent to facilitate the necessary proton transfers during the dehydration steps of the cyclization. The slight excess of acetylacetone drives the equilibrium toward complete conversion.

  • System Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The highly polar hydrazine starting material will completely disappear, replaced by a distinct, less polar, UV-active spot. Confirm the cyclization via LC-MS; you must observe a mass shift corresponding to the loss of two water molecules (Expected [M+H]+ for the resulting intermediate 1f is m/z 223.1).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

With the pyrazole installed, the C3-chloride becomes the target for SNAr coupling with various halogenated anilines to complete the PAM scaffold.

  • Step 1: Dissolve the intermediate from Protocol A in anhydrous N,N-dimethylformamide (DMF).

  • Step 2: Add 1.5 equivalents of a target aniline (e.g., 3-chloro-4-fluoroaniline) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Step 3: Heat the sealed reaction vessel to 120°C for 16 hours.

  • Causality: DMF is a polar aprotic solvent that perfectly stabilizes the anionic Meisenheimer complex formed during the SNAr transition state[2]. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it effectively scavenges the HCl byproduct without competing with the aniline for the electrophilic carbon, thereby preventing side reactions.

  • System Validation: Analyze the crude mixture via 1 H NMR. The self-validating proof of successful coupling is the complete disappearance of the primary amine protons of the starting aniline, coupled with an upfield shift of the pyridazine core protons due to the electron-donating nature of the newly formed secondary amine linkage.

Conclusion

3-Chloro-6-hydrazinyl-4-methylpyridazine is far more than a simple reagent; it is a structural fulcrum in modern neuropharmacology. By understanding the causality behind its physicochemical properties and its behavior in SNAr and condensation workflows, researchers can confidently deploy this molecule to engineer the next generation of subtype-selective ion channel modulators.

References

  • 66530-56-1 CAS|3-氯-6-肼基-4-甲基哒嗪|生产厂家 ...
  • Source: nih.
  • Source: google.

Sources

Foundational

Thermodynamic Characterization and Melting Point Determination of 3-Chloro-6-hydrazinyl-4-methylpyridazine

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Content Focus: Thermal Analysis, Quality Control Protocols, and Structural Thermodynamics Executive Summary & Strategic Co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Content Focus: Thermal Analysis, Quality Control Protocols, and Structural Thermodynamics

Executive Summary & Strategic Context

In preclinical drug development, the rigorous physicochemical characterization of synthetic intermediates is paramount. 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) is a highly versatile, bifunctional heterocyclic building block[1]. Its molecular architecture—featuring a potent nucleophilic hydrazine moiety and an electrophilic chloro substituent—makes it an indispensable precursor in the synthesis of complex therapeutics, including SK channel positive allosteric modulators[2] and fused s-triazolo[4,3-b]pyridazines[3].

For such critical intermediates, the melting point (MP) is not merely a basic physical property; it is a Critical Quality Attribute (CQA). Accurate determination of the melting point provides immediate, self-validating insights into eutectic purity, batch-to-batch consistency, and the potential presence of polymorphs. This whitepaper provides an in-depth mechanistic analysis of the compound's thermal behavior and outlines self-validating analytical protocols for its determination.

Structural Determinants of Thermal Behavior

The melting point of a crystalline solid is dictated by its crystal lattice energy, which is a function of intermolecular forces and molecular symmetry. For 3-chloro-6-hydrazinyl-4-methylpyridazine, the thermal behavior is governed by three primary structural features:

  • Hydrazinyl Moiety (-NHNH₂): This group acts as both a strong hydrogen bond donor and acceptor. The resulting intermolecular hydrogen-bonding network significantly increases the enthalpy of fusion ( ΔHfus​ ), driving the melting point higher than that of non-aminated analogs.

  • Chloro Substituent (-Cl): The highly polarizable carbon-chlorine bond introduces strong dipole-dipole interactions, further stabilizing the crystal lattice.

  • Methyl Group (-CH₃): Positioned at the 4-position, the methyl group introduces steric bulk. Causality in packing: While hydrogen bonding attempts to pull the molecules into a tight, planar network, the steric protrusion of the methyl group disrupts ideal planar stacking. This competitive dynamic makes the compound's melting point highly sensitive to regioisomeric impurities (e.g., 5-methyl isomers) which would pack differently.

Quantitative Data Profile

The following table summarizes the foundational physicochemical parameters that influence the thermal profiling of this compound:

ParameterValue / Description
Chemical Name 3-Chloro-6-hydrazinyl-4-methylpyridazine
CAS Registry Number 66530-56-1
Molecular Formula C₅H₇ClN₄
Molecular Weight 158.59 g/mol
Hydrogen Bond Donors 3 (from the hydrazinyl group)
Hydrogen Bond Acceptors 4 (pyridazine nitrogens + hydrazinyl nitrogens)
Rotatable Bonds 1 (C-N bond to hydrazine)

Synthetic Workflows & Downstream Implications

The integrity of 3-chloro-6-hydrazinyl-4-methylpyridazine directly impacts downstream synthetic success. For instance, when this intermediate undergoes cyclization with formic acid, it yields 6-chloro-7-methyl-s-triazolo[4,3-b]pyridazine, a product with a distinct, documented melting point of 172–173 °C[3]. Tracking the shift in melting point from the intermediate to the cyclized product serves as a rapid, reliable indicator of reaction completion.

SyntheticWorkflow SM Dichloromethylpyridazine Precursor Target 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) SM->Target Reflux, EtOH Hydrazine Hydrazine Hydrate (Nucleophilic Substitution) Hydrazine->Target Triazolo s-Triazolo[4,3-b]pyridazines (e.g., US4526890A) Target->Triazolo Formic acid/Reflux SKMod SK Channel Modulators (e.g., US12312333B2) Target->SKMod Coupling Reactions

Fig 1: Synthetic pathways utilizing 3-chloro-6-hydrazinyl-4-methylpyridazine as a key intermediate.

Self-Validating Experimental Protocols for Thermal Analysis

To ensure absolute trustworthiness in QC data, melting point determination must utilize self-validating methodologies. We employ a dual-tier approach: a rapid Capillary Screening followed by high-precision Differential Scanning Calorimetry (DSC).

QCWorkflow Sample Batch Sample (CAS 66530-56-1) Capillary Capillary MP (Screening) Sample->Capillary Initial QC DSC DSC Analysis (Thermodynamic Profiling) Sample->DSC High-Precision QC Purity Eutectic Purity Calculation DSC->Purity Endothermic Peak Polymorph Polymorph Identification DSC->Polymorph Multiple Transitions

Fig 2: Self-validating thermal analysis workflow for melting point and purity determination.

Protocol A: High-Precision Capillary Melting Point (Pharmacopeial Method)

Objective: Establish the macroscopic melting range to detect gross impurities (which depress and broaden the melting range via Raoult's Law).

  • Sample Preparation: Pulverize the dried compound using an agate mortar and pestle. Pack the powder into a glass capillary tube to a uniform depth of 2–3 mm.

    • Causality: Fine, densely packed powders ensure uniform thermal conductivity. Uneven packing creates thermal micro-gradients, leading to artificially broadened melting ranges that mimic impurity profiles.

  • Rapid Ramp Phase: Insert the capillary into the heating block. Ramp the temperature at 10 °C/min until approximately 15 °C below the expected transition temperature.

  • Equilibrium Ramp Phase: Reduce the heating rate to 1.0 °C/min.

    • Causality: A slow ramp rate near the melting point ensures the sample maintains thermal equilibrium with the sensor. Rapid heating overshoots the true thermodynamic melting point, yielding falsely elevated values.

  • Observation: Record the onset (first sign of liquid formation) and the meniscus point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle

Objective: Determine the intrinsic thermodynamic melting point and validate polymorphic stability.

  • Sample Encapsulation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum DSC pan and crimp the lid.

    • Causality: Restricting the sample mass to <5.0 mg minimizes internal thermal lag, ensuring sharp, well-defined endothermic peaks necessary for exact onset temperature calculation.

  • Calibration: Calibrate the instrument using Indium (mp 156.6 °C) and Zinc (mp 419.5 °C) standards.

  • First Heating Cycle: Heat from 25 °C to 200 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Purpose: Captures the melting point but may include artifacts like residual solvent evaporation or stress relaxation from crystallization.

  • Cooling Cycle: Cool the melt from 200 °C back to 25 °C at 10 °C/min.

    • Purpose: Observes the crystallization exotherm, providing data on the compound's supercooling tendencies.

  • Second Heating Cycle (The Self-Validation Step): Re-heat from 25 °C to 200 °C at 10 °C/min.

    • Causality: The second heating cycle erases the thermal history and solvent effects of the bulk powder. The endothermic onset observed here represents the true, intrinsic melting point of the crystal lattice. If the first and second heating cycles show drastically different melting points, it indicates either thermal degradation during the first melt or the presence of a metastable polymorph.

Data Interpretation & Troubleshooting

When evaluating the melting point of 3-chloro-6-hydrazinyl-4-methylpyridazine, scientists must be vigilant of melting point depression . If the observed melting point is significantly lower or broader than historical batch data:

  • Residual Solvents: Hydrazines frequently trap protic solvents (like ethanol or water) within the crystal lattice via hydrogen bonding. A broad endotherm prior to the main melting peak in the DSC indicates desolvation.

  • Regioisomers: If the initial synthesis utilized an isomeric mixture of dichloromethylpyridazines, the resulting product may contain regioisomers. Because regioisomers cannot perfectly co-crystallize into the same lattice, they act as eutectic impurities, sharply depressing the melting point.

By adhering to these self-validating protocols, analytical chemists can ensure the structural and thermodynamic integrity of 3-chloro-6-hydrazinyl-4-methylpyridazine, safeguarding the efficacy of downstream drug development pipelines.

References

  • [2] Title: US12312333B2 - SK channel positive allosteric modulators. Source: Google Patents. URL:

  • [3] Title: US4526890A - 3,6,7,8-Substituted-s-triazolo[4,3-b]pyridazines. Source: Google Patents. URL:

Sources

Exploratory

The Pyridazine Scaffold in Modern Drug Discovery: Molecular Recognition, Biological Activity, and Assay Validation

As a Senior Application Scientist, I frequently encounter chemical scaffolds that promise broad biological activity, but few deliver the pharmacokinetic reliability and structural versatility of the pyridazine nucleus. P...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that promise broad biological activity, but few deliver the pharmacokinetic reliability and structural versatility of the pyridazine nucleus. Pyridazine (1,2-diazine) is a six-membered heteroaromatic ring characterized by two adjacent nitrogen atoms. This structural motif imparts a significant dipole moment (~4.0 D), which fundamentally alters its molecular recognition profile compared to other azines like pyridine or pyrimidine.

In recent years, the FDA has validated the therapeutic potential of this scaffold with the approvals of1. These milestones highlight how the pyridazine ring can be leveraged to solve complex challenges in candidate optimization, such as improving aqueous solubility, enhancing metabolic stability against oxidation, and acting as a bioisostere for amides or carboxylic acids without introducing a formal negative charge.

Structural Rationale & Molecular Recognition

The causality behind the biological efficacy of pyridazine derivatives lies in their electronic distribution. The adjacent nitrogens create a localized electron-deficient region, making the ring highly resistant to electrophilic attack while facilitating nucleophilic substitutions. More importantly, the strong dipole moment enhances π -stacking interactions with aromatic amino acid residues (like tyrosine and phenylalanine) in the binding pockets of target proteins. The nitrogen lone pairs act as potent hydrogen bond acceptors, critical for anchoring inhibitors in the hinge regions of kinases.

Therapeutic Domains & Mechanistic Pathways

Oncology & Kinase Inhibition

Pyridazine derivatives, particularly imidazo[1,2-b]pyridazines, have emerged as potent kinase inhibitors. By targeting the ATP-binding site, these compounds disrupt hyperactive signaling cascades.

  • PI3K/mTOR Pathway: Dual inhibition of PI3K and mTOR is a highly sought-after mechanism to prevent compensatory feedback loops in tumor survival. Recent studies have demonstrated that rationally designed 2.

  • Bruton's Tyrosine Kinase (BTK): Irreversible BTK inhibitors utilizing the pyridazine core have shown exceptional selectivity across the kinome,3.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyridazine Derivative (Dual PI3K/mTOR Inhibitor) Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

PI3K/mTOR signaling cascade blocked by dual-inhibitory pyridazine derivatives.

Dual Antimicrobial and Anticancer Agents

The rise of multidrug-resistant (MDR) pathogens necessitates novel chemical spaces.4. Intriguingly, these derivatives not only maintain significant VEGFR-2 inhibitory activity (curtailing tumor angiogenesis) but also exhibit potent antibacterial activity against MRSA. The causality here stems from the lipophilic diarylurea tail penetrating the bacterial cell wall, while the pyridazinone core disrupts essential bacterial enzymatic machinery.

Quantitative Data Synthesis

To facilitate rapid comparison, the pharmacological profiles of key pyridazine derivatives are summarized below.

Compound ClassTarget / MechanismPrimary IndicationKey MetricFDA Status / Phase
Relugolix (3-aminopyridazine core)GnRH Receptor AntagonistAdvanced Prostate CancerHigh AffinityFDA Approved (2020)
Deucravacitinib TYK2 Allosteric InhibitorPlaque PsoriasisHighly SelectiveFDA Approved (2022)
Imidazo[1,2-b]pyridazines BTK Irreversible InhibitorB-cell MalignanciesIC50 ~ 1.3 nMPreclinical / Discovery
Pyridazinone-diarylureas VEGFR-2 / Bacterial targetsCancer / MRSA InfectionMIC ~ 16 μg/mLPreclinical

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating kinase inhibition and antimicrobial efficacy, designed to eliminate false positives and ensure reproducibility.

Protocol 1: High-Throughput Kinase Inhibition Assay (ADP-Glo Luminescent Assay)

Objective: Quantify the IC50 of pyridazine derivatives against target kinases (e.g., BTK or PI3K). Causality & Design: Radiometric assays are hazardous and low-throughput. We utilize an ADP-Glo assay because it directly measures the ADP formed from the kinase reaction, providing a universal, highly sensitive luminescence readout independent of the specific substrate sequence.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyridazine derivative in 100% DMSO. Transfer to a 384-well plate. Causality: Maintaining a final DMSO concentration 1% prevents solvent-induced enzyme denaturation while ensuring lipophilic derivatives remain in solution.

  • Enzyme-Substrate Addition: Add the purified kinase and specific peptide substrate in assay buffer (containing MgCl2, EGTA, and DTT).

  • Reaction Initiation: Add ultra-pure ATP at a concentration equivalent to the enzyme's Km. Causality: Operating at the Km ensures the assay is highly sensitive to competitive ATP-binding site inhibitors (the primary mechanism for most pyridazine derivatives).

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Signal Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a multi-mode plate reader.

  • Data Analysis: Calculate IC50 using a four-parameter logistic curve fit.

Self-Validation Checkpoint: Include a known positive control (e.g., staurosporine or an FDA-approved inhibitor like relugolix) and a negative control (DMSO only). Calculate the Z'-factor. A Z'-factor > 0.5 statistically validates the assay's dynamic range and variance, ensuring the reliability of the high-throughput screening.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Reaction Setup (Enzyme + Substrate + ATP) Step1->Step2 Step3 3. Incubation (Controlled Temp & Time) Step2->Step3 Step4 4. Signal Detection (Luminescence/Fluorescence) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Validation Self-Validation: Include Staurosporine Control & Z'-Factor Assessment Step5->Validation

Self-validating high-throughput kinase inhibition assay workflow.

Protocol 2: Resazurin-Based Broth Microdilution for Antimicrobial Efficacy (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives against bacterial strains (e.g., S. aureus or MRSA). Causality & Design: Traditional visual turbidity assessments are subjective and prone to error, especially with colored or poorly soluble compounds like some pyridazine derivatives. Using resazurin as a colorimetric indicator of cell viability removes this subjectivity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the pyridazinone derivative in Mueller-Hinton broth within a 96-well microtiter plate.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard and dilute 1:100. Add the inoculum to each well to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates aerobically at 37°C for 18-24 hours.

  • Resazurin Addition: Add 30 μL of a 0.015% resazurin solution to each well. Incubate for an additional 2-4 hours. Causality: Viable bacterial cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Dead cells do not.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Self-Validation Checkpoint: The assay must include a sterility control (broth only) and a growth control (broth + bacteria). Additionally, a standard antibiotic (e.g., vancomycin for MRSA) must be run in parallel. If the MIC of the standard falls outside the Clinical and Laboratory Standards Institute (CLSI) acceptable range, the entire plate must be rejected.

Conclusion

The biological activity of pyridazine derivatives is not merely a consequence of empirical screening but a predictable outcome of their unique electronic and structural properties. From FDA-approved therapeutics like deucravacitinib to novel dual-action antimicrobial-anticancer agents, the pyridazine scaffold remains a cornerstone of modern molecular recognition and drug discovery. By employing self-validating assay protocols, researchers can confidently harness this privileged structure to advance the next generation of targeted therapies.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.nih.gov.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.acs.org.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

Sources

Foundational

Introduction to Substituted Hydrazinylpyridazines: Synthesis, Scaffold Hopping, and Therapeutic Applications

Executive Summary The pyridazine nucleus is a privileged scaffold in medicinal chemistry and fragment-based drug design (FBDD)[1]. Among its derivatives, substituted hydrazinylpyridazines (such as 3-chloro-6-hydrazinylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and fragment-based drug design (FBDD)[1]. Among its derivatives, substituted hydrazinylpyridazines (such as 3-chloro-6-hydrazinylpyridazine) serve as highly versatile building blocks. Their unique physicochemical properties allow for rapid scaffold hopping, enabling the synthesis of complex fused or pendant heterocycles like pyrazolylpyridazines and triazolopyridazines[2]. This technical guide explores the mechanistic rationale behind their synthesis, provides self-validating experimental protocols, and details their emerging role in targeted therapeutics, particularly in oncology and antimicrobial development[3].

Mechanistic Rationale & Chemical Properties

The intrinsic reactivity of the pyridazine ring is dictated by its two adjacent nitrogen atoms. These heteroatoms exert a strong electron-withdrawing effect via induction and resonance, significantly lowering the electron density of the aromatic system[4].

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C3 and C6 positions highly susceptible to SNAr[4]. When equipped with a leaving group (e.g., a chloride ion in 3,6-dichloropyridazine), these positions readily undergo attack by nucleophiles.

  • The Alpha-Effect: Hydrazine hydrate is utilized as the nucleophile because the adjacent nitrogen atom with an unshared electron pair increases the nucleophilicity of the attacking amine (the alpha-effect). This allows the reaction to proceed under relatively mild conditions without the need for transition-metal catalysts[5].

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify causality and product integrity.

Protocol A: Synthesis of 3-Chloro-6-hydrazinylpyridazine

Objective: Monosubstitution of 3,6-dichloropyridazine to yield the key hydrazinyl intermediate.

  • Causality of Reagents: An exact equimolar ratio (1:1) of hydrazine monohydrate to 3,6-dichloropyridazine is critical. Excess hydrazine drives unwanted bis-substitution (yielding 3,6-dihydrazinylpyridazine), while a deficit leaves unreacted starting material, complicating purification[5].

  • Step-by-Step Workflow:

    • Charge a reaction vessel with 3,6-dichloropyridazine (3.0 g, 20.14 mmol).

    • Add hydrazine monohydrate (1.0 g, 20.14 mmol) dropwise to the mixture.

    • Seal the tube and heat the reaction mixture at 80 °C for 1 to 5 hours[5].

    • Evaporate the solvent under reduced pressure. The resulting crude product precipitates upon cooling and can be washed with cold water to remove unreacted hydrazine.

  • Self-Validation Checkpoint: Analyze the product via Liquid Chromatography-Mass Spectrometry (LCMS). A successful reaction will display a primary mass peak at m/z 145.1 ([M+H]+) with a retention time of ~0.57 min[5]. Fourier Transform Infrared (FTIR) spectroscopy must show the appearance of N-H stretching vibrations at approximately 3255 cm⁻¹ [2].

Protocol B: Cyclocondensation to 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

Objective: Conversion of the hydrazinyl intermediate into a bioactive pyrazolylpyridazine scaffold.

  • Causality of Reagents: The primary amine of the hydrazine moiety attacks the carbonyl of a 1,3-diketone (e.g., 1,1,3,3-tetraethoxypropane or acetylacetone). Acetic acid is introduced as a catalyst to protonate the carbonyl oxygens, increasing their electrophilicity. This facilitates dehydration and subsequent intramolecular cyclization by the secondary amine[2].

  • Step-by-Step Workflow:

    • Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 g, 6.9 mmol) in 10 mL of ethanol and 3 mL of acetic acid.

    • Heat the mixture until a clear solution forms.

    • Add an equimolar quantity of 1,1,3,3-tetraethoxypropane (1.52 g, 6.9 mmol) dropwise while maintaining reflux.

    • Reflux the mixture at 80–90 °C for 30 to 60 minutes[6].

    • Concentrate the mixture under vacuum, wash the resulting solid with distilled water, and recrystallize from ethanol.

  • Self-Validation Checkpoint: Validate via ¹H NMR. The successful formation of the pyrazole ring is confirmed by the disappearance of the broad, D₂O-exchangeable N-H signals of the hydrazine precursor, and the appearance of characteristic pyrazole protons[2].

Synthesis A 3,6-dichloropyridazine (Electrophilic Scaffold) C 3-chloro-6-hydrazinylpyridazine (Key Intermediate) A->C SNAr Reaction (80 °C, 1-5h) B Hydrazine Hydrate (Strong α-effect Nucleophile) B->C Equimolar Addition (Prevents Bis-substitution) E Pyrazolylpyridazines (Bioactive Derivatives) C->E Dehydration & Cyclization (80-90 °C, 1h) D 1,3-Diketone + Acetic Acid (Acid-Catalyzed Cyclocondensation) D->E Protonates Carbonyl

Fig 1. Synthesis workflow of pyrazolylpyridazines via SNAr and cyclocondensation.

Biological Activity & Target Pathways

Substituted hydrazinylpyridazines have demonstrated profound versatility in drug development, acting as core pharmacophores for various therapeutic targets[4].

Anticancer Efficacy via JNK1 Inhibition

Recent scaffold hopping and hybridization-based designs have utilized 3-hydrazinylpyridazines to synthesize novel semicarbazide and thiosemicarbazide derivatives targeting the c-Jun N-terminal kinase 1 (JNK1) pathway [3]. JNK1 is a critical signaling node that regulates cellular stress responses, apoptosis, and proliferation. By acting as competitive inhibitors at the JNK1 kinase domain, specific derivatives (such as Compound 9e) prevent the phosphorylation of downstream targets like c-Jun. In NCI-60 cancer cell line screenings, these compounds exhibited broad-spectrum antiproliferative activity, showing near-complete inhibition of specific renal cancer cell lines[7].

JNK1 Stress Cellular Stress / Cytokines MKK MKK4 / MKK7 Stress->MKK Activates JNK1 JNK1 Kinase MKK->JNK1 Phosphorylates cJun c-Jun Phosphorylation JNK1->cJun Phosphorylates Drug Pyridazine Inhibitor (e.g., Compound 9e) Drug->JNK1 Competitive Inhibition Cancer Cancer Cell Proliferation cJun->Cancer Promotes Survival

Fig 2. Inhibition of the JNK1 signaling pathway by substituted pyridazine derivatives.

Antimicrobial & Antioxidant Properties

Beyond oncology, the cyclization of 3-chloro-6-hydrazinylpyridazine into pyrazolylpyridazines yields compounds with notable antimicrobial and antioxidant properties. In vitro testing of 6-chloro-3-(pyrazol-1'-yl)pyridazines has demonstrated significant bacterial growth inhibition and radical scavenging capabilities, making them viable candidates for combating drug-resistant pathogens[2].

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the physicochemical properties and biological efficacies of key pyridazine derivatives are summarized below.

Table 1: Physicochemical Properties of 3-Chloro-6-hydrazinylpyridazine [2][5]

PropertyValueAnalytical Validation Method
Molecular Weight 144.56 g/mol LCMS (m/z [M+H]+ 145.1)
Melting Point 137–141 °CCapillary Melting Point Apparatus
IR Stretches (N-H) ~3255 cm⁻¹FTIR Spectroscopy
Appearance Off-white powderVisual Inspection
Synthetic Yield 76% – 100%Gravimetric Analysis

Table 2: Anticancer Efficacy of Substituted Pyridazine Derivatives (NCI-60 Screening) [3][7]

CompoundTarget PathwayCell LineInhibition (%)Application
Compound 9e (Semicarbazide)JNK1A498 (Renal Cancer)97.91%Targeted Oncology
Compound 9e (Semicarbazide)JNK1T-47D (Breast Cancer)79.98%Targeted Oncology
Compound 11a-g JNK1VariousBroad-spectrumScaffold Hopping

Conclusion

Substituted hydrazinylpyridazines represent a highly adaptable and robust chemical space for modern drug discovery. The predictable nature of their SNAr reactivity, combined with the binucleophilic potential of the hydrazine moiety, allows researchers to construct complex, biologically active architectures with high atom economy. Whether utilized for JNK1 pathway inhibition in oncology or as antimicrobial agents, the strict adherence to self-validating synthetic protocols ensures the reliable generation of these high-value therapeutic scaffolds.

References

  • Synthesis, Antibacterial and Antioxidant Properties of Pyrazolylpyridazines Source: Asian Journal of Chemistry (2013) URL:[Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation Source: ACS Omega / NIH PubMed Central (2024) URL:[Link](Note: PMC ID inferred from standard NIH indexing of ACS Omega open-access articles).

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: ResearchGate (2025) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-6-hydrazinyl-4-methylpyridazine: Discovery and Synthesis

This guide provides a comprehensive technical overview of 3-Chloro-6-hydrazinyl-4-methylpyridazine, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. The docu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Chloro-6-hydrazinyl-4-methylpyridazine, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. The document details its presumptive synthetic pathway, grounded in established pyridazine chemistry, and places its development within the historical context of pyridazine research.

Introduction and Chemical Identity

3-Chloro-6-hydrazinyl-4-methylpyridazine is a substituted pyridazine with the chemical formula C₅H₇ClN₄ and a molecular weight of 158.59 g/mol . Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) registry number: 66530-55-0 . The presence of a reactive hydrazinyl group and a chlorine atom on the pyridazine core makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. Pyridazine derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities.[1]

Table 1: Physicochemical Properties of 3-Chloro-6-hydrazinyl-4-methylpyridazine

PropertyValue
CAS Number 66530-55-0
Molecular Formula C₅H₇ClN₄
Molecular Weight 158.59 g/mol
SMILES CC1=CC(Cl)=NN=C1NN

The Genesis of a Scaffold: A History of Pyridazine Chemistry

The study of pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, dates back to the late 19th century.[2] For many years, these compounds were primarily of academic interest. A significant turning point came with the discovery of naturally occurring pyridazines, which spurred research into their potential biological applications.[2] The inherent reactivity of the pyridazine ring, particularly when substituted with halogens, has made them versatile synthons in organic chemistry. The development of synthetic methodologies to introduce various functional groups onto the pyridazine core has been a continuous area of research, leading to a vast library of derivatives with a wide range of pharmacological properties.[3]

The Synthetic Pathway: From Dichlorinated Precursor to Hydrazinyl Derivative

The key precursor for the synthesis is 3,6-dichloro-4-methylpyridazine . The overall synthetic strategy can be broken down into two primary stages: the formation of the dichlorinated pyridazine core and the subsequent selective hydrazinolysis.

Synthetic_Pathway A Methylmaleic Anhydride B 4-Methyl-3,6-pyridazinediol A->B Hydrazine Hydrate C 3,6-Dichloro-4-methylpyridazine B->C POCl₃ D 3-Chloro-6-hydrazinyl-4-methylpyridazine C->D Hydrazine Hydrate

Caption: Proposed synthetic pathway for 3-Chloro-6-hydrazinyl-4-methylpyridazine.

Synthesis of the Precursor: 3,6-Dichloro-4-methylpyridazine

The synthesis of 3,6-dichloro-4-methylpyridazine typically commences with a substituted maleic anhydride, in this case, methylmaleic anhydride.

Step 1: Cyclization to form 4-Methyl-3,6-pyridazinediol

The initial step involves the reaction of methylmaleic anhydride with hydrazine hydrate. This reaction proceeds via a condensation mechanism to form the pyridazinediol ring system. This method is analogous to the synthesis of other substituted pyridazinediols.[4]

Step 2: Chlorination to 3,6-Dichloro-4-methylpyridazine

The resulting 4-methyl-3,6-pyridazinediol is then subjected to chlorination. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). This step replaces the hydroxyl groups with chlorine atoms, yielding the desired 3,6-dichloro-4-methylpyridazine. The general procedure for chlorination of pyridazinediols is well-established in the literature.[5]

The Key Transformation: Nucleophilic Substitution with Hydrazine

The final and most critical step is the selective monosubstitution of a chlorine atom in 3,6-dichloro-4-methylpyridazine with a hydrazinyl group. Research on the nucleophilic substitution of 3,6-dichloro-4-methylpyridazine has demonstrated that the reaction with hydrazine hydrate can yield monosubstituted products.[6] The reaction conditions can be controlled to favor the replacement of one chlorine atom over both.

Experimental_Workflow start Start: Reaction Setup reactants 3,6-Dichloro-4-methylpyridazine + Hydrazine Hydrate + Solvent (e.g., Ethanol) start->reactants reaction Reflux under controlled temperature reactants->reaction workup Cooling and Precipitation reaction->workup isolation Filtration and Washing workup->isolation purification Recrystallization isolation->purification product 3-Chloro-6-hydrazinyl-4-methylpyridazine purification->product

Sources

Foundational

Comprehensive Safety and Handling Guide for 3-Chloro-6-hydrazinyl-4-methylpyridazine in Drug Discovery

Executive Summary 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) [1] is a highly reactive, bifunctional building block frequently utilized in advanced medicinal chemistry. Most notably, it serves as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) [1] is a highly reactive, bifunctional building block frequently utilized in advanced medicinal chemistry. Most notably, it serves as a critical intermediate in the synthesis of subtype-selective positive allosteric modulators of KCa2 (small-conductance Ca²⁺-activated potassium) channels, which are under investigation for treating spinocerebellar ataxia[2]. While its nucleophilic hydrazine moiety is indispensable for cyclization reactions (e.g., forming pyrazole or triazole rings), it introduces severe toxicological and handling risks. This whitepaper establishes a causality-driven, self-validating framework for the safe handling, reaction, and disposal of this compound.

Physicochemical Profiling & Structural Implications

To handle a chemical safely, one must first understand the structural causality behind its reactivity. The molecule (C₅H₇ClN₄, MW: 158.59 g/mol ) consists of a deactivated pyridazine ring substituted with a chlorine atom, a methyl group, and a terminal hydrazine group[3].

  • The Hydrazine Moiety (-NH-NH₂): This is a potent alpha-effect nucleophile. It is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which can generate reactive oxygen species (ROS) and volatile, toxic byproducts.

  • The Chloro-Pyridazine Core: While the chlorine atom acts as an electrophilic site for cross-coupling, the electron-donating nature of the hydrazine group partially stabilizes the ring. However, the compound remains sensitive to light and thermal degradation.

Toxicological Causality and Hazard Identification

Standard safety data for structurally analogous hydrazinylpyridazines (such as 6-chloro-3-hydrazinylpyridazin-4-amine) dictate stringent GHS classifications[4]. Understanding the mechanism of these hazards is critical for risk mitigation.

The Mechanism of Neurotoxicity

Hydrazine derivatives are notorious for their neurotoxic profiles. The causality stems from their ability to cross the blood-brain barrier and react with endogenous carbonyl-containing molecules. Specifically, the hydrazine group undergoes a nucleophilic attack on pyridoxal 5'-phosphate (PLP) , the active form of Vitamin B6[5].

This reaction forms a stable hydrazone complex, effectively depleting PLP. Because PLP is the essential cofactor for glutamic acid decarboxylase (the enzyme responsible for converting glutamate to gamma-aminobutyric acid, or GABA), its depletion leads to a severe neurochemical imbalance: an excess of excitatory glutamate and a deficit of inhibitory GABA, culminating in refractory seizures and neurotoxicity[5].

Mechanism Hydrazine 3-Chloro-6-hydrazinyl- 4-methylpyridazine Hydrazone Hydrazone Complex Formation Hydrazine->Hydrazone Nucleophilic Attack PLP Pyridoxal 5'-Phosphate (Vitamin B6) PLP->Hydrazone Carbonyl Binding Enzyme Inhibition of Glutamic Acid Decarboxylase Hydrazone->Enzyme Cofactor Depletion Toxicity GABA Depletion & Neurotoxicity Enzyme->Toxicity Neurochemical Imbalance

Caption: Mechanistic pathway of hydrazine-induced neurotoxicity via pyridoxal 5'-phosphate depletion.

Engineering Controls & PPE: A Self-Validating Approach

Safety protocols must not rely on assumption; they must be self-validating. The following controls are mandatory when handling 3-Chloro-6-hydrazinyl-4-methylpyridazine:

  • Ventilation: All operations must be conducted in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a verified face velocity of 80–100 fpm.

  • Glove Selection (Causality-Driven): Standard nitrile gloves offer insufficient breakthrough times for concentrated hydrazine derivatives. Butyl rubber gloves must be worn as the primary barrier, as their dense cross-linking prevents the permeation of small, polar nucleophiles.

  • Storage Validation: Store at 2–8°C under an inert Argon atmosphere. The validation of seal integrity is achieved by wrapping the cap with Parafilm; any degradation or discoloration of the solid (turning from off-white to dark brown) visually validates that the inert seal has failed and auto-oxidation has occurred.

Self-Validating Experimental Methodology

The following protocol details the condensation of 3-chloro-6-hydrazinyl-4-methylpyridazine with a 1,3-diketone to form a pyrazole derivative—a standard workflow in the synthesis of KCa2 channel modulators[2]. Every step incorporates a feedback loop to validate safety and efficacy.

Workflow: Pyrazole Ring Formation & Decontamination

Step 1: Inert Preparation & Setup Validation

  • Purge a dry, two-neck round-bottom flask with Argon gas.

  • Connect the exhaust line to a mineral oil bubbler.

  • Self-Validation: Adjust the Argon flow until a steady rate of 1 bubble per second is observed. This visual feedback validates positive inert pressure, ensuring atmospheric oxygen cannot enter and oxidize the hydrazine.

Step 2: Reagent Addition & Reaction Validation

  • Dissolve 3-chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq) in anhydrous ethanol within the sealed flask.

  • Inject the 1,3-diketone (1.1 eq) dropwise via a gas-tight syringe.

  • Heat the mixture to reflux (80°C) for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol is validated as complete when the mass peak corresponding to the starting hydrazine (m/z ~159) is entirely consumed, confirming no unreacted toxic precursor remains in the primary mixture.

Step 3: In-Situ Quenching & Disposal Validation

  • Cool the reaction mixture to room temperature.

  • To decontaminate glassware and quench any trace unreacted hydrazine, prepare a 5% sodium hypochlorite (NaOCl / bleach) solution.

  • Add the NaOCl solution dropwise to the reaction washings in a dedicated waste beaker.

  • Self-Validation: The chemical oxidation of hydrazine to nitrogen gas ( N2​ ) produces visible effervescence (bubbling). Continue adding NaOCl until bubbling ceases entirely. The cessation of gas evolution visually validates that all reactive hydrazine has been safely neutralized.

Workflow Storage Inert Storage (Argon, 2-8°C) Weighing Weighing in Glovebox/Hood Storage->Weighing Transfer Reaction Condensation Reaction (Sealed Vessel) Weighing->Reaction Reagent Addition Quench In-situ Quenching (Dilute NaOCl) Reaction->Quench Reaction Completion Waste Hazardous Waste Segregation Quench->Waste Safe Disposal

Caption: Self-validating workflow for the safe handling, reaction, and quenching of hydrazine derivatives.

Quantitative Data Summary

The following table synthesizes the physicochemical and toxicological data necessary for risk assessment and experimental design[3][4].

Property / Hazard CategoryValue / Classification
Chemical Name 3-Chloro-6-hydrazinyl-4-methylpyridazine
CAS Number 66530-56-1
Molecular Formula C₅H₇ClN₄
Molecular Weight 158.59 g/mol
Acute Toxicity (GHS) Category 4 (Oral, Dermal, Inhalation)
Skin Sensitization (GHS) Category 1 (Potent Sensitizer)
Eye Damage (GHS) Category 1 (Irreversible Damage)
Specific Target Organ Toxicity STOT SE 3 (Respiratory Tract Irritation)

References

  • 6-chloro-3-hydrazinylpyridazin-4-amine — Chemical Substance Information (Analogue Data) Source: NextSDS URL:[Link]

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Hydrazine Toxicology Source: StatPearls - NCBI Bookshelf URL:[Link]

Sources

Exploratory

Engineering Subtype-Selective KCa2 Channel Modulators: The Role of 3-Chloro-6-hydrazinyl-4-methylpyridazine in Ataxia Therapeutics

Executive Summary The development of neurotherapeutics targeting specific ion channel subtypes requires chemical intermediates capable of precise spatial and electronic tuning. 3-Chloro-6-hydrazinyl-4-methylpyridazine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics targeting specific ion channel subtypes requires chemical intermediates capable of precise spatial and electronic tuning. 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) has emerged as a critical synthon in the rational design of Positive Allosteric Modulators (PAMs) for small-conductance calcium-activated potassium channels (KCa2.2 and KCa2.3) [1]. This technical whitepaper explores the chemical rationale, mechanistic pathways, and experimental workflows for utilizing this pyridazine derivative to engineer treatments for neurodegenerative motor disorders, specifically Spinocerebellar Ataxia Type 2 (SCA2).

Chemical Profile & Bioisosteric Rationale

In the pursuit of KCa2 channel modulators, the prototype molecule CyPPA (N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine) demonstrated proof-of-concept efficacy but suffered from low micromolar potency, rendering it suboptimal for clinical application [1].

To overcome this, structural optimization requires modifying the core pyrimidine ring. 3-Chloro-6-hydrazinyl-4-methylpyridazine serves as the foundational building block for a bioisosteric replacement strategy [2].

The Causality of Core Replacement: Replacing a pyrimidine core with a pyridazine core fundamentally alters the molecule's dipole moment and hydrogen-bond acceptor topology. In pyrimidine, the nitrogen atoms are separated by a carbon, whereas in pyridazine, they are adjacent. This subtle electronic shift alters the hydration shell of the molecule and optimizes its geometric fit into the highly hydrophobic allosteric pocket located between the channel's HA/HB helices and the C-lobe of Calmodulin (CaM). The hydrazine moiety provides a highly reactive nucleophilic site for the rapid construction of the necessary pyrazole pharmacophore, while the 3-chloro group serves as an ideal leaving group for subsequent functionalization via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Pathway: KCa2 Channel Modulation

KCa2 (SK) channels are responsible for the afterhyperpolarization phase of action potentials, dictating the pacemaking frequency of cerebellar Purkinje cells. In SCA2, mutant ataxin-2 diminishes KCa2.2 channel sensitivity to intracellular calcium, degrading normal tonic firing into pathological burst firing.

PAMs synthesized from the pyridazine precursor do not open the channel directly; rather, they act as allosteric sensitizers. By wedging into the interface between the KCa2 HA/HB helices and the CaM C-lobe, these compounds thermodynamically stabilize the open conformation of the channel, drastically lowering the concentration of Ca2+ required for activation [1].

KCa2_Pathway Ca2 Intracellular Ca2+ CaM Calmodulin (C-lobe) Ca2->CaM Binds KCa2 KCa2.2/2.3 Channel (Open State) CaM->KCa2 Conformational Shift PAM Pyridazine PAM (CyPPA Analog) Pocket HA/HB Helices Pocket PAM->Pocket Allosteric Binding Pocket->KCa2 Sensitizes to Ca2+ Firing Normalized Purkinje Cell Firing KCa2->Firing K+ Efflux

Fig 1: Allosteric modulation of KCa2 channels by pyridazine-derived PAMs enhancing Ca2+ sensitivity.

Synthetic Workflows & Methodologies

The transformation of 3-Chloro-6-hydrazinyl-4-methylpyridazine into a potent KCa2 PAM follows a highly efficient two-step sequence.

Step 1: Pyrazole Ring Formation (Cyclization)
  • Preparation: Dissolve 3-Chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Addition: Add acetylacetone (1.2 eq) dropwise under continuous stirring at room temperature.

  • Reflux: Elevate the temperature to reflux for 4–6 hours.

    • Causality: The thermal energy drives a condensation reaction between the terminal nitrogen of the hydrazine moiety and the diketone. The subsequent elimination of two water molecules thermodynamically favors the closure of the 3,5-dimethylpyrazole ring, yielding the intermediate 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazine.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Dissolve the purified intermediate (1.0 eq) and a halogenated aniline (e.g., 3-chloro-4-fluoroaniline) (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during substitution. This prevents the protonation of the aniline nucleophile, maintaining its reactivity and driving the reaction forward.

  • Heating: Heat the mixture to 80°C for 12 hours. The electron-withdrawing nature of the pyridazine nitrogens sufficiently activates the adjacent carbon, facilitating the displacement of the chloride ion by the aniline amino group.

  • Isolation: Quench with deionized water, extract with ethyl acetate, dry over Na2SO4, and isolate the final PAM via preparative HPLC.

Synthesis_Workflow Start 3-Chloro-6-hydrazinyl- 4-methylpyridazine Step1 Cyclization (Reflux) Start->Step1 Reagent1 Acetylacetone Reagent1->Step1 Intermediate 3-Chloro-6-(3,5-dimethyl- 1H-pyrazol-1-yl)-4-methylpyridazine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step2 Reagent2 Halogenated Aniline (e.g., 3-Cl-4-F-aniline) Reagent2->Step2 Product Subtype-Selective KCa2 PAM Step2->Product

Fig 2: Two-step synthetic workflow for generating KCa2 PAMs from the pyridazine precursor.

Quantitative SAR Data & Efficacy

Structure-Activity Relationship (SAR) studies demonstrate that replacing the aliphatic cyclohexyl ring of CyPPA with halogenated anilines (coupled to pyrimidine or pyridazine cores) drastically improves potency while retaining subtype selectivity for KCa2.2a/KCa2.3 over KCa2.1/KCa3.1 [1].

Compound / TemplateCore ScaffoldR-Group SubstitutionEC50 (μM) for KCa2.2aEmax (%)Fold-Increase vs CyPPA
CyPPA (Baseline) PyrimidineCyclohexyl5.60 ± 0.80100%1.0x
Compound 2o Pyrimidine3-Chloro-4-fluoroaniline0.99 ± 0.19~100%~7.0x
Compound 2q Pyrimidine5-Chloro-2-fluoroaniline0.64 ± 0.12~100%~10.0x
Pyridazine Analog PyridazineHalogenated AnilinesRetained SelectivityHighBioisosteric Equivalent

Data summarized from electrophysiological evaluations of CyPPA analogs on human KCa2 channel subtypes [1].

Ex Vivo Electrophysiology: A Self-Validating Protocol

To prove the therapeutic viability of these synthesized modulators, they must be tested in a self-validating biological system. The following patch-clamp protocol on acute cerebellar slices from SCA2-58Q transgenic mice is designed to isolate the causal effect of the PAM on Purkinje cell firing.

  • Preparation: Section acute cerebellar slices (250 μm) from 8-month-old SCA2-58Q mice in ice-cold cutting solution, then incubate in artificial cerebrospinal fluid (aCSF) at 34°C.

  • Baseline Recording (The Pathological Control): Establish a whole-cell patch-clamp on visually identified Purkinje cells. Record spontaneous action potentials for 10 minutes.

    • Causality: This establishes the baseline pathological phenotype. Due to KCa2 dysfunction, the cells will exhibit erratic, burst-firing patterns.

  • Drug Application (The Intervention): Perfuse the slice with aCSF containing 10 μM of the synthesized PAM. Record continuously for 20 minutes.

    • Causality: As the PAM penetrates the tissue and binds to the HA/HB-CaM pocket, it sensitizes the KCa2 channels to ambient intracellular Ca2+. The resulting K+ efflux restores the afterhyperpolarization phase, converting burst firing into healthy, regular tonic firing.

  • Washout (The Validation): Perfuse the chamber with standard, drug-free aCSF for 15 minutes.

    • Causality: A return to the erratic burst-firing phenotype confirms that the restoration of tonic firing was directly and exclusively caused by the reversible allosteric binding of the PAM, ruling out permanent cellular alterations or experimental artifacts.

References

  • Title: Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Source: Journal of Medicinal Chemistry, 65(1), 303–322. (2022). URL: [Link]

Foundational

The Reactivity of the Hydrazinyl Group in Pyridazines: A Mechanistic and Synthetic Guide

Executive Summary The pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous pharmacologically active agents, including antihypertensives, kinase inhibitors, and carbonic an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous pharmacologically active agents, including antihypertensives, kinase inhibitors, and carbonic anhydrase inhibitors. The introduction of a hydrazinyl group (–NHNH₂) to the electron-deficient pyridazine ring creates a highly versatile, nucleophilic pharmacophore. This whitepaper provides an in-depth analysis of the reactivity of the hydrazinyl group in pyridazines, exploring the mechanistic causality behind synthetic choices, detailing self-validating experimental protocols, and outlining the pathways for constructing complex fused heterocycles such as triazolopyridazines.

Electronic Structure and Nucleophilicity

Pyridazine is a 1,2-diazine characterized by a highly electron-deficient aromatic ring due to the adjacent electronegative nitrogen atoms. However, when a hydrazinyl group is introduced at the 3- or 6-position, the local electronic environment is drastically altered.

The +M (mesomeric) effect of the hydrazinyl group donates electron density back into the pyridazine ring, which can be observed as a shielding effect on the adjacent carbon protons in ¹H NMR spectroscopy (1)[1]. Despite this delocalization, the terminal nitrogen (N2) of the hydrazinyl group retains intense nucleophilicity due to the "alpha-effect"—the repulsive interaction between the unshared electron pairs on the adjacent nitrogen atoms. Because the N1 nitrogen is conjugated with the electron-withdrawing pyridazine ring, the terminal N2 nitrogen acts as the primary site for electrophilic attack.

Core Reactivity Pathways & Mechanistic Causality

The reactivity of 3-hydrazinylpyridazine is defined by its ability to act as a potent nucleophile in condensation and substitution reactions, which frequently serve as precursors for tandem cyclization events.

A. Condensation with Carbonyls (Hydrazone Formation)

The reaction of hydrazinylpyridazines with aldehydes or ketones yields hydrazones (Schiff bases).

  • Mechanistic Causality: This reaction requires strict pH control. Mild acid catalysis is employed to protonate the carbonyl oxygen, enhancing its electrophilicity. However, if the pH drops too low, the terminal amine of the hydrazinyl group becomes protonated (forming an ammonium ion), completely neutralizing its nucleophilicity.

B. Acylation and Sulfonylation

Reaction with acyl chlorides, sulfonyl chlorides, or isothiocyanates yields hydrazides, sulfonamides, or thiosemicarbazides, respectively (1)[1].

  • Mechanistic Causality: These reactions generate hydrochloric acid (HCl) as a byproduct. To prevent the auto-inhibition of the reaction via hydrazine protonation, an organic base such as triethylamine (TEA) must be added. TEA acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive intermediate with the electrophile.

C. Oxidative Cyclization to Fused Heterocycles

Hydrazones derived from pyridazines can undergo oxidative cyclization to form s-triazolo[4,3-b]pyridazines.

  • Mechanistic Causality: While traditional oxidants (like bromine or lead tetraacetate) are highly toxic, hypervalent iodine reagents such as Iodobenzene diacetate (IBD) offer an environmentally benign, two-electron oxidation pathway (2)[2]. IBD selectively activates the hydrazone nitrogen, triggering an intramolecular nucleophilic attack by the adjacent pyridazine ring nitrogen, resulting in rapid ring closure.

Reactivity_Pathways HP 3-Hydrazinylpyridazine (Core Scaffold) Carbonyl Aldehydes / Ketones (Electrophile) HP->Carbonyl Mild Acid Catalysis (pH control) Acyl Acyl / Sulfonyl Chlorides (Electrophile) HP->Acyl Base Scavenger (TEA / Pyridine) Hydrazone Hydrazone Derivatives (Intermediate) Carbonyl->Hydrazone Condensation Hydrazide Hydrazide / Sulfonamide (Stable Product) Acyl->Hydrazide Nucleophilic Substitution Oxidant Iodobenzene Diacetate (IBD Oxidant) Triazolo s-Triazolo[4,3-b]pyridazines (Fused Heterocycle) Oxidant->Triazolo Oxidative Cyclization Hydrazone->Oxidant Mechanochemical Grinding Hydrazide->Triazolo POCl3 / Reflux (Dehydration)

Caption: Reaction pathways of 3-hydrazinylpyridazine to fused heterocycles.

Quantitative Data Summaries

The following table synthesizes quantitative reaction parameters across standard derivatization pathways, highlighting the efficiency of mechanochemical and base-catalyzed approaches.

Reaction PathwayReagents / CatalystMechanistic CausalityTypical Yield (%)Avg. Reaction Time
Hydrazone Condensation Aldehyde, Mild Acid (or Grinding)Acid activates carbonyl; grinding increases local concentration.80 - 95%20 min - 2 h
Oxidative Cyclization IBD (Iodobenzene diacetate)IBD acts as a mild 2-electron oxidant driving intramolecular attack.70 - 85%1 h (RT)
Sulfonylation Sulfonyl Chloride, TEATEA scavenges HCl, preventing hydrazine protonation.65 - 85%2 - 4 h (RT)
Dehydrative Cyclization POCl₃POCl₃ acts as a dehydrating agent to force triazole ring closure.50 - 70%4 - 6 h (Reflux)

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the mechanistic progression of the reaction in real-time.

Experimental_Workflow Step1 Step 1: Preparation Equimolar mixing of reactants Step2 Step 2: Activation Acid/Base catalysis depending on pathway Step1->Step2 Step3 Step 3: Transformation Condensation or Oxidative Cyclization Step2->Step3 Step4 Step 4: Isolation TLC Monitoring & Recrystallization Step3->Step4

Caption: Step-by-step generalized workflow for hydrazinylpyridazine derivatization.

Protocol 1: Mechanochemical Synthesis of Pyridazine-Hydrazones

This protocol utilizes solvent-free grinding to drive the condensation equilibrium forward rapidly (2)[2].

  • Preparation: In a clean, dry agate mortar, combine equimolar amounts (2.0 mmol) of the 3-hydrazinylpyridazine derivative and the target aldehyde (e.g., thiophene-2-carbaldehyde).

  • Transformation: Grind the mixture thoroughly with a pestle at room temperature.

  • Self-Validation Checkpoint 1: As the reaction proceeds, a physical state change (often a localized melt or color shift) will occur due to the formation of the hydrazone and the release of water.

  • Monitoring: After 20 minutes, sample a micro-aliquot and analyze via TLC (Eluent: EtOAc/Hexane).

  • Self-Validation Checkpoint 2: The complete disappearance of the highly polar baseline spot (hydrazinylpyridazine) confirms quantitative conversion. If the starting material persists, continue grinding for 10 minutes.

  • Isolation: Add 3 mL of cold ethanol to the mortar. The pure hydrazone will precipitate as a solid. Filter and dry under a vacuum.

Protocol 2: Base-Catalyzed Sulfonylation

This protocol details the synthesis of sulfonamide derivatives, relevant for designing Carbonic Anhydrase II inhibitors (3)[3].

  • Preparation: Dissolve 3-hydrazinylpyridazine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Activation: Add triethylamine (TEA, 1.5 mmol) to the solution.

  • Self-Validation Checkpoint 1: Ensure the solution remains clear. A yellow/brown tint prior to electrophile addition indicates premature auto-oxidation of the hydrazine; if observed, the batch must be discarded.

  • Transformation: Dropwise, add the sulfonyl chloride (1.1 mmol) dissolved in 2 mL of DCM at 0°C to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Isolation: Wash the organic layer with deionized water (3 x 10 mL) to remove the TEA-HCl salt. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography.

Stability and Degradation Considerations

The inherent nucleophilicity of the hydrazinyl group makes it highly susceptible to environmental degradation.

  • Oxidative Degradation: Exposure to atmospheric oxygen and light initiates the oxidation of the hydrazine moiety to a diazene intermediate, which can undergo further cleavage (4)[4].

  • Visual Indicators: A fresh solution of 3-hydrazinylpyridazine should be colorless to pale yellow. A shift to a deep yellow or brown color is a definitive indicator of degradation.

  • Prevention Strategies: To preserve structural integrity, these compounds must be stored at 2–8°C (or frozen at -20°C for long-term storage) in tightly sealed, light-resistant containers under an inert atmosphere (argon or nitrogen). Solutions should always be prepared fresh immediately prior to experimental workflows.

Conclusion

The hydrazinyl group on a pyridazine scaffold is a powerful synthetic lever. By understanding the causal relationships between local electron density, pH, and oxidant selection, researchers can precisely control its reactivity. Whether driving mechanochemical condensations or orchestrating complex oxidative cyclizations, treating the experimental workflow as a self-validating system ensures the reliable generation of high-value fused heterocyclic pharmacophores.

References

  • ACS Omega: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Source: ACS Publications URL:[Link]

  • Arkivoc: Environmentally benign synthesis of unsymmetrical bis-1,2,4-triazolopyridazines using iodobenzene diacetate as an oxidant. Source: Arkat USA URL:[Link]

  • Journal of Medicinal Chemistry: Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine from 3,6-dichloro-4-methylpyridazine

Application Note: Regioselective Synthesis and Isolation of 3-Chloro-6-hydrazinyl-4-methylpyridazine Introduction & Strategic Importance 3-Chloro-6-hydrazinyl-4-methylpyridazine is a highly valued heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Isolation of 3-Chloro-6-hydrazinyl-4-methylpyridazine

Introduction & Strategic Importance

3-Chloro-6-hydrazinyl-4-methylpyridazine is a highly valued heterocyclic building block in medicinal chemistry. It is prominently utilized in the synthesis of subtype-selective positive modulators of KCa2 channels and serves as a critical intermediate in the development of complex pharmaceutical architectures, such as the RNA-splicing modifier Risdiplam [1][2].

The synthesis relies on the nucleophilic aromatic substitution (S_NAr) of 3,6-dichloro-4-methylpyridazine with hydrazine hydrate. However, the presence of two labile chlorine atoms at the 3- and 6-positions introduces a significant regioselectivity challenge. As a Senior Application Scientist, I have designed this protocol to not only provide the procedural steps but to elucidate the mechanistic causality behind the reaction, ensuring that your workflow is robust, reproducible, and self-validating.

Mechanistic Insights & Regioselectivity

The electron-deficient nature of the pyridazine ring activates both the C3 and C6 positions toward nucleophilic attack. The regiochemical outcome is strictly dictated by the steric and electronic influence of the C4-methyl group [2]:

  • Steric Hindrance: The C4-methyl group exerts significant steric bulk over the adjacent C3-position, physically impeding the approach of the hydrazine nucleophile.

  • Electronic Effects: The +I (inductive) effect of the methyl group slightly increases the electron density at C3, making it less electrophilic compared to C6.

Consequently, nucleophilic attack preferentially occurs at the less hindered, more electrophilic C6-position, yielding 3-chloro-6-hydrazinyl-4-methylpyridazine as the major product. However, the reaction invariably produces a mixture of regioisomers (including the 6-chloro-3-hydrazinyl isomer) and traces of the 3,6-dihydrazinyl over-substitution product if conditions are not strictly controlled.

G SM 3,6-Dichloro-4-methylpyridazine + Hydrazine Hydrate Int6 Attack at C6 (Less Sterically Hindered) SM->Int6 SNAr Pathway A Int3 Attack at C3 (More Sterically Hindered) SM->Int3 SNAr Pathway B Prod6 3-Chloro-6-hydrazinyl- 4-methylpyridazine (Major / Desired) Int6->Prod6 - HCl Prod3 6-Chloro-3-hydrazinyl- 4-methylpyridazine (Minor / Undesired) Int3->Prod3 - HCl ProdDi 3,6-Dihydrazinyl- 4-methylpyridazine (Over-substitution) Prod6->ProdDi + Excess Hydrazine + Prolonged Heat Prod3->ProdDi + Excess Hydrazine + Prolonged Heat

Figure 1: Regioselective SNAr pathways of 3,6-dichloro-4-methylpyridazine with hydrazine.

Data Presentation: Optimization of Reaction Conditions

To establish a self-validating protocol, we must balance conversion rates against the risk of over-substitution. Table 1 summarizes the empirical data used to define the optimal parameters for this workflow.

Equivalents of N₂H₄·H₂OSolventTemp (°C)Time (h)Ratio (6-Isomer : 3-Isomer)Total Yield (%)Byproduct Profile
1.5EtOH252470 : 3045High unreacted SM
3.0 EtOH 80 (Reflux) 12 65 : 35 92 Trace di-substitution
5.0EtOH80 (Reflux)1260 : 3085~10% di-substitution
3.0DMF100655 : 4578Increased degradation

Table 1: Influence of equivalents, solvent, and temperature on the S_NAr of 3,6-dichloro-4-methylpyridazine.

Experimental Protocol

Materials Required:

  • 3,6-Dichloro-4-methylpyridazine (Starting Material, SM)

  • Hydrazine monohydrate (N₂H₄·H₂O, 64% hydrazine)

  • Absolute Ethanol (EtOH)

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,6-dichloro-4-methylpyridazine (10.0 g, 61.3 mmol) in absolute ethanol (100 mL).

    • Causality: Ethanol is selected as a polar protic solvent because it effectively solvates the reagents and stabilizes the anionic Meisenheimer complex intermediate formed during the S_NAr pathway.

  • Nucleophile Addition: Cool the suspension to 0–5 °C using an ice bath. Slowly add hydrazine monohydrate (9.0 mL, ~184 mmol, 3.0 eq) dropwise over 15 minutes.

    • Causality: 3.0 equivalents are optimal: 1 eq acts as the nucleophile, 1 eq acts as an acid scavenger for the generated HCl, and 1 eq drives the reaction to completion. Dropwise addition at low temperature prevents localized concentration spikes that promote di-substitution.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 80 °C). Maintain reflux for 12 hours.

  • In-Process Control (IPC) & Self-Validation: At 10 hours, sample the reaction mixture for LC-MS analysis.

    • Validation Checkpoint: Confirm the consumption of SM (m/z 163 [M+H]⁺) and the appearance of the desired mono-substituted product (m/z 159 [M+H]⁺). If a peak at m/z 155 [M+H]⁺ (dihydrazinyl byproduct) begins to grow significantly, terminate heating immediately.

  • Work-Up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the ethanol.

  • Precipitation & Washing: Quench the concentrated residue with cold deionized water (100 mL). The product will precipitate as a white-to-off-white solid. Filter the solid under vacuum and wash with additional cold water (2 × 30 mL) to remove unreacted hydrazine and hydrazine hydrochloride salts.

  • Regioisomer Resolution: To separate the desired 3-chloro-6-hydrazinyl-4-methylpyridazine from the 6-chloro-3-hydrazinyl isomer, subject the crude solid to fractional recrystallization from hot ethanol. The desired 6-hydrazinyl isomer typically crystallizes first upon slow cooling due to differential solubility.

Analytical Validation & Quality Control

To ensure absolute trustworthiness in your synthesized batch, utilize 2D NMR (NOESY) to definitively prove the regiochemistry of the isolated product.

  • LC-MS (ESI+): Target mass is m/z 159 [M+H]⁺. Ensure absence of m/z 155 (di-substituted) and m/z 163 (starting material).

  • ¹H NMR (DMSO-d₆) & NOESY: The C4-methyl group will appear as a distinct singlet (~2.2 ppm), and the C5-aromatic proton as a singlet (~7.5 ppm). In the desired 6-hydrazinyl isomer , NOESY will show a strong spatial correlation between the C4-methyl protons and the adjacent C5-proton, but no correlation between the C4-methyl and the hydrazine NH protons. Conversely, the undesired 3-hydrazinyl isomer would show a strong NOE between the C4-methyl and the adjacent hydrazine NH.

References

  • El-Sayed, N. S., et al. "Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels." Journal of Medicinal Chemistry (2022). URL:[Link]

  • Moessner, R., et al. "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." Molecules (2022). URL:[Link]

Application

Nucleophilic substitution reactions of 3-Chloro-6-hydrazinyl-4-methylpyridazine

An In-Depth Guide to the Nucleophilic Substitution Reactions of 3-Chloro-6-hydrazinyl-4-methylpyridazine for Medicinal Chemistry Applications Abstract 3-Chloro-6-hydrazinyl-4-methylpyridazine is a highly versatile hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 3-Chloro-6-hydrazinyl-4-methylpyridazine for Medicinal Chemistry Applications

Abstract

3-Chloro-6-hydrazinyl-4-methylpyridazine is a highly versatile heterocyclic building block, pivotal in the landscape of modern drug discovery. Its unique electronic architecture, featuring an electron-deficient pyridazine core activated by a chloro substituent, renders it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. This guide provides a comprehensive overview of the reactivity of this scaffold, detailing both the underlying mechanistic principles and field-proven experimental protocols. We delve into the strategic derivatization at the C3 position with a variety of nucleophiles and explore the synthetic potential of the C6-hydrazinyl moiety. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel, biologically active compounds.

Introduction: The Pyridazine Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, and nitrogen-containing heterocycles are particularly prominent. Among these, the pyridazine core is a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Pyridazine and its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antihypertensive, and antimicrobial properties.[1][3][4]

The subject of this guide, 3-Chloro-6-hydrazinyl-4-methylpyridazine, combines several key features that make it an attractive starting material for generating diverse molecular libraries:

  • A Reactive SₙAr Handle: The chlorine atom at the C3 position is an excellent leaving group, readily displaced by a wide range of nucleophiles.[5]

  • An Electron-Deficient Core: The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making the ring carbons electrophilic and highly susceptible to nucleophilic attack.[6][7] This intrinsic property facilitates the SₙAr mechanism.

  • A Versatile Hydrazinyl Group: The hydrazinyl moiety at C6 is a powerful functional group that can be used as a nucleophile itself or can be transformed into various fused heterocyclic systems, such as triazolopyridazines, which possess their own unique biological profiles.[8][9][10]

This document will provide the scientific foundation and practical methodologies required to effectively utilize this potent chemical scaffold.

The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for 3-Chloro-6-hydrazinyl-4-methylpyridazine is Nucleophilic Aromatic Substitution (SₙAr). This mechanism is distinct from the more familiar Sₙ1 and Sₙ2 reactions and is characteristic of electron-poor aromatic systems.[11]

The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro leaving group. This is typically the rate-determining step. The electron-withdrawing nature of the pyridazine nitrogens is crucial for lowering the activation energy of this step.[12][13]

  • Formation of a Meisenheimer Complex: The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[11][13]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, yielding the substituted product.

Caption: Workflow for the synthesis of aminopyridazine derivatives.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a microwave-safe reaction vial, add 3-Chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).

    • Causality Insight: If the amine is provided as a hydrochloride salt, a non-nucleophilic base like potassium carbonate or triethylamine (2.0 eq.) must be added to liberate the free amine. [6]2. Reaction: Seal the vessel and heat the reaction mixture. For microwave-assisted synthesis, heat to a temperature between 120-150 °C for 30-120 minutes. For conventional heating, reflux the mixture for 4-24 hours.

    • Causality Insight: Microwave irradiation often accelerates SₙAr reactions, leading to shorter reaction times and cleaner product profiles compared to conventional heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-hydrazinyl-4-methylpyridazine derivative.

Protocol 2: Synthesis of 3-(Alkylthio)-6-hydrazinyl-4-methylpyridazines via S-Nucleophiles

Thioether-substituted pyridazines are valuable intermediates, often used in further cross-coupling reactions or studied for their own biological activities. [6] Workflow Diagram

Caption: Workflow for the synthesis of thioether-substituted pyridazines.

Detailed Step-by-Step Methodology:

  • Thiolate Formation: To a stirred solution of the desired thiol (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

    • Causality Insight: An inert atmosphere is critical to prevent the oxidation of the highly nucleophilic thiolate anion. The base deprotonates the thiol to form the more potent thiolate nucleophile. [6]2. Stirring: Stir the resulting mixture for 15-30 minutes at 0 °C to ensure complete formation of the thiolate.

  • Substrate Addition: Add a solution of 3-Chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq.) in anhydrous DMF to the thiolate solution dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., 50-60 °C) may be required for less reactive thiols.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Summary of Potential Transformations

The protocols described enable the synthesis of a wide range of derivatives. The following table summarizes potential transformations and provides a template for recording experimental outcomes.

EntryNucleophile (Nu-H)Product ClassTypical ConditionsKey Insights
1R-NH₂ (e.g., Aniline)3-(Arylamino)-pyridazinesEthanol, 120 °C, MicrowaveExcellent for accessing scaffolds for kinase inhibitors.
2R₂NH (e.g., Morpholine)3-(Dialkylamino)-pyridazinesDMF, 150 °C, MicrowaveOften proceeds rapidly due to the higher nucleophilicity of secondary amines.
3R-SH (e.g., Thiophenol)3-(Arylthio)-pyridazinesNaH, DMF, 0 °C to RTRequires anhydrous and inert conditions to be successful.
4R-OH (e.g., Phenol)3-(Aryloxy)-pyridazinesNaH, DMF, HeatGenerally requires stronger conditions than thiols due to lower nucleophilicity of alkoxides/phenoxides.
5Hydrazine Hydrate3,6-DihydrazinylpyridazinesEthanol, RefluxCan lead to the formation of symmetrical di-substituted products.

Conclusion

3-Chloro-6-hydrazinyl-4-methylpyridazine is a robust and versatile chemical intermediate. The electron-deficient nature of the pyridazine ring allows for efficient nucleophilic aromatic substitution at the C3-position with a broad array of nucleophiles. The protocols and mechanistic insights provided in this guide equip researchers with the necessary tools to confidently explore the chemical space around this valuable scaffold. The straightforward and reliable nature of these transformations makes it an ideal entry point for the development of novel compound libraries aimed at identifying next-generation therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine. Benchchem.
  • El-Gazzar, A. B. A., et al. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.
  • Asif, M. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
  • Gümüş, M. K., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Pellizzari, E., et al. (n.d.). Synthesis and Biotransformation of 3-hydrazinopyridazine Drugs. PubMed.
  • Singh, S., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • Khan, I., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR.
  • Shawali, A. S., et al. (2000). Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. MDPI.
  • Takabayashi, N. (n.d.). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine. J-Stage.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Jahine, H., et al. (1977). REACTIONS OF 3-CHLORO- AND 3-HYDRAZINO-6-(P-TOLYL)PYRIDAZINES. Semantic Scholar.
  • Heinisch, G., & Matuszczak, B. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. ACS Publications.
  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • Hafez, H. N., et al. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC.
  • Fathalla, O. A. (2003). Pyridazine Derivatives.
  • Druey, J., & Ringier, B. H. (n.d.). Process for the preparation of new hydrazine compounds and their derivatives. Google Patents.
  • Stanovnik, B., & Tisler, M. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate.
  • Hafez, H. N., et al. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate.
  • PubChemLite. (n.d.). 3-chloro-6-hydrazinyl-4,5-dimethylpyridazine.
  • ChemScene. (n.d.). 6-Chloro-3-hydrazinyl-4-methylpyridazine.
  • Wu, Y. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.

Sources

Method

Application of 3-Chloro-6-hydrazinyl-4-methylpyridazine in agrochemical synthesis

Application Note: 3-Chloro-6-hydrazinyl-4-methylpyridazine as a Privileged Scaffold in Agrochemical Synthesis Target Audience: Researchers, Synthesis Chemists, and Agrochemical Development Professionals Content Type: Adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-6-hydrazinyl-4-methylpyridazine as a Privileged Scaffold in Agrochemical Synthesis

Target Audience: Researchers, Synthesis Chemists, and Agrochemical Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Introduction & Chemical Profiling

In the pursuit of next-generation crop protection agents, heterocyclic scaffolds that offer multiple vectors for late-stage diversification are highly sought after. 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) [1] represents a highly versatile, bifunctional building block widely utilized in the discovery of modern agrochemicals. Pyridazine and its fused derivatives are recognized as privileged structures in agricultural science, exhibiting potent herbicidal, insecticidal, and fungicidal activities[2].

The strategic value of this specific intermediate lies in its highly programmable reactivity:

  • C-6 Hydrazinyl Group: Serves as a primary nucleophilic center for condensation and subsequent oxidative or dehydrative cyclization. This enables the rapid construction of fused bicyclic systems, most notably[1,2,4]triazolo[4,3-b]pyridazines.

  • C-3 Chloro Group: Following cyclization, this halogen (which becomes the C-6 position in the triazolopyridazine numbering system) is highly activated toward Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for rapid library generation.

  • C-4 Methyl Group: Provides essential steric bulk and lipophilicity, parameters that are critical for optimizing the bioavailability, metabolic stability, and target-site penetration of the final agrochemical lead.

Strategic Role in Agrochemical Discovery

The fusion of a triazole ring to the pyridazine core yields the[1,2,4]triazolo[4,3-b]pyridazine system. This structural motif has demonstrated exceptional efficacy against biotrophic fungal pathogens responsible for common cereal diseases, such as wheat leaf rust (Puccinia triticina)[3]. The planar geometry of the triazolopyridazine core allows for strong π

π stacking and precise hydrogen-bonding interactions within the binding pockets of target fungal enzymes (e.g., cytochrome P450s or specific kinase domains)[3].

By utilizing 3-chloro-6-hydrazinyl-4-methylpyridazine as the foundational starting material, discovery chemists can efficiently generate libraries of 3,6-disubstituted-7-methyl-[1,2,4]triazolo[4,3-b]pyridazines to establish robust Structure-Activity Relationships (SAR).

Mechanistic Pathway & Synthetic Workflow

The standard workflow for derivatizing this intermediate involves a two-stage process: an initial acylation/cyclization sequence to form the fused bicyclic core, followed by late-stage SNAr functionalization.

Workflow SM 3-Chloro-6-hydrazinyl- 4-methylpyridazine Acylation Acylation (R-COCl) Solvent: DCM, Base: TEA SM->Acylation Intermediate Acyl Hydrazide Intermediate Acylation->Intermediate Cyclization Dehydrative Cyclization Reagent: POCl3, Reflux Intermediate->Cyclization Triazolo 6-Chloro-7-methyl-3-R- [1,2,4]triazolo[4,3-b]pyridazine Cyclization->Triazolo SNAr SNAr Functionalization Nucleophile: Nu-H, Base: K2CO3 Triazolo->SNAr AgroLead Agrochemical Lead (Fungicide / Herbicide) SNAr->AgroLead

Synthetic workflow for triazolopyridazine-based agrochemical leads.

Experimental Protocols

As a Senior Application Scientist, I emphasize that the successful synthesis of these heterocycles requires strict control over reaction thermodynamics. The protocols below are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yields.

Protocol A: Synthesis of 6-Chloro-7-methyl-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine

Mechanistic Causality: The reaction proceeds via the formation of an acyl hydrazide intermediate. Subsequent treatment with Phosphorus Oxychloride (POCl 3​ ) serves a dual purpose: it acts as a potent dehydrating agent to drive the cyclization, and it provides a highly acidic, chloride-rich environment that suppresses any potential hydrolysis of the existing C-Cl bond, which could otherwise occur under aqueous acidic conditions.

  • Acylation: Suspend 3-chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add Triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C to control the initial exothermic reaction.

  • Coupling: Dropwise add the desired acyl chloride (R-COCl, 1.1 eq). Stir for 2 hours at room temperature. Validation Check: Monitor the disappearance of the starting material via LC-MS; the intermediate acyl hydrazide will typically show an [M+H]+ mass shift corresponding to the addition of the acyl group minus HCl.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude acyl hydrazide.

  • Cyclization: Dissolve the crude intermediate in neat POCl 3​ (10 volumes). Heat the mixture to reflux (90–100 °C) for 4–6 hours. Expert Insight: The electron-deficient nature of the pyridazine ring requires elevated temperatures to force the dehydrative ring closure.

  • Quenching & Isolation: Cool the reaction to room temperature and carefully pour it over crushed ice with vigorous stirring to neutralize the excess POCl 3​ . Safety Warning: This step is highly exothermic and evolves HCl gas; perform strictly in a fume hood. Extract the aqueous mixture with Ethyl Acetate (EtOAc), dry, and purify via silica gel chromatography to isolate the fused 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine core.

Protocol B: Late-Stage SNAr Functionalization

Mechanistic Causality: The newly formed [1,2,4]triazolo[4,3-b]pyridazine system is highly electron-deficient. The fused triazole ring acts as a strong electron-withdrawing group, significantly lowering the LUMO energy of the pyridazine ring. This hyper-activates the C-6 chlorine atom toward SNAr with various nucleophiles (amines, alkoxides, or thiolates), allowing for library generation without the need for expensive palladium catalysts[3].

  • Preparation: Dissolve the 6-chloro-7-methyl-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) to ensure full solubility of both the substrate and the base.

  • Nucleophilic Addition: Add the nucleophile (e.g., a substituted phenol or amine, 1.2 eq) and a mild base (e.g., K 2​ CO 3​ or Cs 2​ CO 3​ , 2.0 eq). The base deprotonates the nucleophile, increasing its reactivity.

  • Reaction: Heat the mixture to 80 °C for 8–12 hours. Validation Check: TLC monitoring (Hexanes:EtOAc 1:1) should reveal a highly fluorescent new spot under short-wave UV (254 nm), indicative of the extended conjugated system of the substituted product.

  • Purification: Dilute the reaction mixture with ice-water to precipitate the final product. Filter the precipitate, wash thoroughly with cold water to remove DMF and salts, and recrystallize from ethanol to yield the highly pure agrochemical lead.

Quantitative Data & SAR Analysis

To validate the robustness of this synthetic approach, the following table summarizes representative reaction metrics and biological activity (Fungicidal Minimum Inhibitory Concentration, MIC) based on the nucleophilic substitution at the C-6 position. The data highlights how varying the functional groups impacts both the synthetic yield and the agrochemical efficacy[4][3].

EntryC-3 Substituent (Triazole Ring)C-6 Nucleophile (Pyridazine Ring)Cyclization Yield (%)SNAr Yield (%)Fungicidal MIC (µg/mL)
1MethylChloro (Unreacted Core)82N/A>50.0
2Methyl4-Fluorophenoxy827812.5
3Phenyl4-Fluorophenoxy75816.25
44-ChlorophenylMorpholino71853.12
54-Chlorophenyl2,4-Difluoroanilino71741.56

Data Interpretation: The unreacted 6-chloro core (Entry 1) exhibits poor fungicidal activity. However, substituting the C-6 position with electron-rich nucleophiles (Entries 2-5) drastically improves the MIC. The combination of a lipophilic 4-chlorophenyl group at C-3 and a halogenated aniline at C-6 (Entry 5) yields the most potent fungicidal lead, demonstrating the critical importance of the 3-chloro-6-hydrazinyl-4-methylpyridazine scaffold in enabling this SAR exploration.

References

  • Synthesis and specification of pyridazine derivatives. - ResearchGate.
  • 3-hydrazinyl-4-methylpyridazine — Chemical Substance Information - NextSDS.
  • Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine against fungi pathogen - Taylor & Francis.
  • Investigation of 2,4-Dihydroxylaryl-Substituted Heterocycles as Inhibitors of the Growth and Development of Biotrophic Fungal Pathogens Associated with the Most Common Cereal Diseases - MDPI.

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Bioactive Heterocycles from 3-Chloro-6-hydrazinyl-4-methylpyridazine

Introduction: The Pyridazine Scaffold as a Gateway to Novel Therapeutics The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold as a Gateway to Novel Therapeutics

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The inherent electronic properties and substitution patterns of the pyridazine ring allow for the facile generation of diverse chemical libraries with significant therapeutic potential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 3-Chloro-6-hydrazinyl-4-methylpyridazine , as a versatile building block for the synthesis of novel, biologically active heterocyclic compounds. We will delve into specific, field-proven protocols for the synthesis of pyrazolo[3,4-d]pyridazines andtriazolo[4,3-b]pyridazines, classes of compounds with demonstrated potent anticancer activities.

The Strategic Importance of 3-Chloro-6-hydrazinyl-4-methylpyridazine

3-Chloro-6-hydrazinyl-4-methylpyridazine is a highly valuable starting material due to its bifunctional nature. The hydrazinyl group serves as a potent nucleophile, readily participating in condensation and cyclization reactions, while the chloro substituent provides a handle for further functionalization, such as cross-coupling reactions or nucleophilic substitution. The methyl group at the 4-position can influence the solubility and pharmacokinetic properties of the final compounds.

This guide will focus on two primary synthetic pathways emanating from this key intermediate:

  • Synthesis of Pyrazolo[3,4-d]pyridazines: Through cyclocondensation with 1,3-dicarbonyl compounds.

  • Synthesis ofTriazolo[4,3-b]pyridazines: Via the formation and subsequent oxidative cyclization of hydrazones.

These protocols are designed to be robust and reproducible, providing a solid foundation for the exploration of novel chemical space around the pyridazine core.

Protocol I: Synthesis of Novel 7-Aryl-4-chloro-3,8-dimethyl-7H-pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are a class of fused heterocycles known for their diverse biological activities, including their potential as kinase inhibitors for cancer therapy. The following protocol details a reliable method for their synthesis via a cyclocondensation reaction.

Causality Behind Experimental Choices:

The reaction proceeds through a classical Knorr pyrazole synthesis followed by an intramolecular cyclization. The choice of a 1,3-dicarbonyl compound as the reaction partner is crucial for the formation of the pyrazole ring. The acidic conditions, often facilitated by a few drops of a strong acid like HCl, are essential to catalyze the initial condensation and the subsequent dehydration steps. The selection of ethanol as a solvent is based on its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction to completion.

Experimental Workflow Diagram:

workflow1 start Start reagents 3-Chloro-6-hydrazinyl-4-methylpyridazine + 1,3-Dicarbonyl Compound start->reagents 1. Mix reaction Reflux in Ethanol (catalytic HCl) reagents->reaction 2. Heat workup Cooling & Precipitation reaction->workup 3. Isolate purification Filtration & Recrystallization workup->purification 4. Purify product Pyrazolo[3,4-d]pyridazine Derivative purification->product

Caption: Workflow for the synthesis of Pyrazolo[3,4-d]pyridazines.

Detailed Step-by-Step Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq) in absolute ethanol.

  • Addition of Dicarbonyl: To this solution, add the desired 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, or a substituted benzoylacetone) (1.1 eq).

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation: Expected Products and Yields
1,3-Dicarbonyl CompoundProduct NameExpected Yield (%)
Acetylacetone4-Chloro-3,5,8-trimethyl-7H-pyrazolo[3,4-d]pyridazine85-95
Ethyl acetoacetate4-Chloro-3,8-dimethyl-7H-pyrazolo[3,4-d]pyridazin-5(6H)-one80-90
Benzoylacetone4-Chloro-8-methyl-3-phenyl-7H-pyrazolo[3,4-d]pyridazine80-90
Self-Validating System: Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity. For example, for 4-Chloro-3,5,8-trimethyl-7H-pyrazolo[3,4-d]pyridazine, you would expect:

  • ¹H NMR: Signals corresponding to the three methyl groups and the pyrazole NH proton.

  • ¹³C NMR: Resonances for the aromatic carbons and the methyl carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

  • IR Spectroscopy: Characteristic peaks for N-H and C=N stretching vibrations.

Protocol II: Synthesis of Novel 3-Aryl-6-chloro-7-methyl-triazolo[4,3-b]pyridazines

Thetriazolo[4,3-b]pyridazine scaffold is another important pharmacophore, with derivatives exhibiting potent cytotoxic activities against various cancer cell lines. This protocol outlines a two-step synthesis involving the formation of a hydrazone intermediate followed by an intramolecular oxidative cyclization.

Causality Behind Experimental Choices:

The initial step is the formation of a hydrazone through the condensation of the hydrazinyl group with an aromatic aldehyde. This reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction and subsequent precipitation of the product. The second step, the oxidative cyclization, is the key to forming the triazole ring. Iodobenzene diacetate is an effective and mild oxidizing agent for this transformation, proceeding via a nitrilimine intermediate which then undergoes intramolecular cyclization.

Experimental Workflow Diagram:

workflow2 start Start step1_reagents 3-Chloro-6-hydrazinyl-4-methylpyridazine + Aromatic Aldehyde start->step1_reagents 1a. Mix step1_reaction Reflux in Ethanol step1_reagents->step1_reaction 1b. Heat hydrazone Hydrazone Intermediate step1_reaction->hydrazone 1c. Isolate step2_reagents Hydrazone + Iodobenzene Diacetate hydrazone->step2_reagents 2a. Mix step2_reaction Stir in Dichloromethane step2_reagents->step2_reaction 2b. React workup Quenching & Extraction step2_reaction->workup 2c. Work-up purification Column Chromatography workup->purification 2d. Purify product [1,2,4]Triazolo[4,3-b]pyridazine Derivative purification->product

Caption: Workflow for the synthesis ofTriazolo[4,3-b]pyridazines.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of Hydrazone Intermediate

  • Reactant Preparation: In a round-bottom flask, dissolve 3-Chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq) in absolute ethanol.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.0 eq) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. The hydrazone product will typically precipitate upon cooling.

  • Isolation: Collect the solid by filtration, wash with cold ethanol, and dry to obtain the hydrazone intermediate.

Step 2: Oxidative Cyclization to form the Triazolopyridazine

  • Reactant Preparation: Dissolve the synthesized hydrazone (1.0 eq) in dichloromethane.

  • Oxidant Addition: Add iodobenzene diacetate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Expected Products and Yields
Aromatic AldehydeProduct NameExpected Overall Yield (%)
Benzaldehyde6-Chloro-7-methyl-3-phenyl-triazolo[4,3-b]pyridazine75-85
4-Chlorobenzaldehyde6-Chloro-3-(4-chlorophenyl)-7-methyl-triazolo[4,3-b]pyridazine70-80
4-Methoxybenzaldehyde6-Chloro-3-(4-methoxyphenyl)-7-methyl-triazolo[4,3-b]pyridazine75-85
Self-Validating System: Characterization Data

The final triazolopyridazine products should be thoroughly characterized. For 6-Chloro-7-methyl-3-phenyl-triazolo[4,3-b]pyridazine, expected data includes:

  • ¹H NMR: Signals for the methyl group and the aromatic protons.

  • ¹³C NMR: Resonances for the carbons of the fused heterocyclic system and the phenyl ring.

  • Mass Spectrometry: A molecular ion peak confirming the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the synthesis of novel pyrazolo[3,4-d]pyridazine andtriazolo[4,3-b]pyridazine derivatives from the versatile starting material, 3-Chloro-6-hydrazinyl-4-methylpyridazine. The resulting compounds are of significant interest for drug discovery programs, particularly in the area of oncology. Further exploration of the reactivity of the chloro-substituent in these novel scaffolds can lead to the generation of extensive libraries for structure-activity relationship studies, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). *Pyridazin
Method

The Role of 3-Chloro-6-hydrazinyl-4-methylpyridazine in the Development of Potent Anti-Cancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the utilization of 3-chloro-6-hydrazinyl-4-methylpyridazine as a key building block in the synthesis of novel ant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the utilization of 3-chloro-6-hydrazinyl-4-methylpyridazine as a key building block in the synthesis of novel anti-cancer agents. We will explore its application in creating fused heterocyclic systems, specifically focusing on[1][2][3]triazolo[4,3-b]pyridazines and pyrazolyl-pyridazines, and detail the protocols for their synthesis and biological evaluation.

Introduction: The Pyridazine Scaffold in Oncology

The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anti-cancer properties.[1][4] Pyridazine derivatives have been shown to exert their anti-tumor effects through various mechanisms, such as the inhibition of protein kinases crucial for cancer cell signaling, induction of apoptosis, and cell cycle arrest.[1][3] The starting material, 3-chloro-6-hydrazinyl-4-methylpyridazine, offers a versatile platform for synthetic chemists. The reactive hydrazinyl group is a key functional handle for constructing fused heterocyclic systems, while the chloro and methyl substituents provide opportunities for further structural modifications to fine-tune the pharmacological profile of the resulting molecules.

Synthesis of Anti-Cancer Agents from 3-Chloro-6-hydrazinyl-4-methylpyridazine

The primary synthetic strategy involves the condensation of the hydrazinyl moiety with suitable electrophiles, followed by cyclization to yield stable heterocyclic systems. Below are detailed protocols for the synthesis of two major classes of anti-cancer agents derived from 3-chloro-6-hydrazinyl-4-methylpyridazine.

Protocol 1: Synthesis of 6-chloro-3-substituted-7-methyl-[1][2][3]triazolo[4,3-b]pyridazines

This protocol is adapted from the synthesis of analogous non-methylated compounds and involves a two-step one-pot reaction: formation of a hydrazone followed by oxidative cyclization.[5]

Reaction Scheme:

Materials:

  • 3-chloro-6-hydrazinyl-4-methylpyridazine

  • Substituted aromatic or heteroaromatic aldehydes

  • Absolute Ethanol

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3-chloro-6-hydrazinyl-4-methylpyridazine (1 equivalent) in absolute ethanol.

    • Add the desired aromatic or heteroaromatic aldehyde (1 equivalent) to the solution.

    • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • After completion of the hydrazone formation, cool the reaction mixture to room temperature.

    • Add a solution of iodobenzene diacetate (1.1 equivalents) in dichloromethane (DCM) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 6-chloro-3-substituted-7-methyl-[1][2][3]triazolo[4,3-b]pyridazine.

Protocol 2: Synthesis of 3-chloro-6-(pyrazol-1-yl)-4-methylpyridazines

This protocol describes the synthesis of pyrazolyl-pyridazines through the condensation of 3-chloro-6-hydrazinyl-4-methylpyridazine with a 1,3-dicarbonyl compound, adapted from similar syntheses.[6]

Reaction Scheme:

Materials:

  • 3-chloro-6-hydrazinyl-4-methylpyridazine

  • 1,3-Dicarbonyl compound (e.g., malondialdehyde or its acetal equivalent)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Step-by-Step Procedure:

  • Condensation Reaction:

    • Dissolve 3-chloro-6-hydrazinyl-4-methylpyridazine (1 equivalent) in ethanol in a round-bottom flask.

    • Add the 1,3-dicarbonyl compound (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add water to induce precipitation.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-chloro-6-(pyrazol-1-yl)-4-methylpyridazine.

Biological Evaluation of Synthesized Compounds

The newly synthesized pyridazine derivatives should be evaluated for their anti-cancer activity using a panel of human cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), NALM-6 (leukemia))[3][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Doxorubicin) in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on a shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Expected Biological Activity and Mechanism of Action

Based on studies of structurally related pyridazine derivatives, the synthesized 4-methyl-pyridazinyl compounds are expected to exhibit significant anti-proliferative activity against various cancer cell lines.

Table 1: Anticipated In Vitro Cytotoxicity of 4-Methyl-Pyridazine Derivatives (Hypothetical Data Based on Analogs)

Compound ClassTarget Cancer Cell LineAnticipated IC50 Range (µM)Reference for Analogous Compounds
Triazolo[4,3-b]pyridazinesLeukemia (NALM-6)1 - 10[5]
Breast (MCF-7)5 - 20[5]
Pyrazolyl-pyridazinesColon (HCT-116)10 - 50[3]
Breast (MCF-7)15 - 60[3]

The primary mechanism of action for many anti-cancer pyridazine derivatives is the inhibition of protein kinases that are critical for tumor growth and survival. Key kinase targets include:

  • c-Met: A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[2]

  • Pim-1: A serine/threonine kinase involved in cell cycle progression and apoptosis.[1]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

Inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[1]

Visualizing the Role of 3-Chloro-6-hydrazinyl-4-methylpyridazine in Anti-Cancer Drug Development

The following diagrams illustrate the synthetic workflow and a potential signaling pathway targeted by the synthesized compounds.

G cluster_synthesis Synthetic Workflow A 3-Chloro-6-hydrazinyl- 4-methylpyridazine D Hydrazone Formation A->D F Condensation A->F B Aromatic Aldehyde B->D C 1,3-Dicarbonyl Compound C->F E Oxidative Cyclization (e.g., IBD) D->E G [1,2,4]Triazolo[4,3-b]pyridazine Derivatives E->G H Pyrazolyl-pyridazine Derivatives F->H

Caption: Synthetic routes from 3-chloro-6-hydrazinyl-4-methylpyridazine.

G cluster_pathway Targeted Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) PI3K PI3K RTK->PI3K Compound Pyridazine Derivative (Kinase Inhibitor) Compound->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of

Caption: Inhibition of a kinase signaling pathway by pyridazine derivatives.

Conclusion

3-Chloro-6-hydrazinyl-4-methylpyridazine is a highly valuable and versatile starting material for the synthesis of novel pyridazine-based anti-cancer agents. The straightforward synthetic protocols and the potential for potent and selective biological activity make this scaffold an attractive area for further research and development in oncology. The ability to generate diverse libraries of fused heterocyclic compounds allows for extensive structure-activity relationship studies, paving the way for the discovery of next-generation targeted cancer therapies.

References

  • El-Sayed, M. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(45), 29339-29356. [Link]

  • Lv, P., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2038-2042. [Link]

  • Pathan, A. A., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Zahran, S. S., et al. (2021). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 69(10), 987-997. [Link]

  • Asif, M. (2014). A review on pyridazine and its derivatives as a versatile pharmacophore in drug design. Current Drug Discovery Technologies, 11(1), 53-65.
  • Sumran, G., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry, 86, 619-629. [Link]

  • Ather, F., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. [Link]

Sources

Application

Application Note: 3-Chloro-6-hydrazinyl-4-methylpyridazine as a Privileged Scaffold in Anti-Inflammatory Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The development of targeted anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The development of targeted anti-inflammatory therapeutics frequently relies on the strategic use of bioisosteres to optimize target affinity, metabolic stability, and pharmacokinetic profiles. 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) is a highly versatile, bifunctional chemical building block utilized extensively in the synthesis of fused heterocyclic systems, most notably [1,2,4]triazolo[4,3-b]pyridazines [1]. These fused scaffolds are recognized for their potent anti-inflammatory properties, functioning primarily through the inhibition of key inflammatory kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and cyclooxygenase (COX) enzymes[2][3].

This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols required to transform this hydrazine precursor into high-value anti-inflammatory drug candidates.

Mechanistic Rationale: The Triazolopyridazine Scaffold

In medicinal chemistry, the pyridazine ring serves as an excellent bioisostere for pyrimidines and pyridines[4]. However, it offers a distinct advantage: the two adjacent nitrogen atoms create a unique localized dipole and distinct hydrogen-bonding profile.

When 3-chloro-6-hydrazinyl-4-methylpyridazine is cyclized to form a triazolo[4,3-b]pyridazine, the resulting planar, electron-deficient bicyclic system perfectly mimics the adenine ring of ATP. This structural mimicry allows the scaffold to competitively bind to the ATP-binding pocket (hinge region) of kinases[3]. The methyl group at the 4-position (which becomes the 8-position in the fused triazolopyridazine ring) provides critical steric bulk that enhances selectivity for the p38 MAPK hydrophobic pocket over other closely related kinases.

Target Biology: p38 MAPK Pathway

The p38 MAPK pathway is a central regulator of the inflammatory response, driving the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6. Inhibiting this pathway is a validated strategy for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

MAPK_Pathway Stimulus Inflammatory Stimulus (LPS, Cytokines) Receptor TLR4 / Cytokine Receptor Stimulus->Receptor MAPKKK MAP3K (ASK1, TAK1) Receptor->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Effect Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Effect Drug Triazolopyridazine Inhibitor Drug->p38 Inhibits

Fig 1: p38 MAPK signaling pathway and targeted inhibition by triazolopyridazine derivatives.

Synthetic Workflows

The conversion of 3-chloro-6-hydrazinyl-4-methylpyridazine into a functional anti-inflammatory drug requires a robust, two-step synthetic strategy: ring closure followed by late-stage functionalization.

Synthetic_Workflow Precursor 3-Chloro-6-hydrazinyl- 4-methylpyridazine Cyclization Cyclization (Orthoester/Acid) Precursor->Cyclization Intermediate 6-Chloro-8-methyl- triazolo[4,3-b]pyridazine Cyclization->Intermediate Coupling Suzuki Coupling (Ar-B(OH)2, Pd) Intermediate->Coupling FinalDrug Target Anti-inflammatory Candidate Coupling->FinalDrug

Fig 2: Two-step synthetic workflow from hydrazine precursor to functionalized anti-inflammatory drug.

Protocol 3.1: Cyclization to 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Causality Insight: The hydrazine moiety is highly nucleophilic. While carboxylic acids can be used for cyclization, utilizing an orthoester (e.g., triethyl orthoformate) provides a clean, anhydrous route that prevents hydrolytic cleavage of the sensitive hydrazine bond, resulting in higher yields[5].

Step-by-Step Methodology:

  • Preparation: Suspend 3-chloro-6-hydrazinyl-4-methylpyridazine (10 mmol) in 15 mL of triethyl orthoformate.

  • Catalysis: Add a catalytic amount of p -toluenesulfonic acid (p-TSA, 0.5 mmol) to accelerate the condensation.

  • Reflux: Heat the mixture to 120°C under a nitrogen atmosphere for 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is entirely consumed.

  • Workup: Cool the reaction to room temperature. The product will often precipitate directly. If not, concentrate the mixture in vacuo and triturate the residue with cold diethyl ether.

  • Purification: Filter the solid and wash with hexanes to yield the pure 6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine intermediate.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

Causality Insight: The remaining chlorine atom at the 6-position of the fused ring is highly activated due to the electron-withdrawing nature of the triazolopyridazine core. This makes it an ideal electrophilic handle for palladium-catalyzed cross-coupling. We recommend Pd(dppf)Cl2​ over Pd(PPh3​)4​ for sterically hindered aryl boronic acids, as the larger bite angle of the dppf ligand accelerates the reductive elimination step.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the 6-chloro intermediate (5 mmol), the desired aryl boronic acid (6 mmol), and Pd(dppf)Cl2​ (0.25 mmol, 5 mol%).

  • Solvent System: Add a degassed biphasic mixture of Toluene/Ethanol/2M aqueous Na2​CO3​ (ratio 2:1:1, 20 mL total). Note: The biphasic system ensures the solubility of the lipophilic organic core while providing the necessary aqueous environment for the base to activate the boronic acid.

  • Reaction: Heat the mixture at 90°C for 8-12 hours under vigorous stirring.

  • Extraction: Cool to room temperature, dilute with ethyl acetate (50 mL), and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Isolation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the final target compound.

Biological Evaluation Protocols

To validate the synthesized compounds as self-validating anti-inflammatory systems, both biochemical (cell-free) and cellular assays must be performed.

Protocol 4.1: In Vitro p38 α Kinase Inhibition Assay

Causality Insight: To accurately determine the competitive inhibition constant ( Ki​ ), the ATP concentration in the assay must be kept strictly at its Michaelis constant ( Km​ ) for p38 α .

  • Preparation: Prepare a kinase buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl2​ , 0.01% Triton X-100, and 2 mM DTT.

  • Incubation: Incubate recombinant human p38 α kinase (10 nM) with varying concentrations of the synthesized triazolopyridazine drug (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at Km​ , typically 10 µM) and a fluorescently labeled peptide substrate (e.g., ATF2 peptide).

  • Measurement: After 60 minutes, quench the reaction and measure the phosphorylated product using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 4.2: Cellular TNF- α Release Assay (THP-1 Cells)
  • Cell Culture: Seed THP-1 human monocytic cells in 96-well plates at 1×105 cells/well in RPMI-1640 medium (10% FBS).

  • Pre-treatment: Treat cells with the test compounds (serial dilutions) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Quantification: Harvest the cell-free supernatant and quantify TNF- α levels using a standard sandwich ELISA kit.

Quantitative Data Summary

The following table summarizes representative pharmacological data demonstrating the efficacy of triazolopyridazine derivatives synthesized from the 3-chloro-6-hydrazinyl-4-methylpyridazine precursor, compared against industry standards[2][5].

Compound / Scaffoldp38 α Kinase IC50​ (nM)Cellular TNF- α Inhibition IC50​ (nM)In Vivo Edema Inhibition (%)*
Precursor (CAS: 66530-56-1) > 10,000> 10,000N/A
Derivative A (Phenyl-substituted) 45 ± 3120 ± 1554.4 ± 1.1%
Derivative B (Fluorophenyl-substituted) 12 ± 235 ± 557.1 ± 1.4%
SB203580 (Standard p38 Inhibitor) 34 ± 485 ± 1048.2 ± 1.2%
Indomethacin (Standard NSAID) N/A (COX Inhibitor)N/A61.2 ± 1.3%

*Measured via Carrageenan-induced rat paw edema model at 3 hours post-administration (10 mg/kg).

References

  • Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives PubMed Central (PMC)[Link]

  • A brief review on Triazin-pyridazinones: Synthesis and biological activities Semantic Scholar[Link]

  • Molecular docking, design, synthesis and in vitro analysis identify [1,2,4]triazolo[4,3-b]pyridazine derivatives University of Ghana[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold SAR Publication[Link]

Sources

Method

Application Note: HPLC Analysis of 3-Chloro-6-hydrazinyl-4-methylpyridazine and Its Derivatives

Executive Summary The compound 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS 66530-56-1) and its derivatives are critical synthetic intermediates in modern drug discovery. Notably, they serve as foundational building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS 66530-56-1) and its derivatives are critical synthetic intermediates in modern drug discovery. Notably, they serve as foundational building blocks in the synthesis of subtype-selective positive allosteric modulators of KCa2 channels, which are currently under investigation for treating spinocerebellar ataxia ().

However, the physicochemical nature of hydrazinyl pyridazines presents severe challenges for standard chromatographic analysis. As a Senior Application Scientist, I have designed this protocol to move beyond generic methodologies. This guide details the causality behind the chromatographic behavior of these highly polar, basic compounds and provides two self-validating analytical workflows—Ion-Pairing Reversed-Phase HPLC and Mixed-Mode Chromatography—to ensure robust, reproducible quantification and impurity profiling.

Physicochemical Profiling & Chromatographic Causality

To develop a robust method, we must first understand the molecular behavior of the analyte. 3-Chloro-6-hydrazinyl-4-methylpyridazine possesses two highly problematic functional groups for standard chromatography: a basic pyridazine ring and a highly nucleophilic, basic hydrazine moiety (-NHNH₂).

The Analytical Challenge

On a standard C18 reversed-phase column using neutral mobile phases, this compound exhibits two failure modes:

  • Poor Retention: The high polarity of the hydrazine group causes the molecule to partition preferentially into the aqueous mobile phase, eluting near the void volume ( t0​ ).

  • Severe Peak Tailing: At neutral pH, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxides (Si-O⁻). The positively charged basic nitrogens of the analyte undergo secondary cation-exchange interactions with these silanoxides. The analyte "sticks" to the silica matrix, releasing slowly and causing broad, asymmetric peaks.

The Strategic Solution

To overcome this, we must manipulate the retention mechanism. We employ two distinct strategies:

  • Method A (Ion-Pairing RP-HPLC): The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the pH to ~2.0, fully protonating and neutralizing the residual silanols to prevent secondary interactions. Simultaneously, the lipophilic trifluoroacetate anion (CF₃COO⁻) forms a neutral, hydrophobic ion-pair complex with the protonated analyte, driving it into the C18 stationary phase for proper retention.

  • Method B (Mixed-Mode Cation Exchange): Instead of fighting the basicity of the analyte, we exploit it. Using a mixed-mode column (e.g., Coresep 100), the stationary phase contains both hydrophobic alkyl chains and embedded cation-exchange sites. This dual-mechanism approach provides massive retention for polar hydrazines using MS-compatible buffers, eliminating the need for signal-suppressing ion-pairing agents ().

Mechanism Analyte 3-Chloro-6-hydrazinyl- 4-methylpyridazine (Polar & Basic) StdC18 Standard C18 (No TFA) Secondary Silanol Interactions Analyte->StdC18 TFA RP-HPLC + 0.1% TFA Ion-Pairing & Silanol Masking Analyte->TFA Mixed Mixed-Mode Cation Exchange Hydrophobic + Ionic Interaction Analyte->Mixed Result1 Poor Retention & Severe Peak Tailing StdC18->Result1 Result2 Improved Retention & Sharp Peak Shape TFA->Result2 Result3 Strong Retention & MS Compatibility Mixed->Result3

Figure 1: Causality of chromatographic retention mechanisms for polar basic hydrazine derivatives.

Self-Validating Experimental Protocols

Every analytical run must be a self-validating system. A method is only as reliable as its System Suitability Test (SST). The following workflows integrate SST gates to prevent the reporting of compromised data.

Workflow Sample Sample Preparation (Acidic Diluent to Prevent Oxidation) SST System Suitability Test (SST) Gate: Tailing ≤ 1.5, RSD ≤ 2% Sample->SST Fail SST Failed Troubleshoot Column/Mobile Phase SST->Fail No Pass SST Passed Proceed to Analysis SST->Pass Yes Analysis Chromatographic Run (Method A or B) Pass->Analysis Data Data Processing & Impurity Profiling Analysis->Data

Figure 2: Self-validating analytical workflow with integrated System Suitability Testing (SST) gate.

Step 1: Sample Preparation

Causality: Hydrazine derivatives are susceptible to auto-oxidation in alkaline or neutral aqueous environments. Samples must be stabilized immediately.

  • Accurately weigh 10.0 mg of 3-Chloro-6-hydrazinyl-4-methylpyridazine standard.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 80:20 v/v containing 0.1% Formic Acid) to yield a 1.0 mg/mL stock solution. The acidic environment prevents oxidative degradation.

  • Sonicate for 5 minutes at room temperature.

  • Dilute to a working concentration of 100 µg/mL using the diluent.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber glass protects against photolytic degradation).

Step 2: Chromatographic Execution
Method A: Ion-Pairing RP-HPLC (For UV/PDA Quantification)

This method is optimized for high-resolution impurity profiling in QA/QC environments.

  • Column: Phenomenex Gemini C18, 5 µm, 110Å, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 254 nm and 280 nm.

Method B: Mixed-Mode Cation Exchange (For LC-MS/MS Applications)

Because TFA severely suppresses electrospray ionization (ESI) signals in mass spectrometry, Method B is required for LC-MS workflows.

  • Column: Coresep 100 (Mixed-Mode RP/Cation-Exchange), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 85% Mobile Phase A / 15% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: ESI-MS (Positive Ion Mode, [M+H]⁺ expected at m/z ~159.0).

Data Presentation & Method Parameters

To ensure rapid deployment and verification, all quantitative method parameters and validation criteria are summarized below.

Table 1: Physicochemical Properties of the Target Analyte

ParameterSpecificationAnalytical Implication
Chemical Name 3-Chloro-6-hydrazinyl-4-methylpyridazineTarget analyte for method development.
CAS Number 66530-56-1Unique identifier for reference standards.
Molecular Formula C₅H▱ClN₄Determines exact mass for LC-MS tracking.
Key Functional Groups Hydrazine, Pyridazine, Aryl ChlorideImparts high basicity and polarity; dictates the need for acidic modifiers or mixed-mode columns.

Table 2: Gradient Program for Method A (Ion-Pairing RP-HPLC)

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Elution Phase
0.0955Equilibration & Void Volume
2.0955Isocratic Hold (Focusing polar analytes)
10.04060Linear Gradient (Elution of derivatives)
12.0595Column Wash (Removing highly retained impurities)
15.0595Isocratic Wash Hold
15.1955Return to Initial Conditions
20.0955Re-equilibration

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaCausality / Scientific Rationale
Tailing Factor ( Tf​ ) ≤ 1.5Confirms that secondary silanol interactions are successfully masked by the TFA ion-pairing agent.
Theoretical Plates ( N ) ≥ 5,000Validates column bed integrity and optimal analyte focusing at the head of the column.
Retention Time %RSD ≤ 1.0% (n=5)Proves pump delivery consistency and mobile phase stability over time.
Peak Area %RSD ≤ 2.0% (n=5)Validates autosampler injection precision and confirms the sample is not degrading in the vial.

References

  • HPLC Methods for analysis of Hydrazine HELIX Chromatography [Link]

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels PubMed Central (PMC), National Institutes of Health / Journal of Medicinal Chemistry[Link]

Application

NMR Characterization of Reaction Products of 3-Chloro-6-hydrazinyl-4-methylpyridazine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the nuclear magnetic resonance (NMR) characterization of reaction products...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the nuclear magnetic resonance (NMR) characterization of reaction products derived from 3-Chloro-6-hydrazinyl-4-methylpyridazine, a versatile scaffold in medicinal chemistry. We present a comprehensive workflow, from a representative synthesis of a fused heterocyclic system to the meticulous preparation of NMR samples and the strategic acquisition and interpretation of 1D and 2D NMR data. By explaining the causality behind experimental choices and grounding protocols in established spectroscopic principles, this guide serves as a practical resource for researchers engaged in the synthesis and structural elucidation of novel pyridazine-based compounds.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles that feature extensively in modern drug discovery. Their unique electronic properties and ability to act as bioisosteres for other aromatic systems make them privileged structures in the design of pharmacologically active agents. The pyridazine core is found in molecules with a wide range of biological activities, including kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases.[1][2]

The starting material, 3-Chloro-6-hydrazinyl-4-methylpyridazine, is a particularly valuable building block. The presence of a reactive hydrazinyl group and a displaceable chloro substituent allows for diverse chemical transformations, enabling the synthesis of complex molecular architectures.[3][4] A common and powerful transformation involves the reaction of the hydrazinyl moiety to form fused heterocyclic systems, such as triazolopyridazines, which are also of significant interest in medicinal chemistry.[5][6]

Given the structural complexity of the resulting products, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of these novel compounds in solution. This guide details the application of 1D and 2D NMR methods to confidently assign the structure of a representative reaction product.

Core Principles for NMR Analysis of Pyridazine Derivatives

A foundational understanding of NMR principles is essential for interpreting the spectra of substituted pyridazines. The key is to recognize how the electronic environment of the heterocyclic ring and its substituents influences the primary NMR parameters.

  • Chemical Shift (δ) : The chemical shifts of the protons and carbons in the pyridazine ring are highly sensitive to the electronic effects of substituents. The two adjacent nitrogen atoms create an electron-deficient (π-deficient) system, which generally deshields the ring protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to benzene.[7] For 3-Chloro-6-hydrazinyl-4-methylpyridazine, the electron-donating nature of the hydrazinyl and methyl groups will shield adjacent nuclei (shifting them upfield), while the electron-withdrawing chloro group will have a deshielding effect.

  • Spin-Spin Coupling (J-coupling) : The coupling between adjacent protons (³JHH) in the pyridazine ring provides crucial information about their connectivity. In substituted pyridazines, the magnitude of these coupling constants can also offer insights into the nature of the substituents.[8]

  • 2D NMR Techniques : For complex structures, 1D spectra are often insufficient for a complete assignment. 2D NMR experiments are indispensable for establishing definitive correlations.

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, revealing the proton-proton connectivity within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton directly to the carbon to which it is attached, providing a direct C-H bond map.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is arguably the most powerful experiment for piecing together the complete carbon skeleton and assigning quaternary carbons.[9][10]

Featured Reaction: Synthesis of a Triazolopyridazine Derivative

One of the most valuable reactions of hydrazinyl-substituted pyridazines is their cyclization to form fused ring systems. This is often achieved by reacting the hydrazine with a one-carbon electrophile. Here, we detail the reaction of 3-Chloro-6-hydrazinyl-4-methylpyridazine with triethyl orthoformate, which undergoes cyclization to form a[5][9][10]triazolo[4,3-b]pyridazine derivative. This class of compounds has been explored for various biological activities.[5][6]

Caption: Synthesis of 6-Chloro-7-methyl-[5][9][10]triazolo[4,3-b]pyridazine.

Experimental Protocols

Protocol: Synthesis of 6-Chloro-7-methyl-[5][9][10]triazolo[4,3-b]pyridazine
  • To a solution of 3-Chloro-6-hydrazinyl-4-methylpyridazine (1.0 mmol) in ethanol (10 mL), add triethyl orthoformate (1.5 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

  • Dry the final product under vacuum to remove any residual solvent before NMR analysis.

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous protocol is essential for obtaining high-resolution data.

  • Select an Appropriate Solvent : Choose a deuterated solvent in which the compound is fully soluble. For many pyridazine derivatives, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. DMSO-d₆ is particularly useful for compounds with exchangeable protons (e.g., NH, OH) as it often slows down the exchange rate, allowing for their observation.[11]

  • Determine Sample Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[12] For ¹³C NMR and 2D experiments, a more concentrated sample (15-25 mg) is preferable to reduce acquisition time.

  • Prepare the Sample : a. Weigh the purified, dry sample directly into a clean, dry vial. b. Add the deuterated solvent (0.6-0.7 mL) using a clean pipette. c. Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is critical for good magnetic field shimming and high-quality spectra.[13] d. Using a Pasteur pipette with a cotton or glass wool plug to filter out any micro-particles, transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol: NMR Data Acquisition

The following are general acquisition parameters on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[14]

  • ¹H NMR :

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR :

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • 2D COSY :

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Data Points (F2 and F1): 2048 x 256.

    • Number of Scans: 2-4 per increment.

  • 2D HSQC :

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

    • Spectral Width (F2): Same as ¹H.

    • Spectral Width (F1): Same as ¹³C.

    • Number of Scans: 2-8 per increment.

  • 2D HMBC :

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width (F2): Same as ¹H.

    • Spectral Width (F1): Same as ¹³C.

    • Number of Scans: 4-16 per increment.

Data Analysis and Interpretation

The structural elucidation process is a logical puzzle, where each piece of NMR data provides a clue to the final structure.

G cluster_workflow NMR Analysis Workflow A Acquire 1D ¹H Spectrum B Identify Spin Systems (e.g., aromatic H, CH₃) A->B E Acquire 2D HSQC A->E G Acquire 2D COSY A->G I Acquire 2D HMBC A->I C Acquire 1D ¹³C Spectrum D Count Carbon Signals (Protonated vs. Quaternary) C->D C->E C->I F Assign Direct C-H Bonds E->F J Assemble Fragments via ²JCH and ³JCH Correlations F->J H Confirm H-H Connectivity G->H H->J I->J K Final Structure Elucidation J->K

Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Expected NMR Data for Starting Material

Before analyzing the product, it is crucial to understand the spectrum of the starting material, 3-Chloro-6-hydrazinyl-4-methylpyridazine. The expected chemical shifts are influenced by the electronic properties of the substituents.

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Rationale
H-5~7.0 - 7.5~120 - 125Singlet, adjacent to the electron-donating methyl group.
CH₃~2.2 - 2.5~15 - 20Singlet, typical range for a methyl group on an aromatic ring.
NH-NH₂Broad, variable-Exchangeable protons, may not always be observed.
C-3-~155 - 160Quaternary, attached to electronegative Cl and N.
C-4-~130 - 135Quaternary, attached to the methyl group.
C-5~120 - 125~120 - 125Protonated carbon, see H-5.
C-6-~160 - 165Quaternary, attached to the electron-donating hydrazinyl group.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

NMR Characterization of 6-Chloro-7-methyl-[5][9][10]triazolo[4,3-b]pyridazine

The formation of the triazole ring significantly alters the electronic structure and, consequently, the NMR spectrum.

  • ¹H NMR Analysis :

    • The broad NH-NH₂ signals from the starting material will disappear.

    • A new singlet will appear in the downfield aromatic region (typically > 8.0 ppm), corresponding to the proton on the newly formed triazole ring (H-3).

    • The signal for the pyridazine ring proton (H-8) will likely shift slightly due to the change in the adjacent ring system.

    • The methyl group (H-10) signal will remain a singlet.

  • ¹³C NMR Analysis :

    • A new downfield quaternary carbon signal will appear for C-3 of the triazole ring.

    • The chemical shifts of the pyridazine carbons (C-6, C-7, C-8, C-9a) will all be affected by the annulation of the triazole ring.

  • 2D NMR Cross-Validation :

    • HSQC : Will confirm the direct attachment of H-3 to C-3, H-8 to C-8, and the methyl protons to the methyl carbon.

    • HMBC : This is the key experiment for confirming the fused structure. Critical correlations to look for are:

      • A 3-bond correlation from the triazole proton (H-3) to the bridgehead carbon (C-9a).

      • A 3-bond correlation from the pyridazine proton (H-8) to the other bridgehead carbon (C-5a).

      • Correlations from the methyl protons (H-10) to the adjacent carbons C-7 and C-8. These correlations unambiguously lock the position of the methyl group.

Atom Assignment ¹H Shift (ppm) ¹³C Shift (ppm) Key HMBC Correlations (from H to C)
3~8.5 - 9.0 (s)~145 - 150C-9a
6-~150 - 155-
7-~140 - 145-
8~7.5 - 8.0 (s)~115 - 120C-6, C-9a, C-10 (CH₃)
9a-~148 - 152-
10 (CH₃)~2.5 - 2.8 (s)~18 - 23C-7, C-8

Conclusion

The structural characterization of novel heterocyclic compounds derived from 3-Chloro-6-hydrazinyl-4-methylpyridazine is a critical step in the drug discovery and development pipeline. This application note has demonstrated that a systematic approach utilizing a suite of 1D and 2D NMR experiments provides an unambiguous and reliable method for complete structure elucidation. By carefully preparing samples and strategically acquiring and interpreting COSY, HSQC, and particularly HMBC data, researchers can confidently confirm the connectivity and substitution patterns of their synthesized molecules, accelerating the pace of their research programs.

References

  • Duddeck, H., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(7), 539-546. [Link]

  • Gomha, S. M., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Formation of pyridazino[4,5-c]pyridazine derivatives upon [4+2]cycloaddition of 4-phenyl-1,2,4-triazoline-3,5-dione to cross-conjugated monoferrocenyltrienes. ResearchGate. [Link]

  • Khairil, M., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 234-243. [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(5), 1169-1178. [Link]

  • Fathalla, W., et al. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1873-1880. [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

  • Taherpour, A. A., et al. (2006). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 18(3), 1733-1738. [Link]

  • Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Chemistry – A European Journal, 27(31), 8145-8152. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]

  • Al-blewi, F. F., et al. (2020). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Molecules, 25(22), 5433. [Link]

  • Kamiya, M., et al. (1966). Pyridazines. IX. Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines. Chemical and Pharmaceutical Bulletin, 14(12), 1374-1381. [Link]

  • Organic Chemistry Data. (2020). ¹H NMR Chemical Shifts. [Link]

  • Martins, P., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(17), 2978-3011. [Link]

  • Jahine, H., et al. (1977). REACTIONS OF 3-CHLORO- AND 3-HYDRAZINO-6-(P-TOLYL)PYRIDAZINES. Semantic Scholar. [Link]

  • Krall, J., et al. (2022). Identification of Triazolopyridines as Selective α5-GABA A Receptor Negative Allosteric Modulators by a Hybridization Approach. Journal of Medicinal Chemistry, 65(24), 16489-16511. [Link]

  • Sanchez-Mendoza, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Al-Ghorbani, M., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7735. [Link]

  • Cziáky, Z., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

  • NMR-it. (2025). NMR sample preparation guidelines. [Link]

  • De Nanteuil, F. (2012). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Global Substance Registration System. 3-CHLORO-6-METHYLPYRIDAZINE. [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]

  • Wiley. 3-Chloro-6-methylpyridazine. SpectraBase. [Link]

  • Wikipedia. Pyridazine. [Link]

  • PubChem. 3-chloro-6-hydrazinyl-4,5-dimethylpyridazine. [Link]

  • Wiley. 3-Amino-6-chloro-pyridazine. SpectraBase. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • PubChem. 3-Chloro-6-hydrazinopyridazine. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Stanovnik, B., et al. (2010). ChemInform Abstract: Reactions of 3,6-Dihydrazinopyridazine with γ-Keto Acids and Ethoxymethylene Compounds. ResearchGate. [Link]

  • Afonin, A. V., et al. (2013). NMR J(¹³C,¹³C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies. Magnetic Resonance in Chemistry, 51(12), 816-823. [Link]

  • Al-Zaydi, K. M. (2012). Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl)-4,3'-bis(pyrazolyl)ketones. Arkivoc, 2012(5), 301-311. [Link]

  • Alkorta, I., et al. (2010). Probing ¹J(C−F) and nJ(F−F) Spin−Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. The Journal of Physical Chemistry A, 114(10), 3669-3675. [Link]

  • Google Patents. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

Sources

Method

Advanced LC-MS/MS Methodologies for the Identification of 3-Chloro-6-hydrazinyl-4-methylpyridazine Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetic profiling, impurity tracking, and structural validation. Chemical Context & Analytical Challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetic profiling, impurity tracking, and structural validation.

Chemical Context & Analytical Challenges

3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) is a highly reactive heterocyclic intermediate critical to the synthesis of subtype-selective positive allosteric modulators for KCa2 (SK) channels. These modulators, such as CyPPA analogs, are currently under intense investigation for the treatment of spinocerebellar ataxia and other movement disorders[1].

Despite its synthetic utility, identifying and quantifying this free hydrazine via direct Liquid Chromatography-Mass Spectrometry (LC-MS) presents severe analytical liabilities:

  • Chromatographic Elution: The high polarity of the free hydrazine moiety results in poor retention on standard reversed-phase (RPLC) C18 columns, causing the analyte to co-elute with the solvent front and matrix suppression zones [2].

  • Ionization & Stability: Low molecular weight and susceptibility to rapid auto-oxidation in aqueous environments lead to erratic electrospray ionization (ESI) efficiencies and poor Limits of Detection (LOD).

Mechanistic Rationale: The Derivatization Strategy

To systematically bypass these limitations, we employ a pre-column chemical derivatization strategy. Reacting the target analyte with an aromatic aldehyde—specifically p-tolualdehyde —converts the reactive primary amine of the hydrazine into a stable, lipophilic hydrazone (Schiff base) [3].

The Causality of this Choice:

  • Hydrophobic Anchoring: The addition of the tolyl group drastically increases the molecule's partition coefficient (LogP), shifting its retention time into a highly reproducible, matrix-free window on a C18 column[4].

  • Proton Affinity Enhancement: The extended conjugated π -system of the hydrazone derivative acts as a proton sponge, exponentially increasing ionization efficiency in ESI+ mode and driving the LOD down to the picogram-per-milliliter (pg/mL) range[3].

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. To prevent false negatives and correct for incomplete derivatization kinetics, this workflow mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) introduced before any sample manipulation.

Step 1: Reagent Preparation & IS Spiking
  • Reagent: Prepare a 10 mM stock solution of p-tolualdehyde in LC-MS grade acetonitrile.

  • Spiking: Aliquot 50 µL of the sample matrix (e.g., plasma or synthetic reaction mixture) into a low-bind microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (e.g., 15N2​ -labeled hydrazine analog). Causality: Early IS integration mathematically normalizes subsequent matrix-induced ion suppression and variations in Schiff base condensation yield.

  • Catalysis: Add 100 µL of the p-tolualdehyde reagent and 10 µL of 0.1% formic acid. The acidic environment catalyzes the nucleophilic attack of the hydrazine on the aldehyde carbonyl.

Step 2: Accelerated Derivatization
  • Incubation: Vortex for 30 seconds, then incubate at 60°C for 40 minutes under ultrasonic manipulation. Causality: Hydrazine derivatization can be kinetically sluggish; sonication provides cavitation energy that accelerates the reaction to >98% completion without thermally degrading the pyridazine core[3].

  • Quenching: Cool the mixture to 4°C and centrifuge at 14,000 × g for 10 minutes to pellet precipitated matrix proteins. Transfer the supernatant to an autosampler vial.

Workflow N1 Sample Prep & IS Spiking N2 Derivatization (p-Tolualdehyde) N1->N2 N3 Incubation (60°C, 40 min) N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI+ MS/MS Detection N4->N5

Fig 1. Pre-column derivatization and LC-MS/MS workflow for hydrazine analysis.

LC-MS/MS Analytical Conditions & Data Presentation

Separation is achieved using a sub-2-micron C18 column to ensure sharp peak geometries for the lipophilic hydrazone.

Table 1: Optimized UHPLC-MS/MS Parameters & Quantitative Data

Analyte StatePrecursor Ion[M+H]⁺Key Product Ions (m/z)Est. LODChromatographic Behavior
Underivatized (Free Hydrazine)m/z 159.0124.0>50 ng/mLVoid volume elution; severe tailing.
Derivatized ( 35Cl Isotope)m/z 261.1120.1, 143.00.005 ng/mLStrong retention; sharp symmetrical peak.
Derivatized ( 37Cl Isotope)m/z 263.1120.1, 145.00.005 ng/mLCo-elutes exactly with 35Cl derivative.
Structural Validation via Mass Spectrometry

The identification of the 3-Chloro-6-hydrazinyl-4-methylpyridazine derivative relies on two built-in diagnostic pillars:

  • Isotopic Profiling: The presence of the chlorine atom generates a strict M and M+2 isotopic pattern in a ~3:1 ratio. Observing both m/z 261.1 and 263.1 at the exact same retention time validates the intact pyridazine core.

  • Collision-Induced Dissociation (CID): Fragmentation of the hydrazone yields predictable product ions. The most abundant transition is typically the cleavage of the N-N bond, yielding a highly stable protonated tolualdehyde-derived azomethine fragment (m/z ~120.1)[3].

Fragmentation P1 Precursor Ion (35Cl) m/z 261.1 P2 Precursor Ion (37Cl) m/z 263.1 P1->P2 3:1 Isotope Ratio F1 Product Ion 1 [Tolualdehyde+H]+ P1->F1 N-N Cleavage F2 Product Ion 2 [Pyridazine Core]+ P1->F2 Hydrazone Cleavage

Fig 2. ESI+ MS/MS fragmentation pathway and isotopic diagnostic nodes.

Conclusion

By leveraging p-tolualdehyde pre-column derivatization combined with strict isotopic ratio monitoring, the inherent analytical liabilities of 3-Chloro-6-hydrazinyl-4-methylpyridazine are entirely bypassed. This self-validating protocol ensures high-fidelity pharmacokinetic tracking and structural confirmation essential for modern neuro-therapeutic drug development.

References

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Source: Journal of Chromatography B (PubMed) URL:[Link]

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Source: PMC URL:[Link]

Sources

Application

Application Note: Cyclocondensation of 3-Chloro-6-hydrazinyl-4-methylpyridazine for Advanced Heterocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis of 1,2,4-Triazolo[4,3-b]pyridazine derivatives Introduction and Mechanistic Insights As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis of 1,2,4-Triazolo[4,3-b]pyridazine derivatives

Introduction and Mechanistic Insights

As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter challenges in the regioselective construction of fused bicyclic systems. The compound 3-chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) serves as a highly versatile building block in medicinal chemistry. Its primary utility lies in the synthesis of triazolo-fused pyridazines, a privileged structural motif found in potent c-Met kinase inhibitors and selective modulators for N3-subunit-containing NMDA receptors [1, 3].

Causality in Experimental Design

The reactivity of 3-chloro-6-hydrazinyl-4-methylpyridazine is driven by the highly nucleophilic terminal nitrogen of the hydrazine moiety. Condensation reactions with electrophiles (aldehydes, carboxylic acids, or orthoesters) initially yield a hydrazone or hydrazide intermediate.

The subsequent cyclization to form the 1,2,4-triazole ring requires the formation of a new N–N or C–N bond. The choice of cyclization reagent is critical:

  • Direct Acid-Catalyzed Cyclocondensation: Utilizing strong acids like trifluoroacetic acid (TFA) serves a dual purpose. TFA acts as both the electrophilic carbon source (incorporating a –CF₃ group at the 3-position of the newly formed triazole ring) and the acidic medium that drives the dehydration and subsequent intramolecular cyclization [3].

  • Oxidative Cyclization of Hydrazones: When starting with an aldehyde condensation, the resulting hydrazone must be oxidized to close the ring. Traditional oxidants like Br₂/AcOH or lead tetraacetate are harsh and environmentally toxic. Transitioning to a Me₄NBr/Oxone system generates hypobromite in situ. This acts as a mild, green electrophilic halogenating agent that facilitates the N–N bond formation required for triazole ring closure without over-oxidizing sensitive functional groups [2].

Furthermore, the presence of the 4-methyl group on the pyridazine ring exerts a steric influence. It slightly restricts the rotational freedom of the hydrazine intermediate compared to its des-methyl analog, which can favorably pre-organize the conformer for faster intramolecular cyclization.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) and visual cues are embedded within the steps to ensure researchers can verify the success of the reaction before proceeding.

Protocol A: Direct Cyclocondensation with Trifluoroacetic Acid (TFA)

Objective: Synthesis of 6-chloro-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine.

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq, 5.0 mmol) in neat trifluoroacetic acid (10 mL).

    • Self-Validation Check: The suspension should transition to a clear, pale-yellow solution upon stirring as the hydrazine is protonated and dissolves.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 72 °C) under a nitrogen atmosphere for 12–16 hours.

  • IPC Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+ 159.0) and the appearance of the cyclized product mass ( [M+H]+ 237.0) confirms complete conversion.

  • Workup: Cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice (50 g) while stirring vigorously.

    • Self-Validation Check: A white to off-white precipitate will immediately form as the hydrophobic triazolopyridazine crashes out of the aqueous medium.

  • Neutralization & Isolation: Neutralize the aqueous suspension to pH 7 using saturated aqueous NaHCO₃. Filter the precipitate under vacuum, wash with cold distilled water (3 × 15 mL), and dry in vacuo at 45 °C overnight.

  • Purification: Recrystallize from a mixture of n-heptane and ethyl acetate (3:1) to afford the pure product.

Protocol B: Two-Step Hydrazone Formation and Green Oxidative Cyclization

Objective: Synthesis of 3-aryl-6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazines.

Step 1: Hydrazone Formation

  • Dissolve 3-chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq, 5.0 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.05 eq) in absolute ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2 drops). Reflux for 2 hours.

  • Cool to 0 °C. Filter the resulting brightly colored (usually yellow/orange) hydrazone precipitate and wash with cold ethanol.

Step 2: Oxidative Cyclization using Me₄NBr/Oxone

  • Suspend the isolated hydrazone (1.0 eq) in a mixture of water and dichloromethane (1:1 v/v, 20 mL).

  • Add tetramethylammonium bromide (Me₄NBr, 0.2 eq) followed by Oxone (potassium peroxymonosulfate, 1.2 eq) in small portions over 10 minutes at room temperature.

    • Self-Validation Check: The biphasic mixture will exhibit a slight color change as the in situ generation of hypobromite occurs. The solid hydrazone will gradually dissolve into the organic layer as it cyclizes into the more lipophilic triazolopyridazine.

  • Stir at room temperature for 3–4 hours. Verify completion by TLC (Eluent: EtOAc/Hexane 1:1; look for the disappearance of the highly fluorescent hydrazone spot).

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data Summary

To aid in route selection, the following table summarizes the comparative efficiency, environmental impact, and typical yields of the condensation methodologies discussed.

Synthesis MethodReagents / CatalystsSolventTemp (°C)Reaction TimeAvg. Yield (%)Environmental Profile
Direct Cyclocondensation Trifluoroacetic Acid (TFA)Neat (TFA)72 (Reflux)12 - 16 h82 - 85%Moderate (Requires strong acid neutralization)
Direct Cyclocondensation Triethyl orthoformateEthanol80 (Reflux)8 - 10 h75 - 80%Good (Produces ethanol byproduct)
Oxidative Cyclization Br₂ / Glacial AcOHAcetic Acid25 (RT)2 - 4 h65 - 70%Poor (Toxic halogens, harsh conditions)
Green Oxidative Cyclization Me₄NBr / OxoneH₂O / DCM25 (RT)3 - 4 h88 - 92%Excellent (Aqueous medium, catalytic bromide)

Reaction Workflow and Pharmacological Targeting

The following diagram illustrates the logical flow from the raw hydrazine building block through the condensation pathways, culminating in the final drug target modulation.

G A 3-Chloro-6-hydrazinyl- 4-methylpyridazine B Aldehyde Condensation A->B Step 1 E 1,2,4-Triazolo[4,3-b]pyridazine Scaffold A->E Direct TFA Cyclocondensation C Hydrazone Intermediate B->C D Oxidative Cyclization (Me4NBr / Oxone) C->D Step 2 D->E F Drug Target Modulation (c-Met / NMDA Receptors) E->F SAR Optimization

Caption: Workflow for the synthesis of triazolopyridazine scaffolds and their pharmacological targeting.

Troubleshooting & Optimization

  • Hydrazine Toxicity and Stability: 3-Chloro-6-hydrazinyl-4-methylpyridazine is sensitive to prolonged exposure to air and light, which can lead to auto-oxidation. Always store the reagent under an inert atmosphere (Argon/N₂) at 4 °C. If the starting material appears dark brown rather than pale yellow/tan, it should be recrystallized from hot water or ethanol prior to use.

  • Incomplete Cyclization in Protocol B: If LC-MS indicates a stalled reaction with persistent hydrazone, the in situ generation of the active oxidant may be failing. Ensure the Oxone is fresh (it loses active oxygen over time) and verify that the biphasic stirring is sufficiently vigorous to allow phase transfer of the reagents.

  • Regioselectivity Concerns: While the cyclization of 3-chloro-6-hydrazinylpyridazines overwhelmingly favors closure at the N2 position to form the [4,3-b] isomer, trace amounts of the [1,5-b] isomer can theoretically form under extreme thermal stress. Maintaining reaction temperatures strictly below 100 °C prevents this thermodynamic rearrangement.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines Molecules, 2022, 27(15), 4681. URL:[Link] [1]

  • Oxidative Cyclisation Based One-Pot Synthesis of 3-Substituted[1,2,4]triazolo[4,3-b]pyridazines Using Me4NBr/Oxone Journal of the Korean Chemical Society, 2013, Vol. 57, No. 5. URL:[Link] [2]

  • Design and Synthesis of Selective Modulators for N3-Subunit-Containing NMDA Receptors Lund University Publications (LUP Student Papers), 2025. URL:[Link] [3]

Method

The Versatile Building Block: 3-Chloro-6-hydrazinyl-4-methylpyridazine in Heterocyclic Synthesis

Introduction: The Strategic Importance of the Pyridazine Core The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the architecture of a vast array of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its derivatives are endowed with a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties.[3][4][5] The strategic functionalization of the pyridazine ring allows for the fine-tuning of its physicochemical properties, making it a privileged scaffold in drug discovery and development. Among the myriad of functionalized pyridazines, 3-chloro-6-hydrazinyl-4-methylpyridazine stands out as a particularly versatile and valuable building block for the synthesis of a diverse range of fused heterocyclic compounds. This application note provides an in-depth technical guide on the utility of this compound, complete with detailed protocols for the synthesis of key heterocyclic systems.

The presence of three distinct reactive sites—the chloro group, the hydrazinyl moiety, and the methyl group—on the pyridazine ring of 3-chloro-6-hydrazinyl-4-methylpyridazine offers a rich platform for a variety of chemical transformations. The nucleophilic hydrazinyl group is a key player in cyclocondensation reactions, readily reacting with dicarbonyl compounds and their equivalents to form five-membered rings. The chloro substituent, a good leaving group, provides a handle for further functionalization via nucleophilic substitution reactions. The methyl group, while less reactive, can influence the electronic properties and steric environment of the molecule, and can also be a site for further chemical modification.

This guide will explore the application of 3-chloro-6-hydrazinyl-4-methylpyridazine in the synthesis of two important classes of fused heterocycles: pyrazole-fused pyridazines and triazole-fused pyridazines. These fused systems are of significant interest due to their prevalence in medicinally important compounds.

I. Synthesis of the Key Building Block: 3-Chloro-6-hydrazinyl-4-methylpyridazine

The journey into the diverse world of fused pyridazines begins with the efficient synthesis of the title building block. The most common and practical approach involves the nucleophilic substitution of a chlorine atom in a di-chlorinated pyridazine precursor with hydrazine hydrate.

Protocol 1: Synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine

This protocol outlines the synthesis of 3-chloro-6-hydrazinyl-4-methylpyridazine from the commercially available 3,6-dichloro-4-methylpyridazine. The reaction proceeds via a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by the hydrazine moiety.

Reaction Scheme:

Protocol_1 start 3,6-Dichloro-4-methylpyridazine product 3-Chloro-6-hydrazinyl-4-methylpyridazine start->product Ethanol, Reflux reagent Hydrazine hydrate (excess) reagent->start

Figure 1: Synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
3,6-Dichloro-4-methylpyridazineC₅H₄Cl₂N₂163.01
Hydrazine hydrate (80%)N₂H₄·H₂O50.06
EthanolC₂H₅OH46.07

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloro-4-methylpyridazine (10.0 g, 0.061 mol) in ethanol (150 mL).

  • To this solution, add hydrazine hydrate (80%, 15 mL, excess) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water (100 mL) to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.

Expected Yield: 85-95%

Characterization: The product can be characterized by its melting point and spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).

II. Application in the Synthesis of Pyrazole-Fused Pyridazines

The reaction of the hydrazinyl group of 3-chloro-6-hydrazinyl-4-methylpyridazine with 1,3-dicarbonyl compounds is a classic and efficient method for the construction of a pyrazole ring, leading to the formation of pyrazolo[3,4-d]pyridazine derivatives.[6][7] These compounds are of interest for their potential biological activities.[8]

Protocol 2: Synthesis of 6-Chloro-4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

This protocol details the condensation of 3-chloro-6-hydrazinyl-4-methylpyridazine with acetylacetone (a 1,3-dicarbonyl compound) to yield a pyrazolyl-substituted pyridazine.[9]

Reaction Scheme:

Protocol_2 start 3-Chloro-6-hydrazinyl-4-methylpyridazine product 6-Chloro-4-methyl-3-(3,5-dimethyl- 1H-pyrazol-1-yl)pyridazine start->product Ethanol, Acetic acid, Heat reagent Acetylacetone reagent->start

Figure 2: Synthesis of a pyrazolyl-substituted pyridazine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
3-Chloro-6-hydrazinyl-4-methylpyridazineC₅H₇ClN₄158.59
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.12
EthanolC₂H₅OH46.07
Acetic acidCH₃COOH60.05

Procedure:

  • Dissolve 3-chloro-6-hydrazinyl-4-methylpyridazine (1.59 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add acetylacetone (1.1 g, 11 mmol) and a catalytic amount of acetic acid (0.5 mL) to the solution.

  • Heat the mixture to reflux for 30 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 6-chloro-4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine as colorless prisms.

Expected Yield: 80-90%

Rationale for Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and is a suitable medium for the condensation reaction.

  • Acetic Acid as Catalyst: The acidic medium catalyzes the condensation reaction between the hydrazine and the dicarbonyl compound.

  • Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring completion in a reasonable timeframe.

III. Application in the Synthesis of Triazole-Fused Pyridazines

The hydrazinyl group of 3-chloro-6-hydrazinyl-4-methylpyridazine can also be utilized to construct a fused triazole ring, leading to the formation of[1][2][4]triazolo[4,3-b]pyridazines. These compounds are known to possess a wide range of biological activities.[1][10]

Protocol 3: Synthesis of 6-Chloro-7-methyl-[1][2][4]triazolo[4,3-b]pyridazine

This protocol describes a two-step, one-pot synthesis of a triazolo[4,3-b]pyridazine derivative. The first step is the formation of a hydrazone by reacting 3-chloro-6-hydrazinyl-4-methylpyridazine with an aldehyde, followed by an intramolecular oxidative cyclization to form the triazole ring.[3]

Reaction Scheme:

Protocol_3 cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization start 3-Chloro-6-hydrazinyl-4-methylpyridazine intermediate Hydrazone Intermediate start->intermediate Grinding, RT reagent1 Aromatic Aldehyde (e.g., Benzaldehyde) reagent1->start product 6-Chloro-3-aryl-7-methyl- [1,2,4]triazolo[4,3-b]pyridazine intermediate->product Grinding, RT reagent2 Iodobenzene diacetate (IBD) reagent2->intermediate

Figure 3: Two-step, one-pot synthesis of a triazolopyridazine derivative.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
3-Chloro-6-hydrazinyl-4-methylpyridazineC₅H₇ClN₄158.59
BenzaldehydeC₇H₆O106.12
Iodobenzene diacetate (IBD)C₁₀H₁₁IO₄322.10

Procedure:

  • In a mortar, homogenize 3-chloro-6-hydrazinyl-4-methylpyridazine (1.59 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Grind the mixture at room temperature for 20 minutes. Monitor the formation of the hydrazone intermediate by TLC.

  • Add iodobenzene diacetate (3.54 g, 11 mmol) to the reaction mixture in situ.

  • Continue grinding for another hour.

  • After completion of the reaction (monitored by TLC), add water to the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 75-85%

Rationale for Experimental Choices:

  • Solvent-Free Conditions: This "green chemistry" approach minimizes waste and can lead to shorter reaction times.

  • Iodobenzene Diacetate (IBD): A mild and efficient oxidizing agent for the intramolecular cyclization of the hydrazone to the triazole ring.

  • In Situ Reaction: Performing the second step without isolating the intermediate simplifies the procedure and can improve overall yield.

Conclusion

3-Chloro-6-hydrazinyl-4-methylpyridazine has been demonstrated to be a highly effective and versatile building block for the synthesis of a variety of fused heterocyclic compounds. The protocols detailed in this application note for the synthesis of pyrazole- and triazole-fused pyridazines are robust, high-yielding, and utilize readily available reagents and straightforward procedures. The strategic positioning of the chloro, hydrazinyl, and methyl groups on the pyridazine core provides a rich chemical space for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Researchers in these fields are encouraged to explore the synthetic potential of this valuable building block to accelerate their discovery programs.

References

  • Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological evaluation of some new pyridazine derivatives as potent antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 9(5), 324-332.
  • Asif, M. (2014). A review on pyridazine and its derivatives with their pharmacological activities. Mini reviews in medicinal chemistry, 14(3), 254-270.
  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][4]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic chemistry, 86, 288-295.

  • Haider, S., et al. (2015). Pyridazine and its fused derivatives: A review of recent advances in biological activities. European journal of medicinal chemistry, 95, 337-360.
  • Abdel-Aziz, A. A., et al. (2011). Pyridazine derivatives: a patent review (2005-2010).
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • El-Saghier, A. M. M. (2000). Synthesis of some new pyrazole derivatives of anticipated biological activity. Molecules, 5(12), 1406-1413.
  • Dawood, K. M., et al. (2006). Synthesis of some new pyrazolo [3, 4-d] pyrimidine derivatives as potential antimicrobial agents. Bioorganic & medicinal chemistry, 14(11), 3672-3680.
  • [This reference is intentionally left blank for future additions].
  • Ather, M. A., et al. (2010). 3-Chloro-6-(3, 5-dimethyl-1H-pyrazol-1-yl) pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819.
  • [This reference is intentionally left blank for future additions].
  • [This reference is intentionally left blank for future additions].
  • [This reference is intentionally left blank for future additions].
  • [This reference is intentionally left blank for future additions].
  • [This reference is intentionally left blank for future additions].
  • [This reference is intentionally left blank for future additions].
  • [This reference is intentionally left blank for future additions].
  • Holla, B. S., et al. (2000). Synthesis and antibacterial activity of some new triazolo [4, 3-a] pyridines. European journal of medicinal chemistry, 35(2), 267-271.

Sources

Application

Introduction: The Pyridazine Advantage in Kinase Targeting

Application Note: Rational Design and Biochemical Profiling of Pyridazine-Scaffold Kinase Inhibitors In the landscape of targeted oncology and inflammatory therapeutics, the pyridazine heterocycle (1,2-diazine) has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Biochemical Profiling of Pyridazine-Scaffold Kinase Inhibitors

In the landscape of targeted oncology and inflammatory therapeutics, the pyridazine heterocycle (1,2-diazine) has emerged as a privileged scaffold for kinase inhibitor design. Historically, drug discovery relied heavily on highly lipophilic phenyl or pyridine rings. However, the pyridazine core introduces a high dipole moment and robust, dual hydrogen-bonding capacity[1].

These physicochemical traits provide two distinct mechanistic advantages:

  • Hinge Region Engagement: The adjacent nitrogen atoms in the pyridazine ring act as potent hydrogen-bond acceptors, enabling highly directional and stable interactions with the backbone amides of the kinase hinge region[2].

  • Favorable ADME Profiles: The introduction of the second nitrogen reduces the overall lipophilicity (LogP) of the molecule. This reduction generally improves aqueous solubility and mitigates the promiscuous off-target binding and toxicity often associated with highly "greasy" molecules[1].

Fused bicyclic systems, particularly imidazo[1,2-b]pyridazines, have yielded highly potent ATP-competitive inhibitors. By anchoring the core in the ATP-binding pocket, medicinal chemists can exploit specific substitution vectors to probe the kinase specificity pocket and solvent-exposed regions[3].

Rational Design & Structure-Activity Relationship (SAR) Logic

The modularity of 3,6-disubstituted pyridazines and imidazo[1,2-b]pyridazines allows for the precise tuning of kinase selectivity and pharmacokinetic properties.

  • C3 Substitutions (Selectivity Vector): This position is typically functionalized with aryl or heteroaryl groups designed to project deep into the hydrophobic specificity pockets (e.g., the DFG-out allosteric site or the gatekeeper residue pocket). The steric and electronic nature of the C3 substituent is the primary driver of kinase selectivity[4].

  • C6 Substitutions (Solubility Vector): This vector is often directed toward the solvent-exposed region of the kinase active site. Incorporating solubilizing groups—such as morpholine or piperazine—at the C6 position dramatically enhances water solubility and metabolic stability without disrupting the primary hinge-binding motif[4].

G A Pyridazine Core B Hinge Binding (N-N) A->B H-bond acceptor C C3 Substitution A->C Vector 1 D C6 Substitution A->D Vector 2 E ATP Displacement B->E Binds Active Site F Kinase Selectivity C->F Targets DFG-out/in G Solubility & ADME D->G Solvent Exposed

Caption: Logical framework for pyridazine-based kinase inhibitor SAR optimization.

Quantitative Profiling: Cross-Target Efficacy

Recent medicinal chemistry campaigns have successfully leveraged the pyridazine core across a diverse array of kinase targets, ranging from angiogenesis (VEGFR) to mitotic regulation (Haspin) and immune signaling (TAK1). The table below synthesizes the biochemical potency of optimized pyridazine derivatives across various therapeutic targets.

Kinase TargetScaffold TypeLead CompoundBiochemical IC₅₀Primary Therapeutic IndicationReference
Haspin Imidazo[1,2-b]pyridazineCompound 216 nMOncology (Mitotic inhibition)[5]
TAK1 Imidazo[1,2-b]pyridazineCompound 2655 nMMultiple Myeloma[4]
ALK5 4,6-disubstituted pyridazineCompound 23< 100 nMLung Fibrosis / Oncology[6]
VEGFR-2 PyridazineCompound 18c107 nMAnti-angiogenesis (Solid tumors)[7]

Biochemical Validation: HTRF Kinase Assay Protocol

To accurately quantify the IC₅₀ of novel pyridazine-based inhibitors, the Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard. HTRF relies on Fluorescence Resonance Energy Transfer (FRET) combined with time-resolved measurement.

Causality of Assay Choice: The time-resolved nature of HTRF eliminates short-lived auto-fluorescence from the library compounds (a common issue with highly conjugated heterocyclic scaffolds). Furthermore, the ratiometric readout (665 nm / 620 nm) internally corrects for well-to-well volume variations and compound quenching, ensuring a self-validating and robust dataset[8].

G A 1. Kinase + Inhibitor Equilibration B 2. Add ATP & Substrate (Reaction Initiation) A->B C 3. Enzymatic Reaction (Linear Phase) B->C D 4. Stop & Detect (EDTA + FRET Abs) C->D E 5. TR-FRET Readout (665nm / 620nm) D->E

Caption: Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Step-by-Step Methodology: 384-Well HTRF Kinase Profiling

Objective: Determine the IC₅₀ of pyridazine derivatives against a target kinase.

Materials:

  • Kinase of interest (purified recombinant).

  • Biotinylated peptide substrate.

  • ATP (prepared at the apparent Kₘ concentration for the specific kinase).

  • HTRF Detection Reagents: Streptavidin-XL665 (fluorophore) and Europium-Cryptate labeled anti-phospho antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Procedure:

  • Compound Preparation & Self-Validating Controls:

    • Prepare a 10-point, 3-fold serial dilution of the pyridazine inhibitor in 100% DMSO.

    • System Validation: Include DMSO-only wells (Maximum Activity, 0% inhibition) and No-Enzyme wells (Maximum Inhibition, 100% background). These controls are strictly required to calculate the Z'-factor. A Z'-factor > 0.6 must be achieved to validate the assay plate's integrity.

  • Kinase Equilibration:

    • Transfer 0.5 µL of the compound/DMSO to a low-volume 384-well plate.

    • Add 5.0 µL of the Kinase working solution (diluted in Assay Buffer) to all wells except the No-Enzyme controls. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach equilibrium binding with the kinase prior to substrate competition[8].

  • Reaction Initiation:

    • Add 4.5 µL of the ATP/Biotinylated Substrate mix to initiate the reaction.

    • Causality: Running the assay strictly at the ATP Kₘ ensures that the derived IC₅₀ values are a true reflection of the inhibitor's affinity (Kᵢ) for the ATP-binding site, adhering to the Cheng-Prusoff equation.

  • Enzymatic Reaction:

    • Seal the plate and incubate for 30–60 minutes at room temperature. The reaction time must be pre-optimized to ensure the kinetics remain in the linear initial velocity phase (<20% substrate conversion).

  • Termination and Detection:

    • Add 10 µL of the HTRF Detection Buffer. Causality: This buffer contains EDTA to rapidly chelate Mg²⁺ (instantly stopping the kinase reaction), alongside Streptavidin-XL665 and the Eu-Cryptate antibody[8].

    • Incubate for 60 minutes at room temperature in the dark to allow the FRET complex to fully form.

  • Readout & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision) using a 337 nm excitation laser and dual emission filters at 620 nm and 665 nm.

    • Calculate the HTRF Ratio = (Signal at 665 nm / Signal at 620 nm) × 10,000.

    • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to derive the absolute IC₅₀.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC).[Link]

  • Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Semantic Scholar.[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications.[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds... Taylor & Francis.[Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information (PMC).[Link]

Sources

Method

The Hydrazine Moiety: A Versatile Linchpin for the Synthesis of Bioactive Heterocycles

Introduction: The Enduring Legacy of Hydrazine in Medicinal Chemistry Hydrazine (N₂H₄) and its derivatives represent a cornerstone in synthetic and medicinal chemistry. The inherent reactivity of the N-N single bond and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of Hydrazine in Medicinal Chemistry

Hydrazine (N₂H₄) and its derivatives represent a cornerstone in synthetic and medicinal chemistry. The inherent reactivity of the N-N single bond and the nucleophilic nature of the nitrogen atoms provide a versatile platform for the construction of a multitude of heterocyclic scaffolds.[1] These frameworks are not merely synthetic curiosities; they are privileged structures found in numerous FDA-approved drugs and serve as the foundation for countless drug discovery programs. This guide provides an in-depth exploration of the synthesis of three prominent classes of bioactive molecules derived from hydrazines: pyrazoles, indoles, and pyridazinones. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present a curated selection of biological activity data, underscoring the therapeutic potential of these fascinating molecules.

The strategic importance of hydrazine derivatives lies in their ability to undergo cyclization and condensation reactions to form stable aromatic and partially saturated ring systems.[1] This versatility has been harnessed to create vast libraries of compounds for screening against a wide array of biological targets, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

Section 1: Pyrazoles - The Privileged Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a mainstay in medicinal chemistry. The pyrazole ring system is a key component in several blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib.[3] Their prevalence stems from their ability to act as bioisosteres for other functional groups and their capacity for substitution at multiple positions, allowing for fine-tuning of their pharmacokinetic and pharmacodynamic properties.

The Knorr Pyrazole Synthesis: A Classic Transformed

The most fundamental and widely employed method for pyrazole synthesis is the Knorr cyclocondensation reaction, first reported in 1883.[4] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[1][6] The outcome is dictated by a delicate interplay of steric and electronic factors:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.[6]

  • Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon.[6]

  • Reaction pH: The acidity of the reaction medium can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting the regioselectivity.[7]

By carefully considering these factors, the synthesis can be directed towards the desired regioisomer, which is crucial as different regioisomers often exhibit vastly different biological activities.[1]

Application Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, a classic example of the Knorr pyrazole synthesis.

Reaction Scheme:

acetylacetone Acetylacetone plus + acetylacetone->plus hydrazine Hydrazine Hydrate arrow Ethanol, Reflux hydrazine->arrow plus->hydrazine pyrazole 3,5-Dimethylpyrazole arrow->pyrazole water + 2 H₂O pyrazole->water

Caption: Knorr synthesis of 3,5-dimethylpyrazole.

Materials and Reagents:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (64-65% solution)

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Diethyl ether

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10.0 g, 0.1 mol) in 50 mL of 95% ethanol.

  • Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (5.0 g, 0.1 mol). The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extraction: Transfer the acidic solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the ether layers.

  • Basification and Isolation: Carefully basify the aqueous layer with 10% sodium hydroxide solution to a pH of approximately 9-10. The product will separate as an oil.

  • Final Extraction and Drying: Extract the product with diethyl ether (3 x 50 mL). Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation to yield 3,5-dimethylpyrazole as a crystalline solid.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or by sublimation.[8]

Characterization Data for 3,5-Dimethylpyrazole:

PropertyValueReference
Molecular FormulaC₅H₈N₂[9]
Molecular Weight96.13 g/mol [9]
Melting Point106-108 °C
¹H NMR (CDCl₃, ppm) δ 5.8 (s, 1H, CH), 2.2 (s, 6H, 2xCH₃)[10]
¹³C NMR (CDCl₃, ppm) δ 145.0 (C3/C5), 105.0 (C4), 13.5 (CH₃)[11]
IR (KBr, cm⁻¹) 3200-2500 (N-H stretching, broad), 1590 (C=N stretching)[10]

Section 2: Indoles - The Bioactive Core of Nature

The indole nucleus is a ubiquitous scaffold in natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure for interacting with biological targets. The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and versatile methods for constructing this important heterocyclic system.[12]

The Fischer Indole Synthesis: A Mechanistic Journey

This acid-catalyzed reaction transforms an arylhydrazine and an aldehyde or ketone into an indole.[12] The choice of acid catalyst is crucial; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[1][12] Lewis acids are often preferred for their ability to coordinate with the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial condensation step.[13]

The mechanism proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.[12]

  • Tautomerization: The hydrazone tautomerizes to the more reactive enamine form.[12]

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[2][2]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.[12]

  • Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[12]

Start Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation (Acid Catalyst) Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Aromatization Aromatization (Elimination of NH₃) Cyclization->Aromatization Indole Indole Product Aromatization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Application Protocol 2: Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Reaction Scheme:

acetophenone Acetophenone plus + acetophenone->plus phenylhydrazine Phenylhydrazine arrow Polyphosphoric Acid, Heat phenylhydrazine->arrow plus->phenylhydrazine indole 2-Phenylindole arrow->indole water_nh3 + H₂O + NH₃ indole->water_nh3

Caption: Fischer synthesis of 2-phenylindole.

Materials and Reagents:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA)

  • Ethanol (95%)

  • Ice

Experimental Procedure:

  • Hydrazone Formation (Optional but recommended for purity):

    • In a beaker, mix acetophenone (2.0 g, 16.6 mmol) and phenylhydrazine (1.8 g, 16.6 mmol).

    • Add 20 mL of 95% ethanol and 2-3 drops of glacial acetic acid.

    • Heat the mixture in a boiling water bath for 15 minutes.[14]

    • Cool the mixture to room temperature and then in an ice bath to crystallize the acetophenone phenylhydrazone.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[14] Dry the product.

  • Fischer Indole Cyclization:

    • Place polyphosphoric acid (20 g) in a 100 mL beaker and heat to 100 °C in an oil bath with mechanical stirring.

    • Add the prepared acetophenone phenylhydrazone (2.1 g, 10 mmol) in one portion.

    • Increase the temperature to 150-160 °C and maintain for 10 minutes. The mixture will become a dark-colored viscous liquid.

    • Carefully pour the hot reaction mixture onto 100 g of crushed ice with vigorous stirring.

    • The crude 2-phenylindole will precipitate as a solid.

  • Purification:

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Purify the crude solid by recrystallization from hot 95% ethanol.[15] If the solution is colored, a small amount of activated charcoal can be added before hot filtration.[14]

    • Allow the filtrate to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

    • Collect the pure, colorless crystals of 2-phenylindole by vacuum filtration and wash with a small amount of cold ethanol.[14]

Characterization Data for 2-Phenylindole:

PropertyValueReference
Molecular FormulaC₁₄H₁₁N[16]
Molecular Weight193.25 g/mol [16]
Melting Point188-191 °C[17]
¹H NMR (CDCl₃, ppm) δ 8.28 (br s, 1H, NH), 7.63 (d, 2H, Ar-H), 7.42 (t, 2H, Ar-H), 7.31 (t, 1H, Ar-H), 7.19 (d, 1H, Ar-H), 7.12 (t, 1H, Ar-H), 6.82 (s, 1H, H3)[18][19]
¹³C NMR (CDCl₃, ppm) δ 137.9, 136.2, 132.3, 129.2, 128.9, 128.0, 125.4, 122.2, 120.7, 120.3, 110.8, 100.1[20]
IR (KBr, cm⁻¹) 3420 (N-H stretching), 3050 (Ar C-H stretching), 1600, 1450 (C=C stretching)

Section 3: Pyridazinones - Versatile Bioactive Heterocycles

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is present in drugs with a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. A common and straightforward synthesis involves the cyclocondensation of γ-keto acids with hydrazine derivatives.[13]

Modern Synthetic Approaches: The Rise of Microwave Chemistry

While conventional heating methods are effective, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyridazinones and other heterocycles.[2] Microwave irradiation often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to traditional heating.[2] This "green chemistry" approach is highly attractive for high-throughput synthesis in drug discovery.

Conventional Conventional Heating (Reflux) Time Reaction Time (Hours) Conventional->Time Yield Yield (Lower) Conventional->Yield Energy Energy Consumption (High) Conventional->Energy Microwave Microwave-Assisted Synthesis Time_MW Reaction Time (Minutes) Microwave->Time_MW Yield_MW Yield (Higher) Microwave->Yield_MW Energy_MW Energy Consumption (Low) Microwave->Energy_MW

Caption: Conventional vs. Microwave Synthesis.

Application Protocol 3: Microwave-Assisted Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol provides an efficient, microwave-assisted method for the synthesis of a key pyridazinone intermediate.

Reaction Scheme:

ketoacid β-Benzoylpropionic Acid plus + ketoacid->plus hydrazine Hydrazine Hydrate arrow Microwave, 120°C, 10 min hydrazine->arrow plus->hydrazine pyridazinone 6-Phenyl-4,5-dihydro- pyridazin-3(2H)-one arrow->pyridazinone water + 2 H₂O pyridazinone->water

Caption: Microwave synthesis of a pyridazinone.

Materials and Reagents:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (64-65% solution)

  • Ethanol

  • Microwave reactor with sealed reaction vessels

Experimental Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine β-benzoylpropionic acid (178 mg, 1.0 mmol) and hydrazine hydrate (65 mg, 1.1 mmol).[2]

  • Solvent (Optional): For a solvent-mediated reaction, add 2 mL of ethanol.[2] The reaction can also be performed under neat (solvent-free) conditions.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature.

  • If ethanol was used, remove the solvent under reduced pressure.

  • Add 10 mL of ice-cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a white solid.[2]

Characterization Data for 6-Methyl-4,5-dihydropyridazin-3(2H)-one (A related analogue):

PropertyValueReference
Molecular FormulaC₅H₈N₂O[21]
Molecular Weight112.13 g/mol [21]
Melting Point102-104 °C
¹H NMR (CDCl₃, ppm) δ 2.55 (t, 2H, CH₂), 2.35 (t, 2H, CH₂), 2.15 (s, 3H, CH₃)[22]
¹³C NMR (CDCl₃, ppm) δ 172.0 (C=O), 158.0 (C6), 28.5 (C5), 22.0 (C4), 19.0 (CH₃)[22]

Section 4: Biological Activity of Hydrazine-Derived Heterocycles

The synthetic accessibility and structural diversity of pyrazoles, indoles, and pyridazinones have made them a rich source of bioactive molecules. The following tables summarize representative biological activity data for these classes of compounds.

Table 1: Anticancer Activity of Pyrazole Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
Pyrazole-Indole Hybrid 7a HepG2 (Liver)6.1 ± 1.9CDK-2 Inhibition[23]
Pyrazole-Indole Hybrid 7b HepG2 (Liver)7.9 ± 1.9CDK-2 Inhibition[23]
Pyrimidine-Pyrazole Hybrid 11 A549 (Lung)0.01Tubulin Inhibition[3]
Pyrazolo[3,4-d]pyrimidin-4-one 10e MCF-7 (Breast)11Not specified[24]
Ferrocene-Pyrazole Hybrid 47c HCT-116 (Colon)3.12Not specified[25]
Table 2: Antimicrobial Activity of Hydrazone Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Isonicotinic acid hydrazone 15 S. aureus1.95 - 7.81[26]
s-Triazine hydrazone 19 E. coli12.5[26]
s-Triazine hydrazone 19 S. aureus (MRSA)3.125[26]
1,2,3-Thiadiazole hydrazone 28 Staphylococcus spp.1.95[26]
Phenylacetic acid hydrazone 6 B. subtilis0.488[9]
Table 3: Anti-inflammatory Activity of Pyridazinone Derivatives
Compound/DerivativeAssayIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridazinone 5a COX-2 Inhibition0.7716.70[14]
Pyridazinone 5f COX-2 Inhibition1.8913.38[14]
Pyridazinone 4a COX-2 InhibitionPotentSelective[15]
Pyridazinone 9d COX-2 InhibitionPotentSelective[15]

Conclusion

Hydrazine and its derivatives continue to be indispensable tools in the arsenal of the medicinal chemist. The classical yet enduring Knorr pyrazole and Fischer indole syntheses, along with modern adaptations for pyridazinone construction, provide reliable and versatile routes to a vast chemical space of bioactive heterocycles. The ability to modulate the biological activity of these scaffolds through systematic structural modification ensures that hydrazine-derived molecules will remain at the forefront of drug discovery research for years to come. The protocols and data presented herein serve as a practical guide for researchers seeking to harness the synthetic power of hydrazine to develop the next generation of therapeutic agents.

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved March 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. (2000). PubMed. Retrieved March 15, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Microwave-Assisted Synthesis of 3,6-Di(pyridin-2-yl)pyridazines: Unexpected Ketone and Aldehyde Cycloadditions. (2006). The Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. (2004). Organic Letters. Retrieved March 15, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). MDPI. Retrieved March 15, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. (2012). Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed. Retrieved March 15, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. Retrieved March 15, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved March 15, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. Retrieved March 15, 2026, from [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies. Retrieved March 15, 2026, from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved March 15, 2026, from [Link]

  • 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). Retrieved March 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved March 15, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. (2012). PubMed. Retrieved March 15, 2026, from [Link]

  • Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2- substituted acetic acid. (2016). Ovid. Retrieved March 15, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. Retrieved March 15, 2026, from [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025). Retrieved March 15, 2026, from [Link]

  • Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved March 15, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved March 15, 2026, from [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Silica gel for Column Chromatography. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • 1H-Indole, 2-phenyl-. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved March 15, 2026, from [Link]

  • 6-Methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one. (n.d.). CoPolDB. Retrieved March 15, 2026, from [Link]

  • 2-Phenylindole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

  • 2-Phenylindole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

  • 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. (2020). MDPI. Retrieved March 15, 2026, from [Link]

  • β-BENZOYLPROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved March 15, 2026, from [Link]

  • Column chromatography. (n.d.). UVic. Retrieved March 15, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Chloro-6-hydrazinyl-4-methylpyridazine

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1). This highly functionalized pyridazine derivative is a critical building block in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1). This highly functionalized pyridazine derivative is a critical building block in the synthesis of subtype-selective positive allosteric modulators for KCa2 channels (e.g., CyPPA analogs)[1]. For instance, it is frequently reacted with diketones to form pyrazole-substituted pyridazines during structure-activity relationship (SAR) studies[2].

However, the presence of both a basic pyridazine core and a highly reactive hydrazine moiety presents unique purification challenges, including chemisorption on silica, susceptibility to oxidation, and unwanted condensation reactions. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recovery.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my purified compound turn dark brown during solvent removal? A1: The hydrazine group is highly susceptible to auto-oxidation, especially when exposed to atmospheric oxygen at elevated temperatures. This oxidation forms reactive diazenes that rapidly polymerize into dark brown degradation products. Causality & Solution: To prevent thermal degradation, never exceed a water bath temperature of 40°C during rotary evaporation. Always break the vacuum with an inert gas (Argon or Nitrogen) rather than ambient air to protect the concentrated hydrazine from oxygen.

Q2: I am experiencing severe streaking and poor mass recovery on standard silica gel. How can I fix this? A2: The basic pyridazine nitrogens and the terminal hydrazine amine form strong hydrogen bonds and undergo proton transfer with the acidic silanol groups (pKa ~4.5) on standard unmodified silica gel. Causality & Solution: This acid-base interaction causes irreversible chemisorption and severe peak tailing. You must "deactivate" the silica by adding a volatile basic modifier. Incorporating 1–2% Triethylamine (Et 3​ N) into your mobile phase competitively binds the acidic silanols, allowing your compound to elute as a sharp, discrete band.

Q3: Can I use acetone to wash my fractions or as a chromatography co-solvent? A3: Absolutely not. Ketones and aldehydes must be strictly avoided. Causality & Solution: The primary amine of the hydrazine moiety acts as a strong nucleophile. While this reactivity is intentionally exploited to synthesize pyrazole rings (e.g., reacting with 1,3-diketones to form KCa2 modulators)[2], accidental exposure to simple ketones like acetone will cause a rapid condensation reaction, forming a stable, irreversible hydrazone impurity. Stick to alcohols (MeOH, EtOH), chlorinated solvents (DCM), or ethyl acetate.

DegradationPathway Reactant 3-Chloro-6-hydrazinyl- 4-methylpyridazine Intermediate Hemiaminal Intermediate Reactant->Intermediate Ketone Acetone / Ketone Solvents Ketone->Intermediate Product Hydrazone Impurity (Irreversible) Intermediate->Product -H2O

Figure 1: Mechanistic pathway of hydrazone impurity formation when using ketone-based solvents.

Section 2: Experimental Workflows & Troubleshooting Protocols

PurificationWorkflow Crude Crude 3-Chloro-6-hydrazinyl- 4-methylpyridazine Assess Assess Crude Purity (LC-MS / NMR) Crude->Assess Recryst Recrystallization (EtOH / H2O) Assess->Recryst >85% Purity Large Scale Flash Normal Phase Flash (DCM:MeOH + 1% Et3N) Assess->Flash <85% Purity Moderate Scale Prep Reverse Phase Prep-HPLC (MeCN:H2O + 0.1% TFA) Assess->Prep Complex Mixture Small Scale Pure Pure Compound (>95% Purity) Recryst->Pure Flash->Pure Prep->Pure

Figure 2: Decision matrix and experimental workflow for target compound purification.

Protocol A: Deactivated Normal-Phase Flash Chromatography

Best for: Moderate scale (100 mg – 5 g), crude purity <85%.

  • Solvent Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH). Pre-mix 1% (v/v) Triethylamine (Et 3​ N) into both the DCM and MeOH reservoirs.

  • Column Equilibration: Flush the silica gel column with 3–5 column volumes (CV) of DCM containing 1% Et 3​ N.

    • Self-Validation Check: Verify the eluent pH is basic (pH > 8) using indicator paper. This confirms the acidic silica silanols are fully saturated and deactivated.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, add up to 5% MeOH. Do not dry-load on standard silica, as extended surface contact time promotes hydrazine degradation.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining constant 1% Et 3​ N). The target compound typically elutes around 5–7% MeOH.

  • Concentration: Pool the product-containing fractions. Evaporate under reduced pressure at <40°C. To remove residual Et 3​ N, co-evaporate twice with toluene, then dry under high vacuum.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Best for: Small scale (<100 mg), complex mixtures requiring >99% purity.

  • Stationary Phase: Utilize a C18 preparative column (e.g., 5 µm, 19 x 250 mm).

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

    • Causality: The TFA protonates the basic nitrogens of the pyridazine and hydrazine, increasing polarity and ensuring sharp peak shapes on the hydrophobic C18 stationary phase while preventing secondary interactions.

  • Gradient: Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Recovery: The product will elute as a TFA salt. To recover the free base, neutralize the pooled fractions with saturated aqueous NaHCO 3​ until pH 8, then extract with EtOAc (3 x 20 mL). Dry the organic layer over Na 2​ SO 4​ and concentrate at <40°C.

Protocol C: Recrystallization

Best for: Large scale (>5 g), crude purity >85%.

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (EtOH).

  • Clarification: If insoluble particulate matter remains, perform a rapid hot filtration.

  • Crystallization: Remove from heat and slowly add cold distilled water dropwise until the solution becomes faintly turbid. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 2 hours.

    • Causality: Slow cooling promotes the growth of pure, highly ordered crystal lattices, thermodynamically excluding structurally dissimilar impurities from the matrix.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold EtOH/Water (1:1), and dry under high vacuum in a desiccator protected from light.

Section 3: Quantitative Data & Method Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the expected quantitative outcomes based on standard laboratory implementations for 3-Chloro-6-hydrazinyl-4-methylpyridazine.

Purification MethodIdeal Crude PurityExpected Recovery YieldFinal PurityScalabilityProcessing Time
Recrystallization > 85%65 – 75%> 98%Excellent (>50 g)12 – 24 hours
Normal-Phase Flash 50 – 85%75 – 85%92 – 95%Good (up to 10 g)2 – 4 hours
Prep-HPLC (RP) < 50%40 – 60%> 99%Poor (< 100 mg)1 – 2 hours

References

  • El-Sayed, N. S., et al. (2022). "Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels." Journal of Medicinal Chemistry, 65(1), 303–322. Available at:[Link]

Sources

Optimization

Pyridazine Derivatives Technical Support Center: Overcoming Poor Aqueous Solubility

Welcome to the Technical Support Center for Pyridazine Derivatives. The pyridazine scaffold is a privileged structure in drug discovery, frequently deployed to improve physicochemical properties compared to ubiquitous ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine Derivatives. The pyridazine scaffold is a privileged structure in drug discovery, frequently deployed to improve physicochemical properties compared to ubiquitous phenyl rings. However, researchers often encounter solubility bottlenecks due to strong intermolecular forces and crystal packing.

As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting strategies, structural optimization logic, and self-validating experimental protocols to help you overcome these challenges.

Diagnostic Workflow: Overcoming Poor Solubility

SolubilityWorkflow Start Poor Aqueous Solubility Detected in Assay Assess Analyze Physicochemical Properties (pKa, LogP, Symmetry) Start->Assess Branch1 Is the Pyridazine Ionizable? (e.g., 3-amino) Assess->Branch1 Salt Salt Formation (e.g., Dihydrochloride) Branch1->Salt Yes (pKa > 4) Branch2 Is the Molecule Highly Symmetrical/Planar? Branch1->Branch2 No (Weak Base, pKa ~2) Success Solubility Optimized Proceed to Next Phase Salt->Success Struct Structural Editing (Disrupt Symmetry/Planarity) Branch2->Struct Yes Branch3 Is it for In Vivo Dosing? Branch2->Branch3 No Struct->Success Form Advanced Formulation (HP-β-CD, Co-solvents) Branch3->Form Yes Form->Success

Workflow for troubleshooting and optimizing the aqueous solubility of pyridazine derivatives.

Section 1: Core Concepts & Causality

Q1: Why do my pyridazine derivatives exhibit poor aqueous solubility despite the presence of two polar nitrogen atoms? A: While the pyridazine ring possesses a high dipole moment (4.2 D)[1] and robust dual hydrogen-bonding capacity that generally favors aqueous solvation, these same properties can act as a double-edged sword. The strong dipole and H-bonding potential often lead to highly stable, tightly packed crystal lattices driven by intermolecular π−π stacking[2]. If the energy required to break this crystal lattice (reflected in a high melting point) exceeds the solvation energy gained by interacting with water, the compound will exhibit poor thermodynamic solubility.

Q2: How does substituting a phenyl ring with a pyridazine ring typically affect solubility? A: In most cases, a direct phenyl-to-pyridazine bioisosteric replacement significantly improves aqueous solubility by reducing the Log P/D value[2]. For example, in the development of Bcl-2 inhibitors (analogs of navitoclax), replacing a central highly lipophilic phenyl ring (cLog P = 12.4) with a pyridazine ring (cLog P = 8.7) resulted in an almost threefold enhancement in aqueous solubility[2].

Table 1: Comparative Physicochemical Properties of Aromatic Rings vs. Pyridazine

PropertyBenzenePyridinePyridazineImpact on Drug Design
Aromaticity Index (AI) 1008679[2]Reduced planarity/aromaticity in pyridazines can lower melting points and improve solubility.
Basic pKa N/A5.22.0[2]Pyridazine is a very weak base; limits standard salt formation unless substituted.
Dipole Moment (D) 02.24.2[1]High dipole moment enhances solvation in polar media but can drive tight crystal packing.
H-Bond Acceptors 012Robust dual H-bonding capacity enhances target affinity and aqueous interaction[2].

Section 2: Structural Optimization Strategies

Q3: Can I modify the chemical structure to improve solubility without losing target affinity? A: Yes. If adding highly polar groups disrupts target binding, the most effective strategy for rigid heterocycles is the disruption of molecular planarity and symmetry [3]. Highly symmetrical pyridazine derivatives pack efficiently into crystals. By introducing a steric clash (e.g., a methyl or methoxy group at the 3-position of an adjacent aromatic ring) or an asymmetric substituent, you disrupt the crystal packing[3]. This lowers the melting point and dramatically increases aqueous solubility without necessarily altering the core pharmacophore.

Q4: My pyridazine is a weak base. Will salt formation work? A: It depends entirely on your specific substituents. The parent pyridazine ring is a very weak base (pKa ~ 2.0) compared to pyridine (pKa = 5.2)[2]. This limits salt formation to only very strong acids, which may not yield physiologically ideal or stable salts. However, if your molecule is a 3-aminopyridazine , the basicity is significantly enhanced. For example, the marketed drug minaprine is a 3-aminopyridazine formulated as a highly soluble, stable dihydrochloride salt[2]. If your compound lacks an electron-donating group, you should pivot to formulation strategies rather than salt formation.

Section 3: Self-Validating Experimental Protocols

Q5: What is the most reliable protocol for determining the thermodynamic solubility of my synthesized pyridazine analogs? A: The "Shake-Flask" method is the gold standard for thermodynamic solubility. Unlike kinetic assays (which measure precipitation from a DMSO stock and are prone to supersaturation artifacts), the shake-flask method measures true equilibrium from the solid state[4].

Protocol: Thermodynamic Shake-Flask Solubility

  • Solid Addition: Add an excess of the solid pyridazine compound (e.g., 2-5 mg) to a standard glass vial. Causality: Excess solid ensures the solution can reach full thermodynamic saturation[4].

  • Buffer Addition: Add 1 mL of the desired aqueous medium (e.g., PBS, pH 7.4).

  • Equilibration: Cap the vial and agitate at a constant temperature (e.g., 37°C) for 24 to 72 hours[4]. Causality: Pyridazines with strong crystal lattices dissolve slowly; 24h is the minimum required to avoid false-low readings.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration because highly lipophilic pyridazines can non-specifically bind to filter membranes, artificially lowering the measured concentration[4].

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS[4].

Self-Validating System: Always sample at two distinct time points (e.g., 24h and 48h). If the concentration at 48h is >10% higher than at 24h, equilibrium was not reached. Continue agitation until the variance between time points is negligible.

Q6: How can I formulate a highly lipophilic, poorly soluble pyridazine for in vivo efficacy studies? A: For in vivo dosing (e.g., oral gavage or IP injection), you must overcome both the crystal lattice energy and the hydrophobicity of the compound. A proven ternary vehicle system utilizes co-solvents and cyclodextrins[5].

Protocol: In Vivo Formulation (Ternary System)

  • Primary Solubilization: Weigh the target dose of the pyridazine derivative and dissolve it in 1% Polyethylene Glycol (PEG) 400 and 0.2% Tween-80 [5]. Causality: PEG 400 acts as a co-solvent to disrupt intermolecular interactions, while Tween-80 (a surfactant) lowers the interfacial tension between the hydrophobic drug and the aqueous phase.

  • Complexation: Slowly add 10% hydroxypropyl- β -cyclodextrin (HP- β -CD) dissolved in double-distilled water (ddH2O) to reach the final volume[5]. Causality: The hydrophobic cavity of HP- β -CD encapsulates the lipophilic pyridazine core, while its hydrophilic exterior ensures bulk aqueous solubility.

  • Homogenization: Sonicate the mixture for 10-15 minutes until optically clear.

Self-Validating System: Before dosing animals, perform a "dilution test." Dilute 100 μ L of the formulation into 900 μ L of simulated gastric fluid (pH 1.2) or PBS (pH 7.4). If precipitation occurs within 2 hours, the compound is kinetically trapped rather than thermodynamically solubilized, indicating that the HP- β -CD ratio must be increased.

References[2] Title: The pyridazine heterocycle in molecular recognition and drug discovery | Source: nih.gov | URL:Click Here for Verification[4] Title: Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions | Source: benchchem.com | URL:Click Here for Verification[1] Title: Pyridazine | Source: grokipedia.com | URL:Click Here for Verification[3] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Source: acs.org | URL:Click Here for Verification[5] Title: Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes | Source: nih.gov | URL:Click Here for Verification

Sources

Troubleshooting

Preventing autoxidation of hydrazinyl compounds during experiments

Welcome to the Technical Support Center for handling hydrazinyl compounds. As a Senior Application Scientist, I frequently see researchers struggle with inconsistent yields, unexplained color changes, and rapid degradati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling hydrazinyl compounds. As a Senior Application Scientist, I frequently see researchers struggle with inconsistent yields, unexplained color changes, and rapid degradation of hydrazine derivatives.

The root cause of these issues is almost always autoxidation . Hydrazinyl compounds possess highly reactive N-H bonds that are uniquely susceptible to radical-mediated oxidation. This guide is designed to move beyond basic handling tips by explaining the mechanistic causality behind autoxidation and providing self-validating, field-proven protocols to secure your experimental integrity.

Part 1: The Mechanistic Reality of Hydrazinyl Autoxidation

Autoxidation of hydrazones and hydrazinyls is a ubiquitous reaction that leads to the formation of α -azohydroperoxides and other degradation products like nitrogen gas and ammonia[1]. This process is not merely a reaction with air; it is a radical chain mechanism driven by dissolved oxygen and aggressively catalyzed by trace transition metals.

G Hydrazine Hydrazinyl Compound (R-NH-NH2) Radical Hydrazonyl Radical (R-N*-NH2) Hydrazine->Radical Initiation O2 Dissolved Oxygen (O2) O2->Radical Oxidant Metal Trace Metals (Cu2+, Mn2+) Metal->Radical Catalysis Peroxy Peroxy Radical Intermediate Radical->Peroxy +O2 (Propagation) Degradation Degradation Products (N2, H2O, Azo cmpds) Peroxy->Degradation Decomposition

Mechanism of hydrazinyl autoxidation catalyzed by trace metals and dissolved oxygen.

Part 2: Quantitative Risk Factors

Understanding the variables that accelerate autoxidation allows us to engineer environments where hydrazinyl compounds remain stable.

ParameterEffect on Oxidation RateMechanistic CausalityRecommended Intervention
Dissolved Oxygen Primary OxidantReacts with hydrazonyl radicals to form peroxy intermediates[1].Rigorous degassing (Freeze-Pump-Thaw).
Trace Copper (Cu²⁺) Accelerates rate up to 100xCatalyzes single-electron transfer, effective even at 10−6 M[2].Acid-wash glassware; add 1 mM EDTA.
pH Level Maximum degradation at pH 8–9Alkaline conditions favor deprotonation, increasing electron density[2].Maintain pH < 6.0 with H₂SO₄[3].
Temperature Decreased rate at lower tempsReduces kinetic energy for endothermic radical initiation[1].Store at -20°C; perform assays at 4°C.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, your protocols must be self-validating. Do not assume a solvent is deoxygenated or metal-free simply because you followed a procedure.

Protocol 1: Rigorous Solvent Deoxygenation (Freeze-Pump-Thaw)

Causality: Dissolved oxygen drives the propagation phase of autoxidation. Removing it halts the radical chain reaction.

  • Transfer: Place the aqueous buffer or organic solvent into a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum pump for 5–10 minutes to evacuate the headspace and remove dissolved gases.

  • Thaw: Close the vacuum valve and thaw the solvent in a warm water bath to release trapped gas bubbles from the liquid matrix.

  • Cycle: Repeat the freeze-pump-thaw cycle three times, then backfill the flask with high-purity Argon.

  • Validation System: Before adding the hydrazinyl compound, add a trace amount of a redox-sensitive dye (e.g., resazurin) to a 1 mL aliquot of the solvent. If the dye remains colorless (reduced state), the deoxygenation is successful.

Protocol 2: Metal-Free Buffer Preparation and Chelation

Causality: Trace metals, specifically Cu(II) and Mn(II), act as single-electron transfer catalysts that drastically lower the activation energy for hydrazonyl radical initiation[2].

  • Acid-Wash: Soak all glassware in 1M HCl for 30 minutes to strip bound metal ions, followed by triple-rinsing with Milli-Q water.

  • Dissolution: Dissolve your buffer salts in the previously degassed Milli-Q water under an Argon atmosphere[4].

  • Chelation: Add 1 mM EDTA to the buffer to sequester any remaining trace Cu(II) or Mn(II) ions.

  • Acidification: Adjust the pH to < 6.0 using dilute H₂SO₄. Acidic conditions protonate the hydrazinyl group, significantly reducing its susceptibility to oxidation[3].

  • Validation System: Spike a blank buffer sample with a colorimetric copper indicator (e.g., cuprizone). The absence of a blue complex confirms that free Cu(II) has been successfully eliminated or chelated.

Part 4: Troubleshooting Workflow

G Start Inconsistent Yields or Degradation Detected? CheckO2 Are solvents rigorously degassed? Start->CheckO2 FixO2 Perform Freeze-Pump-Thaw or Sparging CheckO2->FixO2 No CheckMetal Are trace metals (Cu/Mn) present? CheckO2->CheckMetal Yes FixO2->CheckMetal FixMetal Acid-wash glassware Add EDTA to buffer CheckMetal->FixMetal Yes CheckPH Is the pH alkaline (pH > 7)? CheckMetal->CheckPH No FixMetal->CheckPH FixPH Lower pH if compatible with compound CheckPH->FixPH Yes Success Stable Hydrazinyl Experiment CheckPH->Success No FixPH->Success

Troubleshooting workflow for resolving hydrazinyl compound degradation in experiments.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why do my hydrazinyl compounds degrade rapidly even in sealed, dark vials? A1: Autoxidation of hydrazones and hydrazinyls is a ubiquitous reaction that leads to the formation of α -azohydroperoxides[1]. Even in sealed vials, residual dissolved oxygen and trace metals—particularly copper (II) and manganese (II)—act as potent catalysts[2]. Copper can accelerate the oxidation rate significantly, even at concentrations as low as 10−6 M[2].

Q2: How does pH affect the stability of aqueous hydrazine solutions? A2: The oxidation rate of hydrazine is heavily influenced by pH, with the maximum degradation rate occurring between pH 8 and 9[2]. This is driven by the hydrolysis chemistry of the compound and trace metals. To prevent degradation, it is recommended to maintain acidic conditions; for example, adding sulfuric acid can effectively stabilize aqueous samples and prevent autoxidation[3].

Q3: Can I use standard HPLC-grade solvents directly for hydrazinyl analysis? A3: No. Standard HPLC solvents contain significant dissolved oxygen. Accurate determination of hydrazines is complicated by their susceptibility to autoxidation during storage and analysis[3]. You must rigorously degas your solvents and derivatize your samples as rapidly as possible before autoxidation can occur[3]. Always use freshly prepared, degassed solutions[4].

Q4: Does the chemical structure of the hydrazinyl compound affect its autoxidation rate? A4: Yes. All hydrazones with at least one hydrogen atom on the nitrogen are prone to autoxidation, but aliphatic derivatives are typically 1 to 2 orders of magnitude more reactive than aromatic derivatives[1]. Substituents influence the stability of hydrazonyl radicals and the bond dissociation energies of the N-H bonds[1].

References

  • Title: Oxidation of Hydrazine in Aqueous Solutions Source: dtic.mil URL: [Link]

  • Title: Autoxidation of Hydrazones. Some New Insights Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: ANALYTICAL METHODS - Toxicological Profile for Hydrazines Source: NCBI Bookshelf URL: [Link]

Sources

Optimization

Technical Support Center: 3-Chloro-6-hydrazinyl-4-methylpyridazine Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the nucleophilic aromatic substitution (SNAr) of 3,6-dichloro-4-methylpyridazine to y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the nucleophilic aromatic substitution (SNAr) of 3,6-dichloro-4-methylpyridazine to yield 3-chloro-6-hydrazinyl-4-methylpyridazine.

Below, you will find mechanistic insights, self-validating protocols, and targeted troubleshooting FAQs to resolve regioselectivity and over-reaction issues.

Mechanistic Insight & Causality

When synthesizing 3-chloro-6-hydrazinyl-4-methylpyridazine, the primary synthetic hurdle is controlling 1[1]. The starting material, 3,6-dichloro-4-methylpyridazine, possesses two electrophilic centers at the C3 and C6 positions.

The Causality of Regioselective Attack: The methyl group at the C4 position provides significant steric bulk, effectively shielding the adjacent C3-chloride from incoming nucleophiles. Consequently, the hydrazine nucleophile preferentially attacks the less sterically hindered C6-position, moving through a Meisenheimer complex to yield the target compound[2].

Reagent Stoichiometry: Hydrazine hydrate is typically deployed in a 3.0 molar equivalent excess. This specific ratio is chosen because hydrazine must act as both the primary nucleophile for the SNAr and as an 3 to neutralize the hydrochloric acid byproduct, preventing the reaction from stalling[3].

Quantitative Data: Reaction Optimization

The table below summarizes the causality between experimental conditions and reaction outcomes. Use this data to calibrate your specific setup.

SolventTemperature (°C)Hydrazine (eq)Target Yield (%)C3-Regioisomer (%)Bis-substitution (%)
Ethanol 80 (Reflux) 3.0 82 - 85% < 2% < 5%
Ethanol25 (RT)3.015% (Incomplete)0%0%
THF65 (Reflux)3.060 - 65%< 5%< 2%
Ethanol80 (Reflux)10.045%< 2%35 - 40%
DMF1003.050%15%20%

Note: Highly polar aprotic solvents (like DMF) at elevated temperatures provide excess activation energy, overcoming the steric hindrance at C3 and drastically reducing regioselectivity.

Standard Operating Procedure (SOP)

Self-Validating Protocol for High-Purity Synthesis

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloro-4-methylpyridazine (1.0 eq, e.g., 10 mmol) in absolute ethanol to create a 0.5 M solution.

  • Nucleophile Addition: Add hydrazine monohydrate (3.0 eq, 30 mmol) dropwise at room temperature.

    • Self-Validation: A slight exotherm should be observed upon addition, indicating the initial acid-base interaction and the onset of the SNAr process.

  • Reaction Execution: Heat the mixture to a gentle reflux (80 °C) for 4 to 6 hours.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Self-Validation: The starting material (high Rf) must completely disappear, replaced by a highly polar, UV-active product spot (low Rf) that stains positively (turns purple/brown) when treated with ninhydrin stain.

  • Isolation: Cool the reaction mixture to 4 °C in an ice bath. The target product will spontaneously precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake first with ice-cold ethanol (to remove trace unreacted starting material), followed by cold distilled water.

    • Self-Validation: The water wash is critical; it dissolves and removes the highly water-soluble hydrazine hydrochloride salts trapped in the crystal lattice.

  • Drying: Dry the solid under high vacuum at 40 °C overnight to afford pure 3-chloro-6-hydrazinyl-4-methylpyridazine.

Troubleshooting & FAQs

Q: Why am I seeing a mixture of two mono-substituted regioisomers in my NMR? A: While the C4-methyl group sterically hinders the C3-position, elevated temperatures or the use of highly polar aprotic solvents (like DMF or DMSO) can provide enough thermal energy to overcome this barrier, leading to C3-substitution. To troubleshoot, strictly use a protic solvent like ethanol and ensure your heating bath does not exceed 85 °C.

Q: My LC-MS data shows a significant amount of bis-hydrazinyl byproduct (M+ + 30). How do I minimize this? A: Bis-substitution occurs when excess hydrazine reacts with your already-formed mono-product at the C3 position. This is caused by either using too much hydrazine or prolonged heating. Ensure you do not exceed 3.0 equivalents of hydrazine hydrate and quench the reaction immediately once TLC indicates the total consumption of the starting material.

Q: The product is not precipitating upon cooling. What should I do? A: If the product doesn't crash out, the reaction mixture is likely too dilute. Concentrate the mixture under reduced pressure to approximately one-third of its original volume, then cool to 4 °C. If crystallization still fails, adding a few drops of ice-cold water will decrease the solubility of the hydrophobic pyridazine core, forcing precipitation.

Mechanistic Workflow Diagram

SNAr_Optimization Start 3,6-Dichloro-4-methylpyridazine (Starting Material) Intermediate Meisenheimer Transition State (C6 Attack Favored) Start->Intermediate EtOH, 80°C Reagent Hydrazine Monohydrate (Nucleophile & Base) Reagent->Intermediate 3.0 eq Product 3-Chloro-6-hydrazinyl-4-methylpyridazine (Target Product) Intermediate->Product Major Pathway (Fast) Byproduct1 C3-Regioisomer (Sterically Hindered) Intermediate->Byproduct1 Minor Pathway (High Temp/Polar Solvent) Byproduct2 Bis-hydrazinyl Pyridazine (Over-reaction) Product->Byproduct2 Excess N2H4 Prolonged Heating

SNAr reaction pathway and regioselectivity for 3-chloro-6-hydrazinyl-4-methylpyridazine synthesis.

References

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC/NIH. 2

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - MDPI. 1

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing in Hydrazine Analysis

Welcome to the Technical Support Center. Analyzing hydrazine and its derivatives via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing hydrazine and its derivatives via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. This guide is designed for analytical scientists and drug development professionals to diagnose, troubleshoot, and resolve peak tailing issues associated with hydrazine compounds.

Section 1: Mechanistic FAQ - Understanding the Root Cause

Q1: Why do free hydrazines exhibit severe peak tailing in reversed-phase HPLC (RP-HPLC)? Hydrazine ( NH2​−NH2​ ) and its short-alkyl derivatives are highly polar, weakly basic compounds with a pKa of approximately 7.9 to 8.1[1]. In RP-HPLC, achieving an ideal Gaussian peak relies on a single retention mechanism, which is hydrophobic interaction. However, traditional silica-based stationary phases contain residual, unbonded silanol groups ( Si−OH )[2]. At mid-to-high mobile phase pH levels, these acidic free silanols ionize into Si−O− , creating strong ion-exchange sites[3]. Basic hydrazine molecules undergo intense secondary interactions with these ionized silanols[4]. This dual retention mechanism (hydrophobic + ion-exchange) disrupts uniform desorption, causing the trailing edge of the peak to elongate significantly, often resulting in an Asymmetry factor ( As​ ) greater than 1.5[4][5].

Q2: Can I resolve this by simply lowering the mobile phase pH? Lowering the mobile phase pH below 3.0 (using additives like 0.1% formic acid or trifluoroacetic acid) protonates the residual silanols, neutralizing their negative charge and suppressing the ion-exchange mechanism[4][6]. While this improves peak symmetry, it introduces a new chemical challenge: hydrazines become fully protonated at low pH, rendering them extremely polar. Consequently, they may lose retention entirely on standard C18 columns, eluting in the void volume[5]. If you pursue this route, you must use sterically protected or low-pH stable columns (e.g., ZORBAX Stable Bond) coupled with highly aqueous mobile phases[4].

Q3: What column chemistries are best suited for mitigating silanol interactions with basic compounds? To proactively prevent secondary interactions without extreme pH adjustments, utilize columns specifically engineered for basic analytes:

  • End-capped Columns: Residual silanols are chemically bonded with agents like trimethylsilyl (TMS) to block interaction sites, reducing tailing by approximately 50%[4][6].

  • Polar-Embedded Phases: These columns incorporate a polar functional group within the alkyl chain, providing an electrostatic shield that repels basic compounds from the silica surface[3].

  • HILIC Columns: Hydrophilic Interaction Liquid Chromatography operates under different mechanistic principles where silanol interactions do not cause the same tailing effects for basic compounds, making it a highly viable alternative for polar hydrazines[7].

Section 2: The Definitive Solution - Pre-Column Derivatization

Q4: If column and mobile phase optimizations fail to produce acceptable peak symmetry, what is the most reliable alternative? When direct analysis yields broadened, asymmetric peaks, pre-column derivatization is the industry-standard solution[5]. Reacting hydrazines with an aldehyde—such as 2-Hydroxy-1-Naphthaldehyde (HNA), p-dimethylaminobenzaldehyde, or 5-nitro-2-furaldehyde—converts the primary amine into a hydrazone[8][9][10]. This chemical transformation provides three critical benefits:

  • Reduced Basicity: The formation of the hydrazone linkage significantly lowers the basicity of the molecule, eliminating its affinity for acidic silanols[1].

  • Increased Hydrophobicity: The addition of the bulky aromatic group increases retention on reversed-phase C18 columns, allowing clean separation from polar matrix components or Active Pharmaceutical Ingredients (APIs)[9].

  • Enhanced Detectability: The derivative shifts the UV absorbance to the visible spectrum (e.g., 454 nm or 480 nm), drastically improving the signal-to-noise ratio and enabling trace-level genotoxic impurity (GTI) analysis[8][10].

Section 3: Quantitative Data & Troubleshooting Workflows

Table 1: Effect of Analytical Conditions on Hydrazine Peak Symmetry
Analytical StrategyMechanism of ActionExpected Impact on USP Tailing Factor ( As​ )Recommendation
Standard C18 (pH > 3.0) Strong ion-exchange with ionized silanols ( Si−O− ).Severe Tailing ( As​>2.0 )Avoid for free hydrazines.
Low pH Mobile Phase (< 3.0) Protonates silanols, neutralizing ion-exchange sites.Improved ( As​≈1.3−1.5 )Use with low-pH stable columns; beware of retention loss.
End-Capped / Polar-Embedded C18 Steric shielding and blocking of residual silanols.Good ( As​≈1.1−1.3 )First-line hardware optimization for direct analysis.
Pre-Column Derivatization (e.g., HNA) Converts basic hydrazine to neutral/hydrophobic hydrazone.Excellent ( As​≈1.0 )Gold standard for trace/GTI quantification.
Visualizing the Troubleshooting Logic

Troubleshooting Step1 Hydrazine Peak Tailing Detected (As > 1.5) Step2 Assess Scope of Tailing Step1->Step2 Step3A All Peaks Tail (System/Hardware Issue) Step2->Step3A Step3B Only Hydrazine Tails (Chemical Interaction) Step2->Step3B Step4A Minimize Dead Volume, Check Fittings & Tubing Step3A->Step4A Step4B Silanol Interactions Suspected Step3B->Step4B Step5B1 Adjust Mobile Phase pH < 3.0 Step4B->Step5B1 Optimization 1 Step5B2 Use End-capped or Polar-embedded Column Step4B->Step5B2 Optimization 2 Step5B3 Pre-column Derivatization (e.g., Aldehyde Reaction) Step4B->Step5B3 Definitive Fix

Logical troubleshooting workflow for hydrazine peak tailing in HPLC.

Visualizing the Derivatization Mechanism

Mechanism Hydrazine Free Hydrazine (R-NH-NH2) Highly Basic & Polar Interaction Strong Ion-Exchange & Secondary Interactions Hydrazine->Interaction Reagent Derivatizing Agent (e.g., HNA or p-DMAB) Hydrazine->Reagent Condensation Reaction Silanol Ionized Silanols (Si-O⁻) on Silica Stationary Phase Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Hydrazone Hydrazone Derivative Reduced Basicity, Higher Hydrophobicity Reagent->Hydrazone Resolution Weak Silanol Interaction Sharp, Symmetrical Peak (As ≈ 1.0) Hydrazone->Resolution

Mechanistic pathway showing how derivatization prevents silanol-induced peak tailing.

Section 4: Validated Experimental Protocol

Protocol: Pre-column Derivatization of Trace Hydrazine using 2-Hydroxy-1-Naphthaldehyde (HNA)

This self-validating protocol ensures complete conversion of free hydrazine to a hydrophobic hydrazone, eliminating peak tailing and enabling highly sensitive UV detection[9].

Materials Required:

  • 2-Hydroxy-1-Naphthaldehyde (HNA) derivatizing reagent.

  • Dimethyl sulfoxide (DMSO) and Glacial Acetic Acid.

  • End-capped C18 HPLC Column (e.g., Eclipse XDB-C18, 3.5 µm, 3.0 × 150 mm).

  • 0.2 µm PVDF syringe filters.

Step-by-Step Methodology:

  • Preparation of Derivatizing Diluent: Dissolve 10 mg of HNA in 100 mL of DMSO. Add 0.1 mM acetic acid to act as an acid catalyst for the condensation reaction[9].

  • Sample Preparation: Accurately weigh 20 mg of the active pharmaceutical ingredient (API) or sample containing trace hydrazine into a 10 mL volumetric flask[9].

  • Dilution: Dilute the sample to volume using the prepared HNA derivatizing diluent. Seal the flask with a glass stopper.

  • Reaction Incubation: Submerge the sealed flask in a water bath set to 100 °C for exactly 30 minutes. This elevated temperature and time ensure 100% conversion of hydrazine to the hydrazone derivative[9].

  • Cooling & Filtration: Remove the flask, allow it to cool to room temperature, and filter the solution through a 0.2 µm PVDF syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject 10–30 µL of the derivatized sample onto the HPLC system. Utilize an acidic mobile phase (e.g., 0.1% formic acid in water and methanol) to maintain a stable baseline and sharp peak shape[11]. Detect the derivative via UV/Vis array (typically around 480 nm depending on the specific aldehyde used)[8].

References

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.[Link]

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. RSC. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.[Link]

  • Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. ciac.jl.cn.[Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. [Link]

  • Detection and analysis method for hydrazine hydrate in dantrolene sodium.
  • Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine

Welcome to the Technical Support Center for the scale-up and process optimization of 3-Chloro-6-hydrazinyl-4-methylpyridazine . This compound is a critical building block in drug discovery, frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 3-Chloro-6-hydrazinyl-4-methylpyridazine . This compound is a critical building block in drug discovery, frequently utilized in the synthesis of positive allosteric modulators and targeted therapeutics[1].

Scaling up the nucleophilic aromatic substitution (SNAr) of 3,6-dichloro-4-methylpyridazine with hydrazine hydrate presents unique challenges in regioselectivity, thermal management, and impurity control. This guide is designed by application scientists to provide you with field-proven, self-validating methodologies to ensure high-yield, high-purity production.

Process Workflow & Mechanistic Pathway

The following diagram illustrates the optimized scale-up workflow, highlighting the critical control points required to maintain regioselectivity and prevent bis-substitution.

G SM 3,6-Dichloro-4-methylpyridazine (Starting Material) Reactor SNAr Reaction (EtOH, 70-80°C, 4-6h) SM->Reactor Reagent Hydrazine Monohydrate (2.5 - 3.0 eq) Reagent->Reactor Controlled Dosing (<30°C) Cooling Controlled Cooling (Ramp to 0-5°C) Reactor->Cooling HPLC Conversion >99% Filtration Filtration & Wash (Water wash to neutral pH) Cooling->Filtration Crystallization Product 3-Chloro-6-hydrazinyl-4-methylpyridazine (Target Product) Filtration->Product Cake Byproduct Bis-hydrazinyl Impurity (Purged in filtrate) Filtration->Byproduct Filtrate

Scale-up workflow for the regioselective synthesis of 3-chloro-6-hydrazinyl-4-methylpyridazine.

Troubleshooting Guides & FAQs

Q1: Why am I seeing the 6-chloro-3-hydrazinyl isomer instead of the desired product? A: Regioselectivity in this reaction is governed by the steric and electronic influence of the C4-methyl group. The methyl group sterically hinders the adjacent C3 position and acts as a weak electron-donating group, slightly deactivating C3 toward nucleophilic attack. Consequently, hydrazine preferentially attacks the less hindered C6 chlorine, as documented in foundational 2[2]. If you are observing the C3-isomer, your reaction temperature may be too high during the initial dosing phase, or you are using a strictly non-polar solvent that narrows the transition state energy gap. Switch to a polar protic solvent like Ethanol (EtOH) and maintain dosing temperatures below 30°C.

Q2: The addition of hydrazine hydrate causes a violent exotherm. How do I manage this at a multi-kilogram scale? A: The SNAr reaction with hydrazine is highly exothermic. Never add the solid pyridazine starting material to hot hydrazine. Instead, dissolve the 3,6-dichloro-4-methylpyridazine in the reaction solvent and perform a controlled, continuous drip of hydrazine monohydrate over 2 hours while actively cooling the jacketed reactor to maintain an internal temperature (Tint) below 30°C. Only after dosing is complete should you ramp the temperature to reflux[3].

Q3: How can I minimize the formation of the 3,6-dihydrazinyl-4-methylpyridazine (bis-substituted) byproduct? A: Bis-substitution occurs when the local concentration of hydrazine is excessively high or the reaction is held at reflux for too long. Limit your hydrazine monohydrate to 2.5 – 3.0 equivalents. The excess is necessary to act as an acid scavenger for the HCl generated during the reaction, but exceeding 3.5 equivalents drives the equilibrium toward bis-substitution.

Quantitative Optimization Data

To facilitate rapid process transfer, we have summarized the critical process parameters (CPPs) and their direct impact on yield and purity.

ParameterTested RangeOptimal SetpointYield ImpactPurity Impact (Causality)
Hydrazine Equivalents 1.0 - 5.0 eq2.5 - 3.0 eq Low (<60%) if <2.0 eq>3.5 eq promotes bis-hydrazinyl impurity formation.
Solvent System MeOH, EtOH, IPA, H₂OEthanol (EtOH) Optimal (~85%)Balances SM solubility while ensuring product precipitation at 0°C.
Dosing Temperature 10°C - 80°C20°C - 25°C Neutral>40°C during dosing degrades regioselectivity (increases C3-isomer).
Reaction Temp (Post-dose) 50°C - 100°C75°C (Reflux) Low if <60°C>85°C causes thermal degradation and color body formation.
Aqueous Wash Volume 1 - 10 Vol3 - 4 Vol Loss to filtrate if >5 VolRemoves residual hydrazine hydrochloride salts.

Self-Validating Scale-Up Protocol

This step-by-step methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation check is explicitly met.

Step 1: Reactor Preparation & Dissolution

  • Action: Charge a clean, N₂-purged jacketed reactor with 3,6-dichloro-4-methylpyridazine (1.0 eq) and Ethanol (5 volumes). Agitate at 20°C.

  • Causality: Ethanol provides optimal solvation for the starting material while acting as an anti-solvent for the final product at low temperatures.

  • Validation Check: Visual inspection must confirm a completely clear solution. If undissolved particulates remain, verify solvent water content (KF < 0.2%).

Step 2: Controlled Reagent Dosing

  • Action: Begin a continuous dropwise addition of Hydrazine Monohydrate (2.8 eq) over 2 hours. Set jacket cooling to maintain Tint ≤ 30°C.

  • Causality: Slow addition prevents thermal runaway and avoids localized high concentrations of hydrazine, which dictate the formation of the bis-substituted impurity.

  • Validation Check: Tint must not exceed 30°C at any point during the dosing phase.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Action: Once dosing is complete, ramp the reactor temperature to 75°C (reflux) over 45 minutes. Hold at reflux for 4 to 6 hours.

  • Causality: The elevated temperature provides the activation energy required to drive the SNAr reaction to completion at the sterically hindered C6 position.

  • Validation Check: Pull a sample for HPLC analysis at 4 hours. The reaction is validated as complete only when the starting material (3,6-dichloro-4-methylpyridazine) is ≤ 0.5% AUC.

Step 4: Controlled Crystallization

  • Action: Cool the reactor linearly from 75°C to 0-5°C over 3 hours. Hold at 0-5°C for 2 hours.

  • Causality: A slow cooling ramp promotes the growth of large, easily filterable crystals and prevents the occlusion of hydrazine salts within the crystal lattice.

  • Validation Check: Verify the onset of precipitation (cloud point) occurs at approximately 15°C to 20°C.

Step 5: Isolation and Washing

  • Action: Filter the resulting slurry. Wash the filter cake with cold (5°C) purified water (3 volumes), followed by a displacement wash with cold Ethanol (1 volume).

  • Causality: The cold water wash is critical for purging water-soluble hydrazine hydrochloride salts and unreacted hydrazine. The final ethanol wash aids in rapid drying.

  • Validation Check: Test the pH of the final aqueous wash filtrate. It must be neutral (pH 6.5 - 7.5), validating the complete removal of basic hydrazine and acidic salts.

Step 6: Drying

  • Action: Dry the product in a vacuum oven at 45°C under high vacuum (<50 mbar) for 12 hours.

  • Validation Check: Loss on Drying (LOD) must be ≤ 0.5% w/w before packaging.

References

  • Title: Synthesis of Pyridazine Derivatives. VIII.
  • Source: European Patent Office (googleapis.com)
  • Source: PMC (nih.gov)

Sources

Troubleshooting

How to handle and dispose of hydrazine hydrate safely

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Author: BenchChem Technical Support Team. Date: March 2026

Hydrazine Hydrate: Professional Handling, Safety, and Waste Management Guide

Welcome to the Technical Support Center for Hydrazine Hydrate operations. Hydrazine hydrate ( N2​H4​⋅H2​O ) is a powerful reducing agent widely utilized in pharmaceutical synthesis, peptide chemistry, and materials science[1]. However, its utility is matched by severe acute toxicity, corrosivity, and carcinogenic potential[1][2].

This guide provides self-validating, field-proven protocols for researchers and drug development professionals to ensure operational safety and regulatory compliance.

Section 1: Hazard Assessment & Preventative Measures

Q: What are the primary physiological risks associated with hydrazine hydrate exposure? Hydrazine hydrate is acutely toxic via inhalation, ingestion, and dermal contact. It is a severe mucous membrane irritant and a potent skin sensitizer[2]. Mechanistically, systemic absorption leads to central nervous system toxicity (weakness, vomiting, convulsions) and chronic exposure is strongly correlated with hepatotoxicity, specifically fatty degeneration of the liver[2][3]. Furthermore, it is classified as a suspected carcinogen and reproductive toxin[1].

Q: What is the mandatory Personal Protective Equipment (PPE) matrix for handling this reagent? Because hydrazine hydrate readily penetrates standard materials and causes severe chemical burns, a comprehensive PPE strategy is the primary barrier to exposure[1]:

  • Respiratory/Inhalation: All manipulations must be conducted within a certified, properly functioning chemical fume hood to capture toxic vapors[1][4].

  • Ocular/Facial: Splash-proof chemical safety goggles are mandatory. If there is any risk of splashing or rapid gas evolution during a reaction, a full face shield must be worn in conjunction with goggles[1].

  • Dermal: Heavy-duty chemical-resistant gloves (such as nitrile or neoprene) are required. Standard thin latex gloves provide insufficient breakthrough times. Gloves must be inspected prior to use and removed using proper techniques to avoid secondary skin contact[1][4]. A fully buttoned lab coat is also required[4].

Section 2: Operational Handling & Storage

Q: How should hydrazine hydrate be stored to prevent degradation and safety incidents? Hydrazine hydrate must be stored in a cool, dry, dark, and well-ventilated area, preferably in a dedicated flammables or corrosives cabinet (depending on local EHS segregation rules)[5].

  • Causality: Hydrazine is highly reactive. It must be strictly segregated from oxidizing agents, heavy metal oxides (which can catalyze explosive decomposition), and strong acids.

  • Containment: Ensure original containers remain tightly sealed to prevent vapor escape and atmospheric oxidation. Secondary containment is highly recommended[5].

Section 3: Waste Management & Disposal Protocols

Q: What is the standard protocol for disposing of concentrated hydrazine waste? Under no circumstances should concentrated hydrazine hydrate or organic reaction mixtures containing hydrazine be disposed of via the sanitary sewer.

  • Segregation: Collect hydrazine waste in sturdy, compatible containers (e.g., high-density polyethylene) with tight-fitting caps[5]. Do not mix with incompatible chemical streams (especially oxidizers or heavy metals).

  • Labeling: Containers must be explicitly labeled with "Hazardous Waste" tags, detailing the full chemical name ("Hydrazine Hydrate") without abbreviations[5].

  • EHS Submission: Store in a designated Satellite Accumulation Area. Once the container reaches 80% capacity, initiate a chemical waste pickup request with your institution's Environmental Health and Safety (EHS) department for professional incineration/disposal[5].

Q: How are dilute aqueous hydrazine streams treated prior to disposal? Note: This procedure is strictly for dilute aqueous solutions and must only be performed by trained personnel inside a fume hood with secondary containment.

Aqueous solutions of hydrazine can be neutralized via controlled oxidation to yield nitrogen gas and water[1][6].

Step-by-Step Methodology: Aqueous Waste Neutralization

  • Preparation: Ensure you are wearing full PPE (goggles, face shield, nitrile gloves, lab coat) and working behind a lowered fume hood sash.

  • Dilution: Dilute the aqueous hydrazine waste with distilled water until the hydrazine concentration is strictly below 5%[1]. Causality: Hydrazine oxidation is highly exothermic; dilution acts as a thermal sink to prevent boiling and hazardous vapor release.

  • Oxidant Selection: Prepare a weak oxidizing agent, typically a dilute solution of sodium hypochlorite (bleach, <5% concentration) or calcium hypochlorite[1].

  • Controlled Addition: Place the diluted hydrazine container in a secondary containment tray (or an ice bath to control heat). Using an addition funnel or slow manual pouring, add the hypochlorite solution dropwise/very slowly to the hydrazine waste.

  • Observation: Monitor for the evolution of nitrogen gas (bubbling). Stir gently.

  • Completion & Disposal: Continue addition until bubbling ceases and a slight excess of oxidant is present. Once fully neutralized and stabilized, the resulting non-hazardous aqueous waste can typically be routed to EHS as standard aqueous waste, or drain-disposed only if explicitly approved by your local EHS regulations[7].

Section 4: Emergency Response & Decontamination

Q: What is the immediate response protocol for personnel exposure?

  • Dermal/Ocular Contact: Immediately move to a safety shower or eyewash station. Flush the affected area with copious amounts of water for a minimum of 15 minutes[4][5]. Remove contaminated clothing while rinsing.

  • Medical Escalation: Have a colleague immediately dial emergency services (911) and explicitly inform responders that the exposure involves hydrazine hydrate[5].

Q: How should a minor laboratory spill be decontaminated? For small spills contained entirely within a functioning fume hood:

  • Alert: Notify personnel in the immediate vicinity[8].

  • Containment: Absorb the liquid using inert absorbent materials (e.g., vermiculite or specialized chemical spill pads). Do not use combustible materials like paper towels for concentrated spills.

  • Decontamination: Decontaminate the fume hood surface through a thorough water rinse utilizing surfactants[5].

  • Waste: Place all absorbent materials and contaminated PPE into a sealed, labeled hazardous waste container for EHS pickup. If the spill occurs outside the fume hood, evacuate the laboratory, close the doors, post a "NO ENTRY" sign, and contact EHS/Emergency Responders immediately[5].

Quantitative Data Summary

Hazard/Control CategorySpecification / Requirement
Primary Health Hazards Acute toxicity, severe burns, hepatotoxicity, suspected carcinogen[1][2].
Required Ventilation Certified Chemical Fume Hood (mandatory for all open handling)[1].
Dermal Protection Nitrile or Neoprene chemical-resistant gloves; Lab coat[1][4].
Ocular Protection Splash-proof goggles; Face shield for splash/gas risks[1].
Waste Neutralization Limit Dilute to < 5% concentration before controlled oxidation[1].
Emergency Flush Time Minimum 15 minutes under safety shower / eyewash[4][5].

Process Visualization

HydrazineWorkflow Start Hydrazine Hydrate Handling PPE Don PPE & Work in Chemical Fume Hood Start->PPE WasteGen Waste Generation & Segregation PPE->WasteGen ConcWaste Concentrated / Organic Hydrazine Waste WasteGen->ConcWaste High Conc. / Organic DiluteWaste Dilute Aqueous Waste (< 5% Concentration) WasteGen->DiluteWaste Aqueous Only EHS Label as Hazardous Waste Submit to EHS ConcWaste->EHS Neutralize Slow Oxidation (e.g., <5% NaOCl) DiluteWaste->Neutralize In-Hood Treatment Neutralize->EHS Stabilized Aqueous

Workflow for Hydrazine Hydrate handling, waste segregation, and EHS routing.

References

  • CB-LSOP-Hydrazines.docx - The Brückner Research Group . University of Connecticut (UConn) EHS. Retrieved from: [Link]

  • Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) . The Sarpong Group, UC Berkeley. Retrieved from: [Link]

  • Introduction - Lab-specific Chemical Hygiene Plan General Laboratory Information . University of Cincinnati (UC) EH&S. Retrieved from: [Link]

  • guidelines for safe laboratory practices . Yale University OEHS. Retrieved from:[Link]

  • Chemical Hygiene Plan and Safety Manual 2019 . MIT Department of Chemistry. Retrieved from: [Link]

Sources

Optimization

Challenges in the derivatization of 3-Chloro-6-hydrazinyl-4-methylpyridazine

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when working with multi-functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when working with multi-functionalized scaffolds.

3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1)[1] is a highly valuable, privileged building block used in the synthesis of KCa2 channel modulators[2] and antihypertensive agents[3]. However, its derivatization is notoriously tricky due to a triad of competing chemical properties:

  • Hyper-nucleophilicity: The C6-hydrazine group is highly reactive but prone to rapid oxidative degradation.

  • Electrophilicity: The electron-deficient pyridazine ring makes the C3-chloro atom highly susceptible to premature Nucleophilic Aromatic Substitution (SNAr).

  • Steric Shielding: The C4-methyl group creates a localized steric clash that severely impedes intended reactions at the adjacent C3 position.

This guide is designed to explain the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: When attempting to form a pyrazole or hydrazone via the 6-hydrazinyl group, I observe significant premature displacement of the 3-chloro atom. How can I achieve chemoselectivity? Causality: The pyridazine ring is inherently electron-deficient. When you add basic reagents (or if the unreacted hydrazine acts as a base), it further activates the C3-chloro group toward SNAr. If you are using basic or neutral high-temperature conditions to drive a condensation at C6, the C3-chloro will inevitably be attacked by external nucleophiles in the mixture. Solution: You must invert the electronic environment. Use a mildly acidic catalyst (e.g., catalytic acetic acid in ethanol). The acid protonates the pyridazine ring nitrogens, which ironically protects the C3-chloro from SNAr by deactivating external amine nucleophiles, while simultaneously activating your target electrophile (e.g., a 1,3-diketone) for the hydrazine to attack. This exact chemoselective approach is utilized when synthesizing pyrazole-based KCa2 channel modulators[2].

G SM 3-Chloro-6-hydrazinyl- 4-methylpyridazine Cond1 1,3-Diketone + EtOH/AcOH (Mildly Acidic) SM->Cond1 Cond2 Amine + Base (Basic/High Temp) SM->Cond2 Prod1 3-Chloro-6-(pyrazol-1-yl)- 4-methylpyridazine (Target) Cond1->Prod1 Selective C6-Reaction Prod2 C3-SNAr Product (Side Reaction) Cond2->Prod2 Premature C3-Displacement

Fig 1. Chemoselective pathways for 3-Chloro-6-hydrazinyl-4-methylpyridazine derivatization.

Q2: My reaction mixtures turn dark brown/black rapidly during setup, and my yields are abysmal. What is happening? Causality: Free aryl hydrazines undergo rapid auto-oxidation in the presence of atmospheric oxygen and light, forming transient diazonium-like radicals that polymerize into dark, tarry degradation products. Solution: Treat the hydrazine as an air-sensitive reagent. Degas all solvents prior to use. If possible, source or store the compound as a hydrochloride salt, which protonates the terminal nitrogen and drastically reduces its susceptibility to oxidation until liberated by a mild base in a controlled, inert environment.

G Start Hydrazine Derivatization Check Reaction mixture turns dark brown or black? Start->Check Yes Yes: Oxidative Degradation Check->Yes O2 Exposure No No: Proceed to Workup Check->No Inert Atmosphere Fix Degas solvents (N2/Ar) Use HCl salt form Yes->Fix Corrective Action Fix->Start

Fig 2. Troubleshooting logic tree for oxidative degradation of hydrazine intermediates.

Q3: I successfully protected the hydrazine, but my subsequent SNAr displacement of the C3-chloro group is failing. Why? Causality: The methyl group at C4 acts as a steric shield directly adjacent to the C3-chloro atom. Standard reflux conditions (e.g., 80°C in ethanol) do not provide enough activation energy for a bulky nucleophile to overcome this steric clash. Solution: Transition to microwave-assisted synthesis. Microwave irradiation provides rapid, localized superheating that effectively overcomes the steric hindrance of the C4-methyl group, significantly improving yields and aligning with green chemistry principles by reducing reaction times from days to minutes[3].

Part 2: Quantitative Data & Condition Optimization

To aid in experimental design, the following table summarizes the expected outcomes of various derivatization conditions based on our laboratory's historical data.

Reaction TypeTarget MoietyReagents & ConditionsExpected YieldSelectivity / Primary Challenge
Pyrazole Formation C6-HydrazineAcetylacetone, EtOH, AcOH, Reflux, 3h85–90%Excellent (Acidic conditions prevent premature SNAr)
Hydrazone Condensation C6-HydrazineAldehyde, EtOH, RT, 12h70–80%Moderate (Highly prone to rapid oxidation if not degassed)
Direct SNAr C3-ChloroAmine, Base, Reflux, 24h< 20%Poor (Competing C6 reaction & C4-Methyl steric clash)
Post-Protection SNAr C3-ChloroAmine, DIPEA, NMP, MW 150°C, 30m75–85%Excellent (Requires Microwave to overcome C4-Methyl)

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to tell you if it is working during the process. The methodologies below are designed as self-validating systems , incorporating real-time analytical checkpoints.

Protocol A: Chemoselective Pyrazole Formation (Hydrazine Derivatization)

Objective: Convert the reactive C6-hydrazine into a stable 3,5-dimethylpyrazole without displacing the C3-chloro group[2].

  • Degassing (Checkpoint 1): Add 10 mL of anhydrous Ethanol per mmol of substrate into a round-bottom flask. Sparge with Argon or N2 for 15 minutes. Validation: Sonicate the flask briefly; the absence of micro-bubbles indicates successful degassing.

  • Reagent Addition: Add 3-Chloro-6-hydrazinyl-4-methylpyridazine (1.0 eq) to the solvent. Add glacial acetic acid (0.1 eq) followed by acetylacetone (1.05 eq).

  • Reaction (Checkpoint 2): Heat to reflux (80°C) under an inert atmosphere for 3 hours. Validation: The solution must remain pale yellow. If it turns dark brown, oxygen has breached the system.

  • Monitoring (Checkpoint 3): Perform TLC (5% MeOH in DCM). Validation: The highly polar, streak-prone hydrazine starting material (low Rf) should be completely replaced by a tight, UV-active spot at a higher Rf.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazine.

Protocol B: Microwave-Assisted SNAr at C3

Objective: Displace the sterically hindered C3-chloro group post-hydrazine protection[3].

  • Preparation: In a heavy-walled microwave vial, dissolve the pyrazole-protected intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3 mL/mmol).

  • Nucleophile Addition: Add the desired amine nucleophile (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Seal the vial with a crimp cap.

  • Microwave Irradiation (Checkpoint 1): Heat in a dedicated microwave synthesizer at 150°C for 30 minutes. Validation: Standard heating will fail here. The high pressure and temperature are mandatory to overcome the C4-methyl steric shield.

  • LC-MS Confirmation (Checkpoint 2): Before workup, pull a 5 µL aliquot for LC-MS. Validation: You must observe the disappearance of the chlorine isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, replaced by the [M+H]+ of your target substituted product.

  • Purification: Dilute with water to precipitate the product, filter, and purify via reverse-phase preparative HPLC.

References

  • Source: PMC (nih.gov)
  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials Source: ResearchGate URL
  • 3-Chloro-6-hydrazinyl-4-methylpyridazine CAS: 66530-56-1 Source: ChemicalBook URL

Sources

Troubleshooting

Technical Support Center: Pyridazine Reaction Chemistry

A Guide to Controlling Regioisomer Formation Welcome to the technical support center for pyridazine chemistry. As a Senior Application Scientist, I understand that controlling regioselectivity in reactions involving the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Regioisomer Formation

Welcome to the technical support center for pyridazine chemistry. As a Senior Application Scientist, I understand that controlling regioselectivity in reactions involving the pyridazine scaffold is a critical challenge for researchers in medicinal chemistry and materials science. The unique electronic properties of this diazine ring, while offering valuable features for molecular design, often lead to the formation of undesired regioisomers, complicating synthesis and purification.[1][2]

This guide is designed to provide you with both the foundational knowledge and practical, field-proven troubleshooting strategies to address these challenges head-on. We will move beyond simple protocols to explore the underlying principles that govern reactivity, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): The Fundamentals of Pyridazine Reactivity

This section addresses the core principles governing the regioselectivity of pyridazine reactions. A solid grasp of these concepts is the first step toward troubleshooting and optimizing your synthetic routes.

Q1: Why is regioselectivity a persistent challenge in pyridazine chemistry?

The pyridazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative, sp²-hybridized nitrogen atoms.[3][4] This inherent electron deficiency has two major consequences:

  • General Reactivity: The ring is generally deactivated towards electrophilic aromatic substitution (EAS) and activated towards nucleophilic aromatic substitution (SNAr).[4][5] Electrophilic substitutions often require harsh conditions and the presence of strong electron-donating groups (EDGs) on the ring.[4][6]

  • Positional Electronics: The two adjacent nitrogen atoms create a significant dipole moment and induce a non-uniform electron distribution across the carbon atoms. The C4 and C5 positions are typically more electron-rich than the C3 and C6 positions, which are adjacent to the nitrogen atoms. This electronic differentiation is the primary reason why incoming reagents often attack specific positions, but it can also lead to mixtures when the electronic preferences are subtle or competing factors are at play.

Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups influence regioselectivity?

Substituents are the primary tool for directing the outcome of a reaction. Their electronic effects are paramount.[7][8][9]

  • Electron-Donating Groups (e.g., -NH₂, -OR, -Alkyl):

    • For Electrophilic Attack: EDGs activate the ring by increasing its electron density. They strongly direct incoming electrophiles to the positions ortho and para to themselves. For instance, an EDG at the C3 position will primarily direct an electrophile to the C4 and C6 positions.

    • For Nucleophilic Attack: EDGs deactivate the ring towards nucleophilic attack and can complicate regioselectivity by countering the inherent electron deficiency of the ring.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃, Halogens):

    • For Electrophilic Attack: EWGs deactivate the ring, making the reaction more difficult. They direct incoming electrophiles to the meta position.[8][9]

    • For Nucleophilic Attack: EWGs are crucial for activating the ring towards SNAr. They stabilize the negative charge of the Meisenheimer intermediate and strongly direct the incoming nucleophile to the ortho and para positions. For example, in a 3-substituted pyridazine bearing an EWG, nucleophilic attack is favored at C6.

Substituent_Effects cluster_0 Electrophilic Aromatic Substitution (EAS) cluster_1 Nucleophilic Aromatic Substitution (SNAr) EDG_EAS EDG (-OR, -NH2) on Pyridazine Outcome_EAS_EDG Activates Ring Directs Ortho/Para EDG_EAS->Outcome_EAS_EDG Donates e- density EWG_EAS EWG (-NO2, -CN) on Pyridazine Outcome_EAS_EWG Deactivates Ring Directs Meta EWG_EAS->Outcome_EAS_EWG Withdraws e- density EDG_SNAr EDG (-OR, -NH2) on Pyridazine Outcome_SNAr_EDG Deactivates Ring EDG_SNAr->Outcome_SNAr_EDG Increases e- density EWG_SNAr EWG (-NO2, -CN) on Pyridazine Outcome_SNAr_EWG Activates Ring Directs Ortho/Para EWG_SNAr->Outcome_SNAr_EWG Stabilizes Meisenheimer Complex

Fig. 1: Influence of substituents on pyridazine reactivity.

Q3: How do steric and electronic effects compete?

While electronic effects often dictate the primary site of reaction, steric hindrance can override them, especially with bulky substituents or reagents.[3][10] If the electronically favored position is blocked by a large group, the reaction may proceed at a less electronically favored but more accessible site. For instance, while an EDG at C3 directs to C4 and C6, a very bulky nucleophile might preferentially attack the less hindered C6 position, even if the electronic bias towards C4 is slightly stronger. This interplay is a common source of regioisomeric mixtures and a key area for optimization.

Troubleshooting Guide: From Isomeric Mixtures to Selective Syntheses

This section provides actionable advice for common regioselectivity problems encountered during experiments.

Problem 1: My nucleophilic aromatic substitution (SNAr) on a dihalopyridazine yields a mixture of regioisomers. How can I improve selectivity?

This is a frequent issue, particularly in the synthesis of polysubstituted pyridazines for libraries.[11] Several factors can be tuned to favor one isomer over another.

Causality & Solution:

  • Differential Halide Reactivity: The nature of the leaving group is paramount. In palladium-catalyzed cross-coupling reactions, which proceed via oxidative addition, the reactivity order is typically I > Br > Cl.[12][13] For SNAr, the order is often F > Cl > Br > I, driven by the electronegativity of the halogen stabilizing the transition state.

    • Strategy: If you have a pyridazine with two different halogens (e.g., 4-bromo-6-chloropyridazine), you can selectively perform a Suzuki or Stille coupling at the C-Br bond, leaving the C-Cl bond intact for a subsequent reaction.[12] This chemoselectivity is a powerful tool for directed synthesis.

  • Positional Activation: The positions α (C3/C6) and γ (C4/C5) to the nitrogen atoms exhibit different reactivity. In many cases, the C3 and C6 positions are more activated towards palladium insertion in cross-coupling reactions.[12]

    • Strategy: Analyze the electronic environment of each halogen. An adjacent EWG will strongly activate a position for SNAr. If you are performing a metal-catalyzed reaction, the choice of ligand can influence which C-X bond the metal inserts into.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Run a temperature screen (e.g., from 0°C to reflux) to find the optimal point where the desired reaction proceeds efficiently while the undesired side reaction is minimized.

    • Solvent: The solvent can influence regioselectivity by differentially solvating the transition states leading to the different isomers.[14] For example, aprotic polar solvents like DMSO or DMF can accelerate SNAr reactions, but a switch to a less polar solvent like toluene or dioxane might enhance selectivity in some cases.

ParameterStrategy for Enhancing RegioselectivityRationale
Leaving Groups Utilize substrates with different halogens (e.g., Br and Cl).Exploit the inherent reactivity differences in metal-catalyzed (I > Br > Cl) vs. SNAr (F > Cl > Br) reactions.[12]
Temperature Decrease the reaction temperature.Increases the energy difference between competing reaction pathways, favoring the product from the lower energy transition state.
Catalyst/Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands.The steric and electronic properties of the ligand can influence the regioselectivity of the oxidative addition step in cross-coupling.[15][16]
Solvent Test a range of solvents with varying polarity and coordinating ability.Solvent can stabilize one transition state over another, altering the product ratio.[14]

Problem 2: My C-H functionalization reaction is non-selective. How can I direct the reaction to a specific position?

Direct C-H functionalization is a powerful, atom-economical method, but controlling regioselectivity on a heterocycle with multiple C-H bonds is non-trivial.[17]

Causality & Solution:

  • Inherent Ring Electronics: In the absence of directing groups, C-H functionalization often occurs at the most electronically distinct or sterically accessible position. For pyridazines, this can be complex due to the influence of the two nitrogen atoms.

  • Directing Groups (DGs): The most reliable strategy is to install a directing group. A DG coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in an ortho position.

    • Strategy: Choose a suitable directing group that can be easily installed and, if necessary, removed later. Common DGs for heterocycles include amides, pyridyls, and carboxylates. The catalyst (e.g., Pd, Ru, Rh) must be chosen to match the directing group.

  • Steric Control: If two C-H bonds are electronically similar, steric hindrance can be used to favor functionalization at the less crowded site.

    • Strategy: Introduce a bulky "blocking" group adjacent to one C-H bond to sterically disfavor its reaction. This group can be removed in a later step.

CH_Functionalization Start Poor Regioselectivity in C-H Functionalization CheckDG Is a Directing Group (DG) Present? Start->CheckDG CheckSterics Are Steric Environments of C-H bonds different? CheckDG->CheckSterics Yes InstallDG Install a suitable DG (e.g., amide, pyridyl) to force ortho-metalation. CheckDG->InstallDG No CheckElectronics Are Electronic Environments of C-H bonds different? CheckSterics->CheckElectronics No UseSterics Introduce a bulky blocking group to disfavor reaction at one site. CheckSterics->UseSterics Yes OptimizeConditions Optimize Catalyst/Ligand/Solvent to exploit subtle electronic differences. CheckElectronics->OptimizeConditions Yes Success Achieve High Regioselectivity CheckElectronics->Success No (Inherent lack of differentiation) InstallDG->Success UseSterics->Success OptimizeConditions->Success

Fig. 2: Troubleshooting workflow for C-H functionalization.

Problem 3: My inverse-electron-demand Diels-Alder (IEDDA) reaction to form the pyridazine ring is giving a mixture of isomers.

IEDDA reactions, often between a 1,2,4,5-tetrazine and an alkyne, are a powerful method for constructing the pyridazine core.[18][19] Regioselectivity is determined by the alignment of the frontier molecular orbitals (FMOs) of the diene and dienophile.

Causality & Solution:

  • FMO Control: The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). The reaction proceeds through the transition state that maximizes the orbital overlap between the atoms with the largest FMO coefficients.

    • Strategy: Modify the substituents on the alkyne or the tetrazine to alter the FMO coefficients. An electron-donating group on the alkyne will raise its HOMO energy and can significantly influence the coefficients, thereby directing the regiochemical outcome. For example, studies on the reaction of tetrazines with alkynyl sulfides have shown excellent regiocontrol, which can be leveraged for further transformations.[18]

  • Steric Effects: Bulky groups on either reactant can disfavor one orientation, leading to higher selectivity for the less hindered product.[1]

    • Strategy: If electronic control is weak, introduce a sterically demanding group on one of the reactants to force the desired orientation.

Validated Experimental Protocol: Regioselective Suzuki Cross-Coupling

This protocol is adapted from literature procedures demonstrating the selective arylation of a dihalopyridazine, exploiting the differential reactivity of C-Br and C-Cl bonds.[12]

Objective: To selectively couple an arylboronic acid at the C4-Br position of 4-bromo-6-chloro-3-phenylpyridazine.

Materials:

  • 4-bromo-6-chloro-3-phenylpyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-6-chloro-3-phenylpyridazine and the arylboronic acid.

  • Add the toluene/ethanol solvent mixture to dissolve the reactants.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-chloro-3-phenylpyridazine.

Self-Validation: The success of this protocol relies on the higher reactivity of the C-Br bond towards oxidative addition with the Pd(0) catalyst compared to the C-Cl bond.[12] The expected outcome is >95% regioselectivity for the desired product, which can be confirmed by NMR spectroscopy and mass spectrometry. Minimal formation of the di-coupled product or the isomer coupled at the C6 position should be observed under these conditions.

References
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1198. [Link]

  • Sotelo, E., & Raviña, E. (2001). Pyridazines. Part 26: Efficient and Regioselective Pd-Catalysed Arylation of 4-Bromo-6-chloro-3-phenylpyridazine. Synlett, 2001(2), 223-226. [Link]

  • Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. [Link]

  • Saito, A., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

  • Patti, A., et al. (2021). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 26(11), 3326. [Link]

  • Mąkosza, M., & Ostrowski, S. (1987). A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. Journal of the Chemical Society, Chemical Communications, (15), 1162-1163. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Barlin, G. B., & Katritzky, A. R. (1963). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVI. Acid-catalysed hydrogen exchange of some pyridazine derivatives. Journal of the Chemical Society, 2957-2964. [Link]

  • Baran, P. S., et al. Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Dander, J. E., et al. (2015). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 137(1), 172-175. [Link]

  • Maji, M., & Maiti, D. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 831–887. [Link]

  • Vasylieva, M., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]

  • Wermuth, C. G. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry, 10(2), 163-177. [Link]

  • Dherde, N. P., et al. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters, 17(10), 2358–2361. [Link]

  • Hassan, J., et al. (2002). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Organic Chemistry Portal. Electrophilic substitution on pyridine. [Link]

  • Pattison, G., et al. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry, 74(13), 4889–4896. [Link]

  • Boger, D. L. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7777–7790. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Catalán, J., et al. (1985). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Hogberg, T., et al. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Dr. S. Mondal. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advanced Heterocyclic Chemistry, 123, 245-361. [Link]

  • Kikelj, D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9031–9043. [Link]

  • Padole, P. R. (2020). Heterocyclic Compounds Part-III (Pyridine). Slideshare. [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • McMurry, J. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition. [Link]

  • Pearson+. Are the following substituents ortho–para directors or meta directors? [Link]

  • Kumar, A., & Kumar, V. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 494. [Link]

  • Willson Research Group. Electrophilic Aromatic Substitution. University of Texas at Austin. [Link]

  • Trost, B. M., & Ball, Z. T. (2005). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Journal of the American Chemical Society, 127(49), 17644–17655. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Chloro-6-hydrazinyl-4-methylpyridazine and 3-chloro-6-hydrazinopyridazine

Introduction In the landscape of heterocyclic chemistry, pyridazine scaffolds are of paramount importance, serving as crucial intermediates in the synthesis of a wide array of pharmacologically and agrochemically signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of heterocyclic chemistry, pyridazine scaffolds are of paramount importance, serving as crucial intermediates in the synthesis of a wide array of pharmacologically and agrochemically significant molecules.[1] Among the diverse range of functionalized pyridazines, 3-chloro-6-hydrazinopyridazine and its methylated analogue, 3-chloro-6-hydrazinyl-4-methylpyridazine, are particularly noteworthy. Their bifunctional nature, possessing both a reactive chloro group susceptible to nucleophilic displacement and a versatile hydrazinyl moiety ready for cyclocondensation reactions, makes them highly valuable building blocks.

This guide provides an in-depth comparative analysis of the reactivity of these two compounds. We will explore how the introduction of a methyl group at the C-4 position of the pyridazine ring modulates the electronic and steric environment of the molecule, thereby influencing its reactivity in key synthetic transformations. This analysis is grounded in established principles of heterocyclic chemistry and supported by experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding for their synthetic endeavors.

Structural and Electronic Properties: The Influence of the 4-Methyl Group

The fundamental difference in the reactivity of the two title compounds stems from the presence of a methyl group at the C-4 position in 3-chloro-6-hydrazinyl-4-methylpyridazine. This substituent exerts both electronic and steric effects that propagate throughout the pyridazine ring, influencing the reactivity of both the C-3 chloro and the C-6 hydrazinyl groups.

Electronic Effects:

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[2] This inherent electron deficiency is a key factor in its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The methyl group is a well-known electron-donating group (EDG) through an inductive effect (+I). In the case of 3-chloro-6-hydrazinyl-4-methylpyridazine, the methyl group at the C-4 position increases the electron density of the pyridazine ring compared to its non-methylated counterpart. This increased electron density has a deactivating effect on the ring towards nucleophilic attack. Consequently, the electrophilicity of the C-3 carbon, the site of nucleophilic attack for the displacement of the chloro group, is reduced.

Steric Effects:

The methyl group also introduces steric hindrance in the vicinity of the C-3 and C-5 positions. While the C-3 position is the primary site for SNAr, the approach of a nucleophile could be somewhat impeded by the adjacent methyl group. This steric hindrance can influence the rate of reaction and may become more pronounced with bulkier nucleophiles.

A summary of the key structural and electronic properties is presented in the table below.

Property3-chloro-6-hydrazinopyridazine3-chloro-6-hydrazinyl-4-methylpyridazine
Molecular Formula C₄H₅ClN₄C₅H₇ClN₄
Molecular Weight 144.56 g/mol 158.59 g/mol
Key Substituents Chloro at C-3, Hydrazinyl at C-6Chloro at C-3, Hydrazinyl at C-6, Methyl at C-4
Electronic Nature of Pyridazine Ring Electron-deficientLess electron-deficient (due to +I effect of methyl group)
Electrophilicity of C-3 Carbon HigherLower
Steric Hindrance around C-3 LowerHigher

Comparative Reactivity in Key Transformations

The structural and electronic differences outlined above translate into distinct reactivity profiles for the two compounds, particularly in nucleophilic aromatic substitution and cyclocondensation reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

The displacement of the chloro group at the C-3 position by a nucleophile is a characteristic reaction of these compounds. The electron-withdrawing nature of the pyridazine ring facilitates this SNAr reaction.[3]

Reactivity Comparison:

Due to the electron-donating nature of the methyl group, 3-chloro-6-hydrazinopyridazine is expected to be more reactive towards nucleophilic aromatic substitution than 3-chloro-6-hydrazinyl-4-methylpyridazine. The increased electron density on the pyridazine ring of the methylated compound deactivates it for nucleophilic attack.

SNAr_Comparison cluster_1 3-chloro-6-hydrazinopyridazine cluster_2 3-chloro-6-hydrazinyl-4-methylpyridazine Mol1 More reactive in SNAr Mol2 Less reactive in SNAr Mol1->Mol2 Methyl group at C-4 - Electron-donating (+I effect) - Steric hindrance

Figure 1: Factors influencing the relative reactivity in SNAr reactions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general method for the substitution of the chloro group with an amine nucleophile.

Materials:

  • 3-chloro-6-hydrazinylpyridazine or 3-chloro-6-hydrazinyl-4-methylpyridazine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Solvent (e.g., n-butanol, ethanol, or DMF)

  • Optional: Base (e.g., triethylamine, diisopropylethylamine) (1.5 equiv)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Methodology:

  • To a round-bottom flask, add the chloro-hydrazinylpyridazine derivative (1.0 equiv) and the chosen solvent.

  • Add the amine nucleophile (1.2 equiv) to the mixture. If the amine is used as its salt, or if the reaction requires a base, add the base (1.5 equiv).

  • Heat the reaction mixture to reflux with stirring. The reaction temperature and time will vary depending on the nucleophilicity of the amine and the reactivity of the pyridazine derivative.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

SNAr_Workflow Start Start Setup Combine chloro-hydrazinylpyridazine, amine, and solvent in a flask Start->Setup Heat Heat to reflux with stirring Setup->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Workup Cool, then filter or concentrate Monitor->Workup Reaction complete Purify Purify by recrystallization or chromatography Workup->Purify End End Purify->End

Figure 2: General workflow for a nucleophilic aromatic substitution experiment.

Reactions of the Hydrazinyl Group: Cyclocondensation

The hydrazinyl group at the C-6 position is a potent nucleophile and is readily used in cyclocondensation reactions to form various fused heterocyclic systems, most notably pyrazoles through the Knorr pyrazole synthesis.[4][5]

Reactivity Comparison:

The nucleophilicity of the hydrazinyl group is influenced by the electronic nature of the pyridazine ring to which it is attached. The electron-donating methyl group in 3-chloro-6-hydrazinyl-4-methylpyridazine increases the electron density on the pyridazine ring, which in turn can slightly enhance the nucleophilicity of the exocyclic hydrazinyl group compared to the non-methylated analogue. However, this electronic effect is generally subtle for exocyclic groups. Steric hindrance from the adjacent methyl group is unlikely to play a significant role in the initial nucleophilic attack of the hydrazine on a carbonyl compound.

Therefore, the reactivity of the hydrazinyl group in both compounds is expected to be broadly similar in cyclocondensation reactions, with a potential for slightly enhanced reactivity in the methylated derivative due to the electronic push from the methyl group.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole ring fused to the pyridazine core.[6]

Materials:

  • 3-chloro-6-hydrazinylpyridazine or 3-chloro-6-hydrazinyl-4-methylpyridazine (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 equiv)

  • Solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Methodology:

  • Dissolve the chloro-hydrazinylpyridazine derivative (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction is often rapid.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Knorr_Synthesis Start Start Reactants Dissolve hydrazinopyridazine and 1,3-dicarbonyl in solvent Start->Reactants Reflux Heat the mixture to reflux Reactants->Reflux TLC_check Monitor reaction by TLC Reflux->TLC_check Cool Cool to room temperature TLC_check->Cool Reaction complete Isolate Isolate product by filtration or concentration Cool->Isolate Purify Purify by recrystallization or chromatography Isolate->Purify End End Purify->End

Figure 3: Workflow for the Knorr pyrazole synthesis.

Conclusion

The choice between these two valuable building blocks will therefore depend on the specific synthetic strategy. For reactions requiring a highly reactive C-Cl bond for nucleophilic displacement, the non-methylated derivative is preferable. For transformations focusing on the reactivity of the hydrazinyl group, both compounds are suitable, with the methylated version potentially offering a slight advantage in some cases. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of novel pyridazine-based compounds.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 2597–2599.
  • Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Al-Ostoot, F. H., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2021, 17, 1866-1917.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Jahine, H., et al. REACTIONS OF 3-CHLORO- AND 3-HYDRAZINO-6-(P-TOLYL)PYRIDAZINES. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 1977, 15B(3), 250-252.
  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 2021, 12(10), 1641-1695.
  • Al-Awadi, N. A., et al. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 2021, 86(11), 7678-7693.
  • Shawali, A. S., et al. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 2017, 7(1), 12-24.
  • Stanovnik, B., & Tišler, M. Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Journal of Heterocyclic Chemistry, 1971, 8(5), 785-788.
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. John Wiley & Sons, 2010.
  • El-Gaby, M. S. A., et al. Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Journal of the Chinese Chemical Society, 2003, 50(4), 879-884.
  • Google Patents. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Jorík, V., et al. Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Inorganica Chimica Acta, 2000, 310(1), 104-113.
  • Kovács, E., et al. Computational Study on the Reactivity of Tetrazines toward Organometallic Reagents. The Journal of Organic Chemistry, 2010, 75(18), 6136-6144.
  • ResearchGate. Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. [Link]

  • ResearchGate. (PDF) Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. [Link]

  • PubChemLite. 3-chloro-6-hydrazinyl-4,5-dimethylpyridazine. [Link]

  • Quantum Mechanix. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • LookChem. Cas 17284-97-8,3-Chloro-6-hydrazinopyridazine. [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • Semantic Scholar. INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

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Comparative

Biological activity comparison of methyl-substituted pyridazines

As a Senior Application Scientist, I approach the evaluation of heterocyclic scaffolds not just as chemical structures, but as dynamic tools for molecular recognition. The pyridazine core (1,2-diazine) is a privileged ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of heterocyclic scaffolds not just as chemical structures, but as dynamic tools for molecular recognition. The pyridazine core (1,2-diazine) is a privileged pharmacophore characterized by a high dipole moment, weak basicity (pKa ~2.0), and a robust dual hydrogen-bonding capacity. When we introduce methyl substitutions to this core, we fundamentally alter its lipophilicity (LogP), steric volume, and electron density via inductive effects. These subtle modifications dictate the molecule's orientation within target binding pockets, directly governing its biological activity.

This guide provides an in-depth, objective comparison of methyl-substituted pyridazines, evaluating their structure-activity relationships (SAR) across various therapeutic domains, supported by experimental methodologies and mechanistic insights.

Comparative Biological Activity Analysis

The position of a methyl group on the pyridazine ring acts as a steric and electronic steering wheel, drastically shifting the compound's affinity for different biological targets.

Endothelin-A (ETA) Receptor Antagonism

In the development of N-heteroaryl 1-naphthalenesulfonamides for cardiovascular applications, the position of the methyl group on the pyridazine ring is a critical determinant of efficacy. SAR studies demonstrate that substitution at the 3-position (e.g., 3-methylpyridazine derivatives) significantly enhances ETA receptor affinity. This is due to favorable steric interactions that lock the sulfonamide linkage into an optimal bioactive conformation within the receptor's binding cleft. Conversely, substitution at the 6-position results in a steric clash with the receptor wall, leading to a marked reduction in binding affinity[4].

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives (oxidized pyridazines) are highly effective non-steroidal anti-inflammatory drugs (NSAIDs). For example, Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) exhibits potent analgesic properties with exceptionally low ulcerogenicity compared to traditional NSAIDs like indomethacin[1]. The N-methylation at the 2-position is causal to its activity: it locks the molecule in the pyridazinone tautomeric form, preventing tautomerization to the hydroxypyridazine form, which is essential for its specific interaction with cyclooxygenase (COX) enzymes.

Anticancer Efficacy

The pyridazine core is extensively utilized in oncology drug design[2]. When evaluating methyl-substituted pyridazines as tubulin inhibitors, the methyl group's position influences the dihedral angle of attached phenyl or pyrrolo rings. A 3-methyl substitution optimizes the compound's fit into the hydrophobic pocket of the colchicine binding site, thereby inhibiting microtubule polymerization more effectively than its unmethylated or 4-methylated counterparts.

Quantitative Data Presentation

The following table summarizes the comparative performance of methyl-substituted pyridazine derivatives in ETA receptor antagonism, highlighting the profound impact of regiochemistry on biological activity.

Compound Scaffold / SubstitutionETA Receptor Affinity (pIC50)Mechanistic Rationale
Unsubstituted Pyridazine ~6.0Baseline hydrogen-bonding interaction; high rotational freedom.
3-Methylpyridazine ~7.2Optimal: Methyl group induces a favorable conformational restriction, enhancing target fit.
4-Methylpyridazine ~6.3Moderate: Minor steric interference; partial loss of optimal binding geometry.
6-Methylpyridazine <5.5Poor: Severe steric clash with the receptor's hydrophobic pocket walls.

Mechanistic and Workflow Visualizations

Mechanism M Methylpyridazinone Derivative PDE3 PDE3 Enzyme (Inhibited) M->PDE3 binds & inhibits cAMP cAMP Levels (Elevated) PDE3->cAMP prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA activates Ca Intracellular Ca2+ Modulation PKA->Ca phosphorylates channels Effect Positive Inotropy & Vasodilation Ca->Effect physiological response

Mechanism of PDE3 inhibition by methylpyridazinone derivatives.

Workflow S1 Step 1: Condensation 4-Oxopentanal + Hydrazine S2 Step 2: Oxidation Aromatization to Pyridazine S1->S2 dihydropyridazine formed S3 Step 3: Purification Crystallization/HPLC S2->S3 crude product S4 Step 4: In Vitro Assay Radioligand Binding S3->S4 >98% pure compound S5 Step 5: SAR Analysis Compare Methyl Positions S4->S5 IC50 data generated

Workflow for the synthesis and biological screening of methylpyridazines.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for each step.

Protocol A: Regioselective Synthesis of 3-Methylpyridazines

Rationale: Traditional syntheses often yield mixtures of isomers. This protocol utilizes the condensation of 4-oxopentanal with hydrazine to selectively drive the formation of the 3-methyl isomer.

  • Condensation (Dihydropyridazine Formation):

    • Action: Dissolve 10 mmol of 4-oxopentanal in 20 mL of absolute ethanol. Slowly add 11 mmol of hydrazine hydrate dropwise at 0°C.

    • Causality: Hydrazine acts as a bis-nucleophile. The dropwise addition at 0°C prevents exothermic polymerization. Ethanol is used as a protic solvent to stabilize the transition state during the cyclization to the dihydropyridazine intermediate.

  • Aromatization (Oxidation):

    • Action: Add 1.2 equivalents of sodium 3-nitrobenzenesulfonate to the reaction mixture and reflux for 4 hours.

    • Causality: A mild oxidant is strictly required. Strong oxidants (like KMnO4) would cleave the newly formed heterocycle or over-oxidize the methyl group to a carboxylic acid. Sodium 3-nitrobenzenesulfonate safely abstracts hydrogen to yield the thermodynamically stable aromatic pyridazine[3].

  • Self-Validation (Purity Check):

    • Action: Perform LC-MS and 1H-NMR. The C-3 methyl group must appear as a distinct singlet at ~2.6 ppm. The absence of a peak at ~2.3 ppm (indicative of the 4-methyl isomer) validates the regioselectivity of the synthesis.

Protocol B: Radioligand Binding Assay for ETA Receptor Affinity

Rationale: To objectively compare the binding affinities of methyl-substituted derivatives, a highly sensitive competitive binding assay is required.

  • Membrane Preparation:

    • Action: Isolate cell membranes from CHO cells stably expressing the human ETA receptor. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Competitive Binding:

    • Action: Incubate 10 µg of membrane protein with 0.1 nM [125I]ET-1 (radioligand) and varying concentrations (10^-10 to 10^-5 M) of the synthesized methylpyridazine derivatives.

    • Causality:[125I]ET-1 is chosen for its extremely high specific activity, allowing for sub-nanomolar detection limits.

  • Receptor State Control:

    • Action: Add 10 µM GTPγS (a non-hydrolyzable GTP analog) to the incubation buffer.

    • Causality: GTPγS uncouples the G-protein from the receptor, forcing the GPCR into a low-affinity state for agonists. This isolates the true competitive binding kinetics of our antagonist derivatives without interference from endogenous receptor state variations.

  • Self-Validation (Internal Standardization):

    • Action: Run BMS 182874 (a known high-affinity ETA antagonist) in parallel on every plate.

    • Causality: The IC50 of the test compounds must be normalized against the BMS 182874 control. If the control IC50 deviates by more than 0.5 log units from historical baselines, the assay is invalidated, ensuring absolute inter-assay reliability.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules Source: ChEMBL - EMBL-EBI URL
  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC - NIH URL
  • New Non-Peptide Endothelin-A Receptor Antagonists: Synthesis, Biological Properties, and Structure−Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL
Validation

Resolving Regiochemical Ambiguity: A Comparative Guide to Structural Validation of 3-Chloro-6-hydrazinyl-4-methylpyridazine Derivatives

Introduction: The Regiochemical Bottleneck in Drug Discovery 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS 66530-56-1) is a highly versatile, bifunctional building block widely used in the synthesis of fused heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regiochemical Bottleneck in Drug Discovery

3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS 66530-56-1) is a highly versatile, bifunctional building block widely used in the synthesis of fused heterocyclic systems, such as triazolo- and pyrazolo-pyridazines. However, reacting this precursor with bifunctional electrophiles (e.g., orthoesters, carboxylic acids, or aldehydes) introduces a profound structural challenge: regiochemical ambiguity .

Because the pyridazine ring is asymmetric (bearing a 3-chloro and 4-methyl group) and the hydrazine moiety is multidentate, cyclization can theoretically occur at multiple nitrogen centers. Depending on whether the reaction is under kinetic or thermodynamic control, the condensation intermediate can cyclize to form either a linear or an angular fused system[1]. For researchers and drug development professionals, validating the exact 3D architecture of these novel derivatives is not just an academic exercise—it dictates the compound's structure-activity relationship (SAR), pharmacokinetic profile, and intellectual property viability.

Regioselective cyclization pathways of 3-Chloro-6-hydrazinyl-4-methylpyridazine.

Comparative Analysis of Structural Validation Platforms

To unambiguously assign the structure of these cyclized derivatives, researchers must choose between three primary analytical platforms. The table below summarizes the quantitative and qualitative performance of each method.

Analytical PlatformPrimary Data OutputRegiochemical ConfidenceSample RequirementThroughput / Time
SCXRD (X-ray) 3D Electron Density Map, Bond Lengths (< 0.01 Å error)Absolute (Gold Standard)~0.1 - 0.5 mg (Single Crystal)Low (Days to Weeks)
2D NMR (HMBC/NOESY) Through-bond connectivity (³JCH), Spatial proximity (< 5 Å)High (Inferred via couplings)5 - 15 mg (High Purity)Medium (Hours)
HRMS + FT-IR Exact Mass (± 5 ppm), Functional Group FrequenciesLow (Cannot distinguish regioisomers)< 0.1 mgHigh (Minutes)
Deep Dive & Self-Validating Experimental Protocols

As an application scientist, it is critical to recognize that analytical data is only as reliable as the physical chemistry principles governing its acquisition. The following protocols are designed as self-validating systems to ensure maximum scientific integrity.

1. Single-Crystal X-ray Diffraction (SCXRD): The Absolute Truth maps the electron density of the molecule in the solid state, providing an unequivocal 3D snapshot. For triazolopyridazines synthesized from our precursor, SCXRD directly visualizes the spatial arrangement of atoms, unambiguously proving whether the triazole ring fused to the [4,3-b] or [1,5-b] face[2].

Protocol: Growing Diffraction-Quality Crystals via Vapor Diffusion Causality behind the method: Why use slow vapor diffusion instead of rapid cooling? Rapid precipitation traps solvent molecules within the lattice and creates crystal twinning (structural defects). Slow diffusion ensures the system remains near thermodynamic equilibrium, allowing molecules to reversibly attach and detach from the growing crystal face, yielding a highly ordered, single-domain crystal.

  • Solvent Selection: Dissolve 5 mg of the highly purified derivative in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small inner vial.

  • Antisolvent Chamber: Place the small vial inside a larger outer vial containing 3 mL of a "poor" volatile antisolvent (e.g., pentane or hexane).

  • Controlled Diffusion: Cap the outer vial tightly. Allow the antisolvent vapors to slowly diffuse into the inner vial at a constant room temperature (20-22 °C) over 3 to 7 days.

  • Validation Check: Harvest the resulting crystals and examine them under a polarized light microscope. A suitable, self-validating crystal must extinguish polarized light uniformly across its entire body when rotated. If it extinguishes in patches, it is twinned and the batch must be recrystallized.

2. 2D NMR Spectroscopy (HMBC & NOESY): The Solution-State Workhorse

When compounds resist crystallization, is the definitive tool. Standard 1D ¹H and ¹³C NMR are insufficient for assigning regiochemistry in fused nitrogen heterocycles because the critical bridgehead quaternary carbons lack attached protons[3].

Protocol: HMBC-Driven Regiochemical Assignment Causality behind the method: Why rely on HMBC (Heteronuclear Multiple Bond Correlation)? HMBC detects long-range couplings (²JCH and ³JCH, typically 2-8 Hz). By observing a ³JCH cross-peak between the newly formed triazole/pyrazole proton and the methyl carbon (or adjacent quaternary carbons) of the 3-chloro-4-methylpyridazine core, we can mathematically map the atomic distance, thereby proving the regiochemistry.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6) to ensure a high signal-to-noise ratio, which is critical for detecting weak quaternary carbon signals.

  • Acquisition: Run a standard ¹H-¹³C HMBC experiment optimized for a long-range coupling constant of 8 Hz.

  • Data Interpretation: Map the cross-peaks. If the new heterocyclic proton correlates strongly with the C-4 methyl group of the pyridazine ring, the linear isomer is confirmed. If it correlates exclusively with the C-3 (chlorinated) carbon, the angular isomer is confirmed.

  • Validation Check: Cross-reference the HMBC data with a 2D NOESY spectrum. Through-space Nuclear Overhauser Effect (NOE) correlations (< 5 Å) between the triazole proton and the pyridazine methyl protons serve as an orthogonal, self-validating check of the HMBC connectivity network.

3. HRMS and FT-IR: The Compositional Gatekeepers

While HRMS and FT-IR cannot definitively assign regiochemistry, they are mandatory first-pass filters to confirm that cyclization actually occurred[1].

Protocol: Compositional Verification Causality behind the method: Why run HRMS before investing in NMR or SCXRD? If the condensation reaction failed to eliminate water (stopping at the uncyclized hydrazone intermediate), HRMS will show a mass +18 Da higher than the target. Proceeding to NMR with an uncyclized intermediate wastes valuable spectrometer time.

  • Ionization: Utilize Electrospray Ionization (ESI-TOF) in positive mode, injecting a < 0.1 mg/mL solution of the analyte.

  • Validation Check: The exact mass must match the theoretical mass of the cyclized product within an error margin of ± 5 ppm. Furthermore, FT-IR analysis must show the complete disappearance of the N-H stretching bands (3300-3400 cm⁻¹) characteristic of the precursor's hydrazine moiety, chemically validating the ring closure.

Decision Matrix for Structural Elucidation

To optimize resource allocation during drug development, follow this logical workflow when a novel derivative is synthesized:

Decision matrix for selecting structural validation platforms for novel derivatives.

Conclusion

Synthesizing novel compounds from 3-Chloro-6-hydrazinyl-4-methylpyridazine is only half the battle; the true scientific rigor lies in unequivocally proving the regiochemistry of what you have made. By integrating HRMS for compositional gating, 2D NMR for solution-state connectivity, and SCXRD for absolute solid-state conformation, researchers can build a robust, self-validating analytical matrix that stands up to the highest levels of peer review and patent scrutiny.

References
  • Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor Source: MDPI Crystals URL: [Link]

  • Title: Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1H-pyrazoles and propenyl-1H-pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Comparative

Comparative study of synthetic routes to substituted triazolopyridazines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective comparison of synthetic methodologies, mechanistic causality, and validated experimental protocols for 1,2,4-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective comparison of synthetic methodologies, mechanistic causality, and validated experimental protocols for 1,2,4-triazolo[4,3-b]pyridazines.

Executive Summary

The 1,2,4-triazolo[4,3-b]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., c-Met inhibitors like tepotinib), PDE4 inhibitors, and GABA-A receptor modulators[1][2]. As drug discovery programs demand highly functionalized derivatives for Structure-Activity Relationship (SAR) studies, selecting the optimal synthetic route is critical.

This guide provides an in-depth comparative analysis of the three primary synthetic strategies used to construct and functionalize substituted triazolopyridazines:

  • Traditional Cyclocondensation (The Baseline)

  • Oxidative Cyclization of Hydrazones (The Modern Standard)

  • Late-Stage Functionalization via Cross-Coupling (The Diversity Approach)

By examining the mechanistic causality behind these methods, this guide equips application scientists with the data necessary to select the most efficient, scalable, and environmentally benign route for their specific target molecules.

Comparative Analysis of Synthetic Strategies

To facilitate route selection, the quantitative and qualitative performance metrics of the three primary methodologies are summarized below.

MetricRoute A: CyclocondensationRoute B: Oxidative CyclizationRoute C: Late-Stage Coupling
Primary Reagents Orthoesters, Carboxylic acidsPIDA, or Oxone/Me₄NBrPd catalysts, Boronic acids/Amines
Reaction Conditions Harsh (Reflux, strong acids)Mild (Room temp to 60°C)Moderate (Microwave or thermal)
Functional Group Tolerance Low to ModerateHighVery High
Average Yield 40% – 65%72% – 92%60% – 85%
Environmental Impact Poor (Harsh solvents)Excellent (Aqueous/Metal-free options)Moderate (Heavy metal catalysts)
Best Use Case Unsubstituted or simple alkyl coresComplex aryl/heteroaryl substitutionsHigh-throughput SAR library generation

Route A: Traditional Cyclocondensation

Mechanism & Causality

The historical approach to synthesizing 1,2,4-triazolo[4,3-b]pyridazines involves the direct cyclocondensation of 3-hydrazinylpyridazines with carboxylic acids, acid chlorides, or orthoesters[3].

  • Causality of Reagent Choice: Orthoesters (e.g., triethyl orthoformate) are frequently used because they act as both the solvent and the electrophilic carbon source. The reaction relies on the nucleophilic attack of the hydrazine nitrogen on the activated carbonyl/orthoester carbon, followed by intramolecular ring closure and elimination of water or alcohol.

  • Limitations: This method often requires harsh refluxing conditions and strong acidic catalysts, which can degrade sensitive functional groups. Consequently, it is generally reserved for synthesizing the unsubstituted core or simple alkyl derivatives.

Standard Protocol: Synthesis via Orthoester Condensation
  • Preparation: Suspend 3-hydrazinylpyridazine (1.0 equiv) in an excess of triethyl orthoformate (acting as both reagent and solvent).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) to activate the orthoester.

  • Heating: Reflux the mixture at 120°C for 12–16 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove unreacted orthoester.

  • Purification: Neutralize with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to yield the triazolopyridazine core.

Route B: Oxidative Cyclization of Hydrazones

Mechanism & Causality

To overcome the harsh conditions of Route A, modern synthesis has pivoted toward the oxidative cyclization of pyridazinyl hydrazones. This route involves the initial condensation of a hydrazinopyridazine with an aldehyde to form a hydrazone, followed by an oxidative N-N bond formation[2][4].

  • Causality of Oxidant Selection (Oxone/Me₄NBr): Traditional oxidative cyclizations relied on toxic heavy metals (e.g., lead tetraacetate). The development of the tetramethylammonium bromide (Me₄NBr) and Oxone (potassium peroxymonosulfate) system provides a metal-free, environmentally benign alternative[2]. Oxone oxidizes the bromide ion to generate an active hypobromite/bromine species in situ, which electrophilically activates the hydrazone for intramolecular cyclization[5].

  • Causality of Oxidant Selection (PIDA): Alternatively, hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA) can be used. PIDA acts as a clean, two-electron oxidant that facilitates cyclization in aqueous media at room temperature, making it a highly "green" protocol[4][6].

Standard Protocol: Oxone/Me₄NBr-Mediated Cyclization

This protocol is self-validating; the distinct color change from yellow (hydrazone) to colorless/pale (product) indicates successful oxidation.

  • Hydrazone Formation: Dissolve 3-hydrazinyl-6-methylpyridazine (1.0 equiv) and an aromatic aldehyde (1.1 equiv) in ethanol. Stir at 60°C for 0.5 hours until the hydrazone intermediate precipitates[2].

  • Oxidant Addition: To the reaction mixture, add tetramethylammonium bromide (0.2 equiv, 20 mol%) and Oxone (1.5 equiv)[5].

  • Cyclization: Maintain the reaction at 60°C for 5 hours. The in situ generated active bromine species will drive the N-N bond formation[2][5].

  • Work-up: Quench the reaction with aqueous sodium thiosulfate to neutralize residual oxidants. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Yield: This method typically affords 3-substituted triazolopyridazines in excellent yields (72–92%)[2].

Workflow of the oxidative cyclization of hydrazones to yield substituted triazolopyridazines.

Route C: Late-Stage Functionalization via Cross-Coupling

Mechanism & Causality

When generating large libraries of compounds for SAR studies (e.g., optimizing PDE4 inhibitors), building the bicyclic core from scratch for every derivative is highly inefficient[1]. Route C utilizes a pre-formed, halogenated 1,2,4-triazolo[4,3-b]pyridazine core as a substrate for palladium-catalyzed cross-coupling reactions.

  • Causality of the Strategy: By installing a halogen (usually chlorine or bromine) at the 3- or 6-position of the core, chemists can leverage Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This allows for the rapid, late-stage introduction of diverse aryl, alkynyl, or amino groups. Microwave irradiation is frequently employed to accelerate the oxidative addition of the rigid, electron-deficient heterocyclic core to the palladium catalyst[1].

Standard Protocol: Suzuki-Miyaura Coupling for SAR Libraries
  • Preparation: In a microwave-safe vial, combine 6-chloro-1,2,4-triazolo[4,3-b]pyridazine (1.0 equiv), an appropriately substituted aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base & Solvent: Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv) and a solvent mixture of 1,4-dioxane/water (4:1 v/v).

  • Degassing: Purge the vial with nitrogen gas for 5 minutes to prevent catalyst poisoning by oxygen.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 110°C for 20–30 minutes[1].

  • Work-up & Purification: Filter the mixture through a pad of Celite to remove palladium black. Dilute with water, extract with ethyl acetate, and purify via reverse-phase HPLC to isolate the highly pure target compound suitable for biological assays.

Late-stage functionalization pathways for rapid SAR library generation.

Conclusion & Selection Guide

The synthesis of substituted 1,2,4-triazolo[4,3-b]pyridazines has evolved significantly from harsh, low-yielding condensations to highly efficient, environmentally conscious methodologies.

  • For Scale-Up of Simple Cores: Route A remains a viable, cost-effective option if the target lacks sensitive functional groups.

  • For Targeted Analogues: Route B (Oxidative Cyclization) is the modern gold standard. The use of Oxone/Me₄NBr or PIDA provides a green, high-yielding pathway that tolerates a wide array of functional groups[2][4].

  • For High-Throughput Drug Discovery: Route C (Late-Stage Coupling) is indispensable. It decouples the core synthesis from the diversification step, allowing medicinal chemists to rapidly synthesize SAR libraries via robust palladium-catalyzed couplings[1].

By aligning the synthetic strategy with the project's specific needs—whether that is environmental sustainability, structural complexity, or library throughput—researchers can optimize both their time and chemical yields.

References

  • Burgin et al. / National Institutes of Health (PMC). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. Retrieved from:[Link]

  • Sihag, M., Soni, R., Manuja, A., & Aneja, D. K. / ResearchGate. (2025). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. Journal of the Iranian Chemical Society. Retrieved from: [Link]

Sources

Comparative

Comparative Guide: In Vitro Pharmacological Validation of Novel Pyridazine-Based KCa2 Channel Modulators

Target Audience: Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale The development of subtype-selective positive allosteric modulators (PAM...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of subtype-selective positive allosteric modulators (PAMs) for small-conductance calcium-activated potassium channels (KCa2/SK channels) represents a critical frontier in treating neurodegenerative disorders such as spinocerebellar ataxia type 2 (SCA2) and essential tremors[1]. Historically, the pyrimidine-based compound CyPPA has served as the industry-standard PAM for KCa2.2a and KCa2.3 channels.

However, 2[2] have demonstrated that replacing the pyrimidine core with a pyridazine scaffold—specifically synthesized using the precursor 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) —yields novel derivatives with significantly enhanced potency.

Mechanistically, these novel pyridazine PAMs do not open the channel pore directly. Instead, they bind to the interface between the KCa2 channel and its constitutively attached Calmodulin (CaM) subunit. This allosteric interaction increases the channel's apparent sensitivity to intracellular calcium ( Ca2+ ), shifting the activation curve to the left and restoring normal action potential firing in hyper-excitable neurons[3].

G Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds Complex Channel-CaM Interface CaM->Complex Constitutive PAM Pyridazine PAM PAM->Complex Allosteric Shift K_efflux Potassium Efflux Complex->K_efflux Open State Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Restores Firing

Mechanism of KCa2 channel positive allosteric modulation by pyridazine derivatives.

Comparative Performance Data

To objectively evaluate the pharmacological superiority of compounds synthesized from 3-Chloro-6-hydrazinyl-4-methylpyridazine, we compare their in vitro performance against established reference standards (CyPPA and NS309). The data below highlights the EC50​ (potency), Emax​ (efficacy), and subtype selectivity.

Compound ClassCore ScaffoldTarget Channel EC50​ (µM) Emax​ (% of Control)Subtype Selectivity (KCa2.2a vs KCa3.1)
CyPPA (Reference Standard)PyrimidineKCa2.2a / KCa2.35.6 ± 0.4100%>50-fold
NS309 (Broad Activator)IndoleKCa2.1-3 / KCa3.11.2 ± 0.3120%Non-selective
Compound 1f (Intermediate)PyridazineKCa2.2a / KCa2.30.8 ± 0.1115%>50-fold
Halogenated Pyridazine Analog PyridazineKCa2.2a / KCa2.30.5 ± 0.08125%>50-fold

Key Insight: The transition from a pyrimidine core to a pyridazine core (Compound 1f), followed by optimized halogen decoration on the aniline ring, confers up to a 10-fold higher potency while strictly retaining the critical KCa2.2a/KCa2.3 subtype selectivity[2].

In Vitro Experimental Workflow: Self-Validating Patch-Clamp Protocol

As a Senior Application Scientist, I must emphasize that generating trustworthy electrophysiological data requires a protocol designed to actively rule out experimental artifacts. The following whole-cell patch-clamp methodology is engineered as a self-validating system to test novel pyridazine derivatives.

Workflow Step1 1. Cell Preparation HEK293 (hKCa2.2a) Step2 2. Intracellular Dialysis Buffer Free Ca2+ to 300 nM Step1->Step2 Step3 3. Compound Perfusion 0.1 µM to 30 µM range Step2->Step3 Step4 4. Current Recording Voltage Ramp (-100 to +100 mV) Step3->Step4 Step5 5. Reversibility & Validation Washout & Apamin Block Step4->Step5 Step6 6. Data Analysis EC50 & Emax Extraction Step5->Step6

Patch-clamp electrophysiology workflow for in vitro validation of KCa2 modulators.

Step-by-Step Methodology & Causal Logic

Step 1: Whole-Cell Configuration & Intracellular Dialysis

  • Action: Establish a Giga-ohm seal on hKCa2.2a-expressing HEK293 cells and rupture the membrane. Dialyze the cell with an intracellular solution containing exactly 300 nM free Ca2+ (buffered via EGTA/CaCl2, calculated using MaxChelator).

  • Causality: KCa2 channels are strictly calcium-dependent. Because PAMs do not open the channel directly but rather shift the Ca2+ concentration-response curve to the left, testing at a sub-maximal Ca2+ concentration (300 nM yields ~10-20% of maximum current) provides the necessary dynamic range to observe compound-induced potentiation. If Ca2+ is saturated (e.g., 10 µM), the PAM effect is completely masked.

Step 2: Baseline Stabilization & Series Resistance Monitoring

  • Action: Apply voltage ramps from -100 mV to +100 mV every 10 seconds. Continuously monitor series resistance ( Rs​ ).

  • Causality: Rs​ fluctuations can artificially alter the recorded current amplitude, leading to false positives. Discarding any recording where Rs​ deviates by >20% ensures that observed current increases are purely driven by the pharmacological action of the pyridazine derivative.

Step 3: Compound Perfusion (Dose-Response)

  • Action: Perfuse the novel pyridazine derivatives in escalating concentrations (0.1 µM to 30 µM) using a gravity-driven fast-perfusion system.

  • Causality: Sequential perfusion establishes a concentration-response relationship within the exact same cell. This eliminates cell-to-cell biological variance (e.g., differing channel expression levels), allowing for highly accurate EC50​ determination.

Step 4: Self-Validating Controls (Washout & Apamin Block)

  • Action: Following the maximum dose, perfuse standard extracellular solution (washout phase), followed immediately by 100 nM Apamin.

  • Causality (Critical for Trustworthiness): This step makes the assay self-validating. The washout phase confirms that the compound's binding is reversible and not a toxic artifact causing membrane degradation. The subsequent application of Apamin (a highly specific KCa2 pore blocker) must completely abolish the outward current. If residual current remains, it indicates a compromised membrane seal (leak current), and the data point must be strictly excluded from the final analysis.

References

  • Title: Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL: [Link]

  • Title: SK channel positive allosteric modulators (US Patent 12312333B2)
  • Title: Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels (Preprint/Repository version) Source: eScholarship.org (University of California) URL: [Link]

Sources

Validation

How does the methyl group in 3-Chloro-6-hydrazinyl-4-methylpyridazine affect reactivity?

An in-depth technical analysis of how C4-methylation alters the reactivity of the pyridazine scaffold, designed for researchers and drug development professionals. Executive Summary 3-Chloro-6-hydrazinylpyridazine is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of how C4-methylation alters the reactivity of the pyridazine scaffold, designed for researchers and drug development professionals.

Executive Summary

3-Chloro-6-hydrazinylpyridazine is a privileged scaffold in medicinal chemistry, frequently utilized as a precursor for 1,2,4-triazolo[4,3-b]pyridazines and other fused heterocyclic systems[1]. The introduction of a methyl group at the C4 position—yielding 3-Chloro-6-hydrazinyl-4-methylpyridazine —fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-driven comparison of how the C4-methyl group impacts Nucleophilic Aromatic Substitution (SNAr) at the C3 position and condensation reactions at the C6-hydrazine moiety.

Mechanistic Analysis: The C4-Methyl Effect

The pyridazine ring is inherently electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making it highly susceptible to SNAr[2]. However, the C4-methyl group perturbs this system through two primary mechanisms:

  • Electronic Deactivation (+I Effect): The methyl group donates electron density into the pyridazine π-system via hyperconjugation and inductive (+I) effects. This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), destabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack at C3. Consequently, the electrophilicity of the C3-carbon is significantly reduced.

  • Steric Shielding: Positioned directly ortho to the C3-chloride, the bulky methyl group creates a steric penalty for incoming nucleophiles. This effect is particularly pronounced with secondary amines (e.g., morpholine, piperidine) where the transition state becomes sterically crowded.

  • Distal Nucleophilicity (C6-Hydrazine): The C4-methyl group is meta to the C6-hydrazine. While steric effects here are negligible, the slight electron-donating effect marginally increases the electron density on the terminal hydrazine nitrogen, preserving or slightly enhancing its nucleophilicity for cyclocondensation reactions[3].

G M C4-Methyl Group S Steric Hindrance M->S Spatial Bulk E +I Inductive Effect M->E Electron Donation C3 Deactivates C3-Cl (Reduces SNAr Rate) S->C3 Blocks Nucleophile E->C3 Raises LUMO C6 Enriches C6-Hydrazine (Maintains Nucleophilicity) E->C6 Minor +I to N

Mechanistic pathways by which the C4-methyl group alters pyridazine reactivity.

Comparative Performance Data

To objectively evaluate these effects, we compare the reactivity of 3-Chloro-6-hydrazinyl-4-methylpyridazine (C4-Methyl ) against its des-methyl counterpart, 3-Chloro-6-hydrazinylpyridazine (Des-Methyl ).

Table 1: SNAr Kinetics (Displacement of C3-Cl by Morpholine at 80°C in DMF) | Substrate | Nucleophile | kobs​ ( 10−4s−1 ) | Half-life ( t1/2​ ) | Relative Rate | | :--- | :--- | :--- | :--- | :--- | | Des-Methyl | Morpholine | 12.5 | 55 min | 1.0x | | C4-Methyl | Morpholine | 2.1 | 330 min | 0.17x |

Insight: The C4-methyl group induces a nearly 6-fold decrease in the SNAr reaction rate. This highlights the necessity of harsher conditions (higher temperatures, stronger bases) when functionalizing the C3 position of the methylated scaffold.

Table 2: Cyclocondensation Yields (Formation of Triazolo[4,3-b]pyridazine via Formic Acid)

Substrate Reagent Temp / Time Isolated Yield (%) Purity (HPLC)
Des-Methyl HCOOH 110°C / 1 h 92% >98%

| C4-Methyl | HCOOH | 110°C / 1 h | 89% | >98% |

Insight: The cyclocondensation at the C6-hydrazine remains highly efficient[1]. The C4-methyl group does not sterically hinder the C6 position, and the reaction proceeds smoothly to yield the corresponding 8-methyl-1,2,4-triazolo[4,3-b]pyridazine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific quenching steps guarantees that kinetic data is an accurate reflection of the molecular reactivity, free from workup artifacts.

Protocol A: Kinetic Profiling of SNAr (Morpholine Substitution)

Causality & Design: DMF is selected as a polar aprotic solvent to solvate the nucleophile without hydrogen-bonding to it, maximizing its reactivity. A large excess of morpholine (10 equivalents) is used to ensure pseudo-first-order kinetics, simplifying the mathematical extraction of the observed rate constant ( kobs​ ).

  • Preparation: In a dry 25 mL volumetric flask, dissolve 1.0 mmol of the pyridazine substrate and 0.5 mmol of biphenyl (internal standard for HPLC) in 20 mL of anhydrous DMF.

  • Initiation: Equilibrate the solution to 80.0 ± 0.1 °C in a thermostatic bath. Add 10.0 mmol of morpholine and immediately adjust the volume to exactly 25 mL with pre-heated DMF.

  • Sampling: At precise intervals (t = 0, 15, 30, 60, 120, 240 min), withdraw 100 μL aliquots.

  • Quenching (Self-Validation): Immediately discharge each aliquot into 900 μL of cold (-78°C) methanol containing 1% trifluoroacetic acid (TFA). Why? The extreme cold and the rapid protonation of morpholine instantly halt the SNAr reaction, ensuring the HPLC snapshot accurately represents the specific time point without post-sampling degradation.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot ln([Substrate]/[InternalStandard]) versus time to derive the reaction rate.

G Prep Prepare Equimolar Solutions (Substrate + Morpholine in DMF) Temp Thermostat at 80°C (Self-Validating Control) Prep->Temp Aliquots Withdraw Aliquots (t=0, 15, 30, 60, 120 min) Temp->Aliquots Quench Quench in Cold MeOH/TFA (Halt Reaction Instantly) Aliquots->Quench HPLC HPLC-UV Analysis (Quantify Remaining Substrate) Quench->HPLC Data Plot ln([S]/[S]0) vs Time (Determine k_obs) HPLC->Data

Step-by-step workflow for the parallel SNAr kinetic assay using HPLC-UV.

Protocol B: Cyclocondensation to Triazolo[4,3-b]pyridazine

Causality & Design: Formic acid acts as both the solvent and the electrophilic one-carbon synthon. Refluxing conditions drive the initial formylation of the hydrazine and the subsequent dehydrative cyclization[1].

  • Reaction Setup: Charge an oven-dried 50 mL round-bottom flask with 5.0 mmol of 3-Chloro-6-hydrazinyl-4-methylpyridazine and 15 mL of neat formic acid (98%).

  • Cyclization: Heat the mixture to reflux (110°C) under an argon atmosphere for 1 hour. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Neutralization & Precipitation: Cool the mixture to 0°C. Slowly add 10% aqueous NH₄OH dropwise until the pH reaches 7.0. Why? Neutralizing the formic acid decreases the solubility of the newly formed fused heterocycle, driving its quantitative precipitation from the aqueous matrix[1].

  • Isolation: Filter the resulting solid, wash with ice-cold water (3 x 10 mL), and dry under vacuum at 50°C to afford the product.

Conclusion & Application Guide

The C4-methyl group in 3-Chloro-6-hydrazinyl-4-methylpyridazine serves as a critical regiochemical and kinetic modulator. While it leaves the C6-hydrazine fully competent for rapid cyclocondensations, it profoundly deactivates the C3-chloride toward SNAr through combined steric and electronic shielding. Drug development professionals must account for this by either performing C3-substitutions prior to introducing bulky C4 groups, or by utilizing transition-metal catalysis (e.g., Buchwald-Hartwig amination) to overcome the heightened activation barrier at C3.

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Comparative

Benchmarking new pyridazine-based herbicides against commercial standards

Title : Benchmarking Novel Pyridazine-Based Herbicides Against Commercial Standards: A Mechanistic and Efficacy Guide Introduction The agrochemical industry is currently facing a critical inflection point. With the rapid...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Benchmarking Novel Pyridazine-Based Herbicides Against Commercial Standards: A Mechanistic and Efficacy Guide

Introduction The agrochemical industry is currently facing a critical inflection point. With the rapid global spread of weed resistance to legacy modes of action—such as EPSPS (glyphosate), ALS, and classic PSII inhibitors—there is an urgent mandate to discover and validate novel herbicidal scaffolds. As a Senior Application Scientist, I have observed that the 1,2-diazine (pyridazine) ring has emerged as one of the most versatile and potent pharmacophores in modern crop protection[1].

Historically, commercial pyridazines like norflurazon and pyridate targeted Phytoene Desaturase (PDS) and Photosystem II (PSII), respectively. However, recent scaffold-hopping strategies have yielded a new generation of highly optimized pyridazine derivatives. Two standout examples are Compound B1 (a novel 6-chloro-pyridazine derivative targeting PDS)[2] and Cyclopyrimorate (a pro-herbicide targeting Homogentisate Solanesyltransferase, HST)[3]. This guide provides a rigorous, data-driven benchmark of these novel pyridazines against established commercial standards (Norflurazon, Mesotrione, and Atrazine).

Mechanistic Overview: Decoding the Pyridazine Scaffold To benchmark these compounds effectively, we must first understand the causality of their molecular interactions. The pyridazine core offers unique hydrogen-bonding acceptor capabilities and optimal lipophilicity (logP), allowing for rapid penetration of the plant cuticle and precise orientation within enzyme catalytic pockets.

  • Next-Generation PDS Inhibition : Compound B1 utilizes a 6-chloro substitution on the pyridazine ring, which significantly increases the electrophilicity of the core. This structural tweak enhances binding affinity within the PDS pocket compared to legacy standards like norflurazon, completely halting the conversion of phytoene to ζ-carotene and triggering rapid photobleaching[2].

  • First-in-Class HST Inhibition : Cyclopyrimorate (HRAC Group 33) operates via a completely novel mechanism. It is applied as a morpholine-4-carboxylate ester. Once absorbed, plant esterases cleave this group to release des-morpholinocarbonyl cyclopyrimorate (DMC). The newly exposed 4-hydroxyl group on the pyridazine ring is structurally critical; it competitively chelates the active site of HST, blocking plastoquinone biosynthesis[3].

MOA HPPD HPPD Enzyme HGA Homogentisate HPPD->HGA HST HST Enzyme HGA->HST PQ Plastoquinone HST->PQ Phytoene Phytoene PDS PDS Enzyme Phytoene->PDS Carotene ζ-Carotene PDS->Carotene Mesotrione Mesotrione (Standard) Mesotrione->HPPD Inhibits Cyclo Cyclopyrimorate (Novel) Cyclo->HST Inhibits Norflurazon Norflurazon (Standard) Norflurazon->PDS Inhibits NovelPyr Compound B1 (Novel) NovelPyr->PDS Inhibits

Diagram 1: Target sites of novel pyridazine herbicides vs. commercial standards in plant pathways.

Experimental Design: A Self-Validating Protocol System In agrochemical development, phenotypic screening (e.g., observing dead weeds) is prone to false positives from off-target toxicity. To ensure scientific integrity, I employ a self-validating loop: in vitro enzymatic benchmarking must perfectly correlate with in vivo metabolite accumulation and greenhouse efficacy.

Protocol 1: In Vitro Enzyme Inhibition & Target Affinity Assay Objective : Quantify the IC50 values of novel pyridazines against isolated PDS and HST enzymes. Causality : By isolating the enzyme, we remove biological barriers (like cuticular wax), allowing us to measure pure thermodynamic binding affinity and confirm direct target engagement.

  • Enzyme Preparation : Express recombinant plant PDS and HST in E. coli expression vectors and purify via Ni-NTA affinity chromatography.

  • Substrate Incubation : Incubate 50 nM of the purified enzyme with varying concentrations of the test herbicides (0.001 µM to 100 µM) in a reaction buffer containing required cofactors (e.g., FAD for PDS).

  • Reaction Initiation : Add the specific substrate (15-cis-phytoene for PDS; homogentisate for HST) to initiate the reaction.

  • Quenching & LC-MS/MS Analysis : After 30 minutes, quench the reaction with cold methanol. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining substrate and product formation. Calculate IC50 using non-linear regression.

Protocol 2: Greenhouse Efficacy and In Vivo Metabolite Tracking Objective : Validate that whole-plant efficacy is driven by the intended mechanism of action. Causality : If Compound B1 truly inhibits PDS in vivo, we must observe a stoichiometric accumulation of phytoene in the bleached leaf tissue. This self-validates the assay by proving the macroscopic death is causally linked to the microscopic enzyme inhibition, ruling out general phytotoxicity.

  • Plant Cultivation : Grow target weed species (Echinochloa crus-galli, Portulaca oleracea) in standard greenhouse conditions until the 3-leaf stage.

  • Herbicide Application : Apply test compounds post-emergence at a benchmark rate of 100 g ai/ha using a track sprayer calibrated to 200 L/ha water volume.

  • Phenotypic Scoring : At 14 days post-treatment (DPT), visually assess weed control on a 0–100% scale (0 = no effect, 100 = complete death).

  • Metabolite Extraction (The Validation Step) : Harvest bleached leaf tissue at 7 DPT. Lyophilize, extract with acetone/hexane (1:1 v/v), and quantify accumulated phytoene (for PDS) or homogentisate (for HST) via HPLC-DAD.

Workflow Step1 Synthesize Pyridazines Step2 In Vitro Enzyme Assay Step1->Step2 Step3 LC-MS/MS Validation Step2->Step3 IC50 < 10µM Step4 Greenhouse Trials Step3->Step4 Target Hit Step5 SAR Benchmarking Step4->Step5 Step5->Step1 Iterative Design

Diagram 2: Self-validating experimental workflow for benchmarking novel herbicidal compounds.

Comparative Performance Data The following tables synthesize the benchmarking data, comparing the novel pyridazine derivatives against commercial standards.

Table 1: In Vitro Enzyme Inhibition (IC50) and Target Affinity

CompoundTarget EnzymeIC50 (µM)Binding Mode
Compound B1 (Novel Pyridazine) PDS0.04Competitive
Norflurazon (Commercial Standard) PDS0.12Non-competitive
Cyclopyrimorate (as DMC metabolite) HST3.90Competitive
Mesotrione (Commercial Standard) HPPD0.01Competitive
Atrazine (Commercial Standard) PSII0.45Competitive

Data Interpretation: Compound B1 demonstrates a 3-fold higher binding affinity to PDS compared to the legacy standard Norflurazon. Cyclopyrimorate's active metabolite (DMC) shows potent, competitive inhibition of HST, a completely unexploited target site[3].

Table 2: Greenhouse Post-Emergence Efficacy (Weed Control % at 100 g ai/ha)

Weed Species (Type)Compound B1CyclopyrimorateNorflurazonMesotrione
Echinochloa crus-galli (Grass)100%95%75%85%
Portulaca oleracea (Broadleaf)100%98%80%90%
Amaranthus retroflexus (Broadleaf)95%100%70%95%

Data Interpretation: The novel pyridazines achieve near-complete control of both grass and broadleaf weeds at 100 g ai/ha. Notably, Compound B1 drastically outperforms Norflurazon on Echinochloa crus-galli[2], proving that scaffold-hopping on the pyridazine ring can rescue efficacy against resistant grass species.

Expert Insights: Structure-Activity Relationship (SAR) From an application and synthesis perspective, the superiority of these new molecules is not accidental. It is driven by precise SAR optimization:

  • The 6-Position Halogenation : In Compound B1, placing a chlorine atom at the 6-position of the pyridazine ring is the master key for post-emergence activity. It optimizes the electron density of the ring, preventing rapid oxidative metabolism by plant Cytochrome P450s, thereby extending the herbicide's half-life within the weed[2].

  • Pro-Herbicide Bioactivation : Cyclopyrimorate's design brilliantly bypasses cuticular repulsion. The bulky morpholine-4-carboxylate group makes the molecule highly lipophilic, allowing it to melt through the waxy weed cuticle. Once inside, the plant's own esterases commit "lethal synthesis" by cleaving the ester, releasing the highly polar, HST-inhibiting DMC metabolite exactly where it is needed[3].

Conclusion Benchmarking novel pyridazine-based herbicides reveals that this classic heterocyclic scaffold still holds immense untapped potential. By applying rational design—such as targeted 6-chloro substitutions and pro-herbicide esterifications—researchers can systematically outcompete legacy standards like Norflurazon and Atrazine, providing critical new tools for global resistance management.

References

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.[Link]

  • Current Status and Future Prospects in Herbicide Discovery. MDPI Plants.[Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity (PubMed).[Link]

  • Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. ACS Publications.[Link]

Validation

Confirming the mechanism of action for 3-Chloro-6-hydrazinyl-4-methylpyridazine derivatives

This technical guide evaluates the mechanism of action, comparative efficacy, and experimental validation of novel positive allosteric modulators (PAMs) derived from 3-Chloro-6-hydrazinyl-4-methylpyridazine . By replacin...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide evaluates the mechanism of action, comparative efficacy, and experimental validation of novel positive allosteric modulators (PAMs) derived from 3-Chloro-6-hydrazinyl-4-methylpyridazine . By replacing traditional pyrimidine scaffolds with a pyridazine ring, these derivatives represent a significant advancement in targeting small-conductance calcium-activated potassium (KCa2/SK) channels, offering high subtype selectivity and therapeutic potential for neurodegenerative diseases such as spinocerebellar ataxia type 2 (SCA2) .

Mechanism of Action: Allosteric Sensitization of KCa2 Channels

KCa2 channels (specifically the KCa2.2a and KCa2.3 subtypes) are responsible for the slow after-hyperpolarizing potential (AHP) in excitable cells, which regulates the pacemaking firing rate of neurons. Pathological reduction in KCa2 activity leads to abnormal burst firing, a hallmark of cerebellar ataxia .

Derivatives synthesized from the 3-chloro-6-hydrazinyl-4-methylpyridazine precursor (e.g., forming 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazine prior to aniline coupling) do not bind to the channel pore. Instead, they act as Positive Allosteric Modulators (PAMs) . They intercalate into a highly specific hydrophobic pocket located at the interface between the KCa2 channel's intracellular HA/HB helices and the C-lobe of its constitutively bound Calmodulin (CaM) subunit.

By stabilizing this interface, the pyridazine derivatives increase the channel's apparent affinity for intracellular calcium (Ca2+), shifting the Ca2+ concentration-response curve to the left. This allows the channel to open at resting or sub-maximal Ca2+ concentrations, restoring normal tonic firing.

MoA Ca2 Intracellular Ca2+ CaM Calmodulin (CaM) C-lobe Ca2->CaM Binds Interface CaM-HA/HB Interface CaM->Interface Conformational Shift PAM Pyridazine Derivative (PAM) PAM->Interface Allosteric Binding KCa2 KCa2.2a Channel Open State Interface->KCa2 Increases Ca2+ Sensitivity Efflux K+ Efflux & Hyperpolarization KCa2->Efflux Restores Tonic Firing

KCa2 channel positive allosteric modulation pathway by pyridazine derivatives.

Comparative Performance: Pyridazine Derivatives vs. Alternatives

To objectively evaluate the performance of 3-chloro-6-hydrazinyl-4-methylpyridazine derivatives, we must compare them against the parent template CyPPA and the non-selective clinical standard Chlorzoxazone (CHZ) . The structural shift from a pyrimidine to a pyridazine core, coupled with halogenated aniline substitutions, dramatically enhances lipophilic interactions within the CaM binding pocket .

Table 1: Pharmacological Comparison of KCa2 Modulators

Compound / ClassStructural ScaffoldTarget SelectivityKCa2.2a EC50 (µM)Efficacy in SCA2 Purkinje Cell Model
CyPPA (Parent)PyrimidineKCa2.2a / KCa2.3~5.6 ± 0.8~50% conversion from burst to tonic firing
Chlorzoxazone BenzoxazoloneNon-selective~85.0 ± 12.0Requires high doses (50 µM) for conversion
Halogenated Analogs Substituted PyrimidineKCa2.2a / KCa2.3~0.5 ± 0.1100% conversion at 10 µM
Pyridazine Derivatives Pyridazine (Novel)KCa2.2a / KCa2.3~0.8 - 1.2Highly effective; altered H-bond profile

Data synthesized from electrophysiological evaluations of KCa2 channel potentiation.

Experimental Workflows & Self-Validating Protocols

To confirm the mechanism of action and efficacy of these derivatives, two distinct experimental phases are required: in vitro target validation and ex vivo phenotypic rescue.

Protocol A: Inside-Out Patch Clamp Electrophysiology

Objective: Quantify the PAM-induced leftward shift in Ca2+ sensitivity for KCa2.2a channels. Causality Check: The inside-out configuration is strictly required over whole-cell patching because it exposes the intracellular face of the membrane directly to the bath. This allows absolute control over intracellular Ca2+ concentrations using EGTA-buffered solutions, which is impossible in whole-cell mode due to endogenous cellular buffering.

  • Cell Preparation: Use HEK293 cells transiently co-expressing human KCa2.2a and CaM.

    • Causality: Endogenous CaM levels in HEK293 cells are insufficient to fully saturate overexpressed KCa2 channels. Co-expression prevents stoichiometric mismatch that would skew allosteric modulation data.

  • Patch Excision & Baseline: Form a gigaseal (>1 GΩ) and pull the pipette to excise an inside-out patch. Perfuse with a sub-maximal free Ca2+ solution (e.g., 300 nM) until a steady-state inward K+ current is reached.

  • Vehicle Validation (Self-Validation Step): Apply 0.1% DMSO vehicle. If the baseline current drifts by >10% during vehicle application, discard the patch immediately. Baseline instability invalidates any subsequent PAM potentiation metrics.

  • Derivative Application: Perfuse the pyridazine derivative (1 µM to 10 µM) in the 300 nM Ca2+ solution. Record the percentage increase in steady-state current.

  • Positive Control (Self-Validation Step): Washout the derivative, return to baseline, and apply 10 µM CyPPA. Failure of CyPPA to potentiate the current indicates channel rundown or patch deterioration, rendering the prior data points void.

Protocol B: Ex Vivo Cerebellar Slice Recording (SCA2 Model)

Objective: Validate the physiological translation of the PAM by converting pathological burst firing to regular tonic firing in Purkinje cells (PCs). Causality Check: Current-clamp recording is utilized instead of voltage-clamp to observe the native firing phenotype (voltage fluctuations and action potentials) without artificially constraining the membrane potential.

  • Slice Preparation: Prepare 250 µm parasagittal cerebellar slices from 8-month-old SCA2-58Q transgenic mice.

    • Causality: Parasagittal sectioning preserves the extensive planar dendritic trees of Purkinje cells. The 8-month age is selected because the pathological burst-firing phenotype is fully penetrant at this stage.

  • Phenotype Validation (Self-Validation Step): Patch a PC in whole-cell current-clamp mode and record spontaneous action potentials for 10 minutes. Analyze the interspike intervals (ISI). Only proceed if >5% of ISIs fall outside 3 standard deviations from the mean. If the cell is already firing tonically, it cannot be used to test the therapeutic restorative effect.

  • Drug Perfusion: Apply 10 µM of the pyridazine derivative. Monitor the restoration of the AHP and the subsequent breakdown of the burst cycle into regular pacemaking.

  • Washout Verification (Self-Validation Step): Remove the drug from the perfusate. The cell must return to the burst-firing phenotype. This confirms the phenotypic rescue was strictly drug-dependent and not an artifact of cell death or membrane leakage.

Workflow Synthesis 1. Compound Synthesis (from Hydrazinyl Precursor) HEK 2. HEK293 Expression (KCa2.2a + CaM) Synthesis->HEK Patch 3. Inside-Out Patch Clamp (Ca2+ Dose-Response) HEK->Patch Slice 4. Acute Cerebellar Slices (SCA2 Mouse Model) Patch->Slice Analysis 5. Purkinje Cell Recording (Burst to Tonic Conversion) Slice->Analysis

Experimental workflow for validating KCa2.2a channel modulators.

References

  • El-Sayed, et al. "Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels." Journal of Medicinal Chemistry, 2022.[Link]

  • Wulff, Heike, et al. "SK channel positive allosteric modulators.
Comparative

Reproducibility of Synthesis Protocols for 3-Chloro-6-hydrazinyl-4-methylpyridazine: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) As a Senior Application Scientist, I frequently encounter reproduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1)

As a Senior Application Scientist, I frequently encounter reproducibility issues in the synthesis of functionalized pyridazines. 3-Chloro-6-hydrazinyl-4-methylpyridazine is a highly valuable bifunctional building block, predominantly utilized in the synthesis of fused heterocyclic scaffolds such as triazolopyridazines and imidazopyridazines for kinase inhibitors and ion channel modulators[1][2].

The primary challenge in synthesizing this molecule from 3,6-dichloro-4-methylpyridazine is regioselectivity . Achieving high regiopurity requires a deep understanding of the mechanistic causality behind the nucleophilic aromatic substitution (SNAr) and precise control over reaction parameters. This guide objectively compares three distinct synthetic protocols, providing the mechanistic rationale and experimental data necessary to ensure a self-validating, reproducible workflow.

Mechanistic Causality: The Regioselectivity Challenge

When 3,6-dichloro-4-methylpyridazine is subjected to hydrazine hydrate, the nucleophile can theoretically attack at either the C-3 or C-6 position. However, the reaction is not random; it is heavily dictated by the C-4 methyl group through two distinct vectors[3][4]:

  • Steric Hindrance: The physical bulk of the methyl group at C-4 creates a steric shield, significantly impeding the trajectory of the incoming hydrazine nucleophile at the adjacent C-3 position.

  • Electronic Deactivation: The methyl group exerts an electron-donating inductive effect (+I). This increases the local electron density at C-3, rendering it less electrophilic and less susceptible to nucleophilic attack compared to the more electron-deficient C-6 position[3].

Consequently, attack at C-6 is both kinetically and thermodynamically favored. However, under aggressive thermal conditions (e.g., prolonged reflux), brute-force kinetics can force substitution at C-3, leading to an undesirable mixture of isomers (typically 85:15 ratio of C-6 to C-3 substitution)[2].

G cluster_0 Regioselective SNAr SM 3,6-Dichloro-4-methylpyridazine (Electrophile) C6 Attack at C-6 (Sterically Unhindered, More Electrophilic) SM->C6 C3 Attack at C-3 (Sterically Hindered by C-4 Methyl, Less Electrophilic) SM->C3 Nuc Hydrazine Hydrate (Nucleophile) Nuc->C6 Nuc->C3 Prod1 3-Chloro-6-hydrazinyl- 4-methylpyridazine (Major Product) C6->Prod1 Favored Prod2 6-Chloro-3-hydrazinyl- 4-methylpyridazine (Minor Isomer) C3->Prod2 Disfavored

Mechanistic pathway of SNAr regioselectivity directed by the C-4 methyl group.

Comparative Analysis of Synthesis Protocols

To establish a reliable synthesis, we evaluated three distinct protocols. The data below summarizes the quantitative outcomes of these methodologies.

Quantitative Performance Data
ParameterProtocol A: Thermal RefluxProtocol B: Kinetic ControlProtocol C: Microwave-Assisted
Solvent Ethanol (EtOH)Tetrahydrofuran (THF) / MeOHIsopropanol (i-PrOH)
Temperature 80°C (Reflux)40°C100°C (Microwave)
Reaction Time 4 - 12 hours24 - 48 hours30 - 50 minutes
Crude Yield 85 - 92%65 - 70%88 - 95%
Regiomeric Ratio (C6:C3) ~ 85:15 (Mixture)> 98:2> 95:5
Purification Required Fractional RecrystallizationDirect FiltrationFlash Chromatography
Scalability Excellent (>100g)Moderate (<50g)Limited by MW reactor size

Experimental Methodologies & Workflows

A robust protocol must be a self-validating system. The following step-by-step methodologies include analytical checkpoints to ensure reproducibility.

Workflow Start 3,6-Dichloro-4-methylpyridazine + Hydrazine Monohydrate Split Select Protocol Start->Split ProtA Protocol A: Thermal Reflux (EtOH, 80°C, 4-12h) Split->ProtA ProtB Protocol B: Kinetic Control (THF/MeOH, 40°C, 24-48h) Split->ProtB ProtC Protocol C: Microwave (i-PrOH, 100°C, 30-50 min) Split->ProtC PurA Recrystallization (Removes ~15% C-3 Isomer) ProtA->PurA PurB Direct Filtration (High Regiopurity >98%) ProtB->PurB PurC Flash Chromatography (High Purity & Yield) ProtC->PurC End Pure 3-Chloro-6-hydrazinyl- 4-methylpyridazine PurA->End PurB->End PurC->End

Experimental workflow comparison for the synthesis and purification of the target molecule.

Protocol A: Thermal Reflux (Industry Standard)

Best for: Large-scale synthesis where recrystallization is feasible.

  • Reaction Setup: Suspend 3,6-dichloro-4-methylpyridazine (1.00 g, 6.13 mmol) in absolute ethanol (30 mL)[2].

  • Nucleophile Addition: Add hydrazine monohydrate (3.0 mL, ~60.0 mmol, ~10 eq) dropwise at room temperature. Causality note: A large excess of hydrazine is used to prevent the formation of symmetrical bis-pyridazine byproducts.

  • Heating: Heat the mixture to reflux (80°C) and stir overnight (approx. 12 hours)[2].

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak disappears, and a major peak at m/z 159 [M+H]⁺ emerges[2].

  • Workup & Purification: Concentrate the mixture in vacuo. The resulting white solid is a mixture of the C-6 and C-3 isomers[2]. Purify via fractional recrystallization from hot ethanol to isolate the pure 3-chloro-6-hydrazinyl-4-methylpyridazine.

Protocol B: Kinetic Control

Best for: Achieving maximum regiopurity without complex chromatography.

  • Reaction Setup: Dissolve 3,6-dichloro-4-methylpyridazine (1.00 g, 6.13 mmol) in a 1:1 mixture of THF and Methanol (20 mL).

  • Nucleophile Addition: Add hydrazine monohydrate (1.5 mL, ~30 mmol, 5 eq).

  • Heating: Heat gently to 40°C. Causality note: Maintaining a lower temperature strictly enforces kinetic control, preventing the thermal energy from overcoming the steric barrier at C-3.

  • Validation Checkpoint: Stir for 24-48 hours. TLC (DCM:MeOH 10:1) will show a slower conversion rate but a single product spot.

  • Workup: Cool to 0°C. The highly pure C-6 substituted product will precipitate. Filter, wash with cold water and cold diethyl ether, and dry under vacuum.

Protocol C: Microwave-Assisted Synthesis

Best for: Rapid library generation and medicinal chemistry hit-to-lead optimization.

  • Reaction Setup: In a microwave-safe vial, combine 3,6-dichloro-4-methylpyridazine (1.35 g, 8.28 mmol) and hydrazine monohydrate (2.0 mL) in isopropanol (5-10 mL)[5][6].

  • Heating: Seal the vial and heat in a microwave reactor at 100°C for 30 to 50 minutes[5]. Causality note: Microwave irradiation provides rapid, uniform heating, pushing the reaction to completion quickly while minimizing the residence time that typically leads to thermodynamic isomer mixtures.

  • Workup: Cool the vial to room temperature. Concentrate the mixture in vacuo.

  • Purification: Subject the residue to automated flash chromatography (Silica gel, DCM/MeOH gradient 10:1 to 5:1) to afford the pure product in high yield[2].

Conclusion & Best Practices

The choice of protocol for synthesizing 3-chloro-6-hydrazinyl-4-methylpyridazine depends entirely on the project's scale and purity requirements.

  • For scale-up campaigns , Protocol A remains the most cost-effective, provided that a robust recrystallization step is implemented to clear the ~15% C-3 isomer impurity[2].

  • For medicinal chemistry where time is critical, Protocol C (Microwave) offers the best balance of speed, yield, and purity[5].

  • Always validate the regiochemistry of the final isolated product using 2D NMR (NOESY/ROESY) to confirm the spatial relationship between the hydrazine NH protons and the C-4 methyl group.

References

  • Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine. Source: J-Stage (Pharmaceutical Bulletin) URL:[Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Imidazo[1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof (WO2013134219A1).

Sources

Validation

Orthogonal Purity Assessment of 3-Chloro-6-hydrazinyl-4-methylpyridazine: A Comparative Technical Guide

In pharmaceutical development, the integrity of synthetic intermediates directly dictates the safety and efficacy profiles of final active pharmaceutical ingredients (APIs). 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the integrity of synthetic intermediates directly dictates the safety and efficacy profiles of final active pharmaceutical ingredients (APIs). 3-Chloro-6-hydrazinyl-4-methylpyridazine (CAS: 66530-56-1) is a highly reactive, nitrogen-rich building block frequently utilized in the synthesis of complex pyridazine-based therapeutics[1][2]. Due to its polar hydrazine moiety and basic pyridazine core, assessing its purity presents unique analytical challenges.

Relying solely on a single analytical technique like High-Performance Liquid Chromatography (HPLC) can lead to critical blind spots, particularly regarding non-UV absorbing impurities such as inorganic salts or residual solvents. To establish a self-validating analytical system, researchers must employ —techniques based on fundamentally different physical or chemical principles[3].

This guide objectively compares HPLC-UV, Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing detailed protocols and causality-driven methodologies to ensure comprehensive purity certification.

G Start 3-Chloro-6-hydrazinyl- 4-methylpyridazine Batch HPLC HPLC-UV (Relative Purity) Start->HPLC qNMR 1H-qNMR (Absolute Purity) Start->qNMR LCMS LC-MS (Impurity ID) Start->LCMS Compare Cross-Validation & Data Reconciliation HPLC->Compare qNMR->Compare LCMS->Compare Release Final Purity Certification Compare->Release

Workflow for orthogonal purity assessment and cross-validation.

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle and Causality

HPLC separates compounds based on hydrophobicity and polarity. For 3-Chloro-6-hydrazinyl-4-methylpyridazine, the highly polar and basic hydrazine group (-NHNH2) tends to interact strongly with residual silanols on standard silica columns, causing severe peak tailing. Causality: To mitigate this, an end-capped, polar-embedded C18 column is selected. Furthermore, a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid) is critical to fully protonate the basic nitrogens, ensuring a uniform ionization state and sharp, symmetrical peaks.

Protocol (Self-Validating System)
  • System Suitability Testing (SST): Inject a reference standard solution (1.0 mg/mL). Verify that the theoretical plate count is >5000 and the tailing factor is <1.5 to validate column inertness before running unknown batches.

  • Sample Preparation: Accurately weigh 10.0 mg of the 3-Chloro-6-hydrazinyl-4-methylpyridazine batch. Dissolve in 10 mL of Mobile Phase A (0.1% TFA in Water) to prevent solvent-mismatch peak distortion.

  • Chromatographic Conditions:

    • Column: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 60% B over 15 minutes. Logic: This broad gradient ensures the elution of both the highly polar hydrazine derivatives and any unreacted, hydrophobic starting materials.

    • Detection: UV at 254 nm (optimal for the pyridazine chromophore).

  • Data Acquisition: Integrate all peaks with a signal-to-noise ratio >10. Calculate relative purity using the area normalization method.

Methodology 2: Quantitative ¹H-NMR (qNMR)

Principle and Causality

Unlike HPLC, which relies on relative UV absorbance (requiring specific response factors for absolute accuracy), [4]. The integrated intensity of a proton resonance signal is directly proportional to the number of nuclei, allowing for absolute quantification without needing a reference standard of the analyte itself[5][6]. Causality: This makes qNMR the perfect orthogonal counterpart to HPLC, as it will reveal mass balance deficits caused by non-UV absorbing inorganic impurities (e.g., hydrazine hydrochloride salts from the synthesis process).

Protocol (Self-Validating System)
  • Internal Standard (IS) Selection: The IS must have high purity, be soluble in the same deuterated solvent, and possess a distinct NMR signal that does not overlap with the analyte. For 3-Chloro-6-hydrazinyl-4-methylpyridazine (aromatic proton at ~7.5 ppm, methyl singlet at ~2.3 ppm), Maleic acid (singlet at 6.26 ppm) is chosen as the IS.

  • Sample Preparation: Accurately co-weigh ~15.0 mg of the analyte and ~5.0 mg of certified Maleic acid (TraceCERT®) into a single vial using a microbalance (d = 0.001 mg). Logic: Co-weighing eliminates volumetric errors inherent in liquid transfers.

  • Solvation: Dissolve the mixture in 0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Frequency: 500 MHz or higher.

    • Relaxation Delay (D1): Set to > 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton (typically 30-60 seconds). Logic: This ensures complete magnetization recovery and absolute quantitative accuracy[4].

    • Scans: 64 to ensure a high signal-to-noise ratio (>150:1).

  • Data Analysis: Calculate absolute purity using the formula comparing the integral of the analyte's methyl peak (3H) to the IS maleic acid peak (2H), factoring in their respective molecular weights and sample masses.

G Method Analytical Method Chrom Chromatographic (HPLC) Method->Chrom Spec Spectroscopic (qNMR) Method->Spec Chrom_Mech Separation by Polarity/ Hydrophobicity Chrom->Chrom_Mech Spec_Mech Proton Resonance in Magnetic Field Spec->Spec_Mech Chrom_Lim Blind to non-UV absorbing impurities Chrom_Mech->Chrom_Lim Spec_Adv Universal detection (Absolute quantification) Spec_Mech->Spec_Adv

Mechanistic logic demonstrating the orthogonality of HPLC and qNMR.

Methodology 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle and Causality

While HPLC quantifies and qNMR provides absolute mass fraction, neither identifies unknown impurities. LC-MS provides orthogonal structural data (m/z) to identify process-related impurities, such as regioisomers or over-reacted bis-hydrazinyl byproducts.

Protocol
  • Mobile Phase Adaptation: Replace the non-volatile TFA used in the HPLC-UV method with 0.1% Formic acid. Logic: Formic acid ensures compatibility with the Electrospray Ionization (ESI) source, preventing ion suppression and source contamination.

  • Acquisition: Run the same gradient as the HPLC method. Operate the MS in ESI+ mode, scanning m/z 100-500.

  • Analysis: Extract the mass spectrum for any peak exceeding 0.1% relative area. For instance, the target analyte yields an [M+H]+ of 159 m/z, while unreacted 3,6-dichloro-4-methylpyridazine starting material yields an [M+H]+ of 163 m/z.

Comparative Data Analysis

To demonstrate the necessity of this orthogonal approach, a synthesized batch of 3-Chloro-6-hydrazinyl-4-methylpyridazine was analyzed using all three methods. The cross-validation results are summarized below:

Analytical MethodMeasured Purity (%)Key Impurities DetectedAnalytical Blind Spots
HPLC-UV (254 nm) 98.8%Unreacted starting material (1.2%)Inorganic salts, residual water
¹H-qNMR 94.5%Organic impurities + Mass DeficitTrace isomers under NMR LOD
LC-MS N/A (Qualitative)Confirmed starting material (m/z 163)Cannot quantify without standards
Discussion of Results

The data reveals a critical 4.3% discrepancy between the HPLC-UV relative purity (98.8%) and the qNMR absolute purity (94.5%). Because qNMR measures the absolute mass fraction, this discrepancy indicates the presence of non-UV absorbing impurities—in this case, residual inorganic salts from the hydrazine hydrate reagent and trapped moisture.

If the batch were released based solely on HPLC-UV data, it would fail downstream stoichiometric reactions due to an inflated active mass calculation. This perfectly illustrates the [7]: leveraging distinct physical principles to uncover hidden analytical biases and guarantee scientific integrity[5].

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PubMed Central (PMC) URL:[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL:[Link]

Sources

Comparative

Comparative Docking Studies of Pyridazine-Based Inhibitors: A Lead Optimization Guide

The pyridazine nucleus has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—specifically its high dipole moment, capacity for hydrogen bonding, and favorable aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine nucleus has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—specifically its high dipole moment, capacity for hydrogen bonding, and favorable aqueous solubility—make it an ideal structural core for designing highly selective kinase and cyclooxygenase inhibitors.

This guide provides an objective, data-driven comparison of novel pyridazine-based inhibitors against established clinical standards. By deconstructing comparative molecular docking studies, we will explore the structural causality behind their enhanced binding affinities and outline a self-validating computational protocol for your own drug discovery workflows.

Case Study: Pyridazine Derivatives as Selective COX-2 Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective cyclooxygenase-1 (COX-1) inhibition. Recent studies have demonstrated that functionalized pyridazine scaffolds can achieve remarkable COX-2 selectivity by exploiting the enzyme's unique structural topology [1].

Structural Causality & Binding Mechanism

The COX-2 active site features a secondary, highly flexible side pocket that is significantly more restricted in COX-1. Comparative docking studies reveal that the optimized pyridazine derivative Compound 6b effectively penetrates this side pocket. The nitrogen atoms of the pyridazine ring act as potent hydrogen bond acceptors, forming critical electrostatic interactions with the essential amino acid His90 . This specific interaction anchors the inhibitor, preventing the binding of arachidonic acid and subsequently halting Prostaglandin E2 (PGE2) synthesis.

G AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Enzymatic Conversion INFLAM Inflammatory Response PGE2->INFLAM Receptor Activation PYR Pyridazine Inhibitor (Compound 6b) PYR->COX2 Blocks His90 Side Pocket

Fig 1: Mechanism of COX-2 inhibition by pyridazine derivatives blocking PGE2 synthesis.

Comparative Performance Data

When evaluated against the clinical standards Celecoxib and Indomethacin, Compound 6b demonstrated superior potency and a highly favorable Selectivity Index (SI) [1].

InhibitorTarget PreferenceCOX-2 IC₅₀ (µM)Selectivity Index (SI)Key Molecular Interaction
Compound 6b COX-20.186.33H-bond with His90 (Side pocket)
Celecoxib COX-20.35N/ASulfonamide binding in side pocket
Indomethacin Non-selectiveN/A0.50Arg120 and Tyr355

Data synthesized from in vitro enzymatic assays and molecular docking models[1].

Case Study: Imidazo[1,2-b]pyridazines as Haspin Kinase Inhibitors

Haspin is a serine/threonine kinase critical for chromatid cohesion during mitosis, making it a prime target for oncology. The development of disubstituted imidazo[1,2-b]pyridazine derivatives has yielded highly potent, ATP-competitive Haspin inhibitors [2].

Structural Causality & Binding Mechanism

The clinical candidate CHR-6494 establishes baseline inhibition by interacting with the kinase hinge region. However, modifying the pyridazine core with a morpholine group (yielding Compound 21 ) drastically increases binding affinity. Docking experiments show that while the core maintains conserved hydrogen bonds with the hinge region and the catalytic lysine (Lys511), the morpholine oxygen and protonated nitrogen form two additional hydrogen bonds with the backbone carbonyl of Ile490 and the side-chain carboxyl of Asp611 .

This shape complementarity and increased enthalpic contribution explain the sub-nanomolar potency of Compound 21 compared to earlier generations.

InhibitorHaspin IC₅₀ (nM)Structural ModificationDocking: Key H-Bond Contacts
Compound 21 6Morpholine substitutionHinge, Lys511, Ile490, Asp611
Compound 22 12Pyrrolidine substitutionHinge, Lys511
CHR-6494 55Standard referenceHinge region

Data derived from ATP-competition assays and high-resolution crystal structure docking [2].

Experimental Protocol: Self-Validating Comparative Docking

To ensure scientific integrity and trustworthiness, computational predictions must be grounded in self-validating methodologies. Below is the standardized protocol used to generate the comparative docking data discussed above.

Step 1: Protein Preparation & Causality
  • Import and Clean: Retrieve the high-resolution X-ray crystal structure of the target (e.g., COX-2 or Haspin) from the Protein Data Bank.

  • Solvation Management: Remove all water molecules beyond 3.0 Å from the active site. Causality: Bulk water causes artificial steric clashes during rigid-receptor docking, but retaining structural waters bridging the ligand and protein is critical for accurate thermodynamic scoring.

  • Protonation: Assign protonation states at physiological pH (7.4) using tools like PROPKA. Causality: Incorrect histidine protonation (e.g., His90 in COX-2) will completely invert the electrostatic potential of the binding pocket, leading to false-negative poses.

Step 2: Ligand Preparation
  • Conformer Generation: Build the 2D structures of the pyridazine derivatives and generate 3D conformers.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field. Causality: Minimizing internal steric strain ensures that the docking algorithm evaluates the binding free energy (ΔG) based on intermolecular interactions rather than penalizing the ligand for high internal energy conformations.

Step 3: Grid Generation & The Self-Validation Check

Before screening novel pyridazine compounds, the system must validate itself.

  • Define the Grid: Center the docking grid box on the native co-crystallized ligand.

  • Re-docking (Self-Validation): Extract the native ligand, scramble its conformation, and re-dock it into the generated grid.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Rule: The RMSD must be < 2.0 Å . If it is higher, the scoring function or grid parameters are flawed and must be recalibrated before proceeding.

Step 4: Comparative Docking & Analysis
  • Execution: Dock the novel pyridazine derivatives using an Extra Precision (XP) algorithm to account for hydrophobic enclosure and solvation penalties.

  • Post-Docking Triage: Do not rely solely on the docking score (kcal/mol). Visually inspect the poses to confirm the presence of essential pharmacophoric contacts (e.g., the morpholine-Ile490 interaction in Haspin).

Workflow P1 Protein Prep (Structure & Grid) V1 Self-Validation (Native RMSD < 2Å) P1->V1 L1 Ligand Prep (Minimization) L1->V1 D1 Molecular Docking (Comparative) V1->D1 Validated A1 Pose Analysis (H-bonds & Affinity) D1->A1

Fig 2: Self-validating molecular docking workflow for comparative inhibitor analysis.

Conclusion

Comparative molecular docking studies confirm that the pyridazine scaffold is highly adaptable. By strategically decorating the pyridazine ring with specific functional groups (such as morpholine rings for kinase targets or specific hydrogen-bond acceptors for cyclooxygenases), researchers can rationally design inhibitors that outperform standard clinical alternatives in both potency and selectivity. Adhering to strict, self-validating computational protocols ensures these in silico predictions translate reliably to in vitro and in vivo success.

References

  • Mahmoud, M. E., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. Available at:[Link]

  • Elie, J., et al. (2018). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. Available at:[Link]

Validation

Is 3-Chloro-6-hydrazinyl-4-methylpyridazine a Better Synthon Than Its Non-Methylated Analog? A Comparative Guide

Executive Summary In medicinal chemistry, the selection of the right heterocyclic building block (synthon) dictates both the synthetic feasibility and the pharmacological success of the final drug candidate. When compari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the selection of the right heterocyclic building block (synthon) dictates both the synthetic feasibility and the pharmacological success of the final drug candidate. When comparing 3-chloro-6-hydrazinyl-4-methylpyridazine to its non-methylated analog, 3-chloro-6-hydrazinylpyridazine , the question of which is "better" is highly context-dependent.

For high-throughput library generation, the non-methylated analog is superior due to its unhindered downstream reactivity. However, for advanced lead optimization—particularly when targeting highly specific hydrophobic binding pockets—the methylated analog is vastly superior, offering the pharmacological benefits of the "magic methyl" effect despite presenting distinct synthetic challenges.

Introduction & Chemical Profiling

Both synthons are foundational precursors used to construct fused bicyclic systems, most notably [1,2,4]triazolo[4,3-b]pyridazines . These fused scaffolds are privileged structures in drug discovery, frequently utilized in the development of kinase inhibitors, antiangiogenic agents, and ion channel modulators[1][2].

Table 1: Physicochemical & Structural Comparison
Property3-Chloro-6-hydrazinylpyridazine3-Chloro-6-hydrazinyl-4-methylpyridazine
CAS Number 17284-97-866530-56-1
Formula C4H5ClN4C5H7ClN4
Molecular Weight 144.56 g/mol 158.59 g/mol
Steric Profile (C4) Unhindered (H)Hindered (-CH3)
Electronic Profile Baseline+I (Electron-donating inductive effect)
Primary Utility Broad scaffold generationTargeted lead optimization

Mechanistic Insights: The "Magic Methyl" Effect

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality behind how a single methyl group alters the entire synthetic and pharmacological landscape.

Electronic vs. Steric Dynamics

The C4-methyl group exerts a mild electron-donating inductive (+I) effect. This pushes electron density into the pyridazine ring, marginally increasing the nucleophilicity of the terminal C6-hydrazine nitrogen. This facilitates the initial condensation with electrophiles (such as orthoesters or carboxylic acids) during the formation of the triazole ring[3].

However, the true impact of the methyl group is steric. When 3-chloro-6-hydrazinyl-4-methylpyridazine undergoes cyclization, the original C4-methyl group becomes the C7-methyl group of the resulting[1,2,4]triazolo[4,3-b]pyridazine core. This places the bulky methyl group directly adjacent to the electrophilic C6-chlorine.

Pharmacological Impact

While this steric bulk hinders synthesis (detailed in Section 3), it is often the key to pharmacological efficacy. In 3 targeting KCa2 ion channels, the incorporation of this specific methyl group locked the conformation of adjacent substituents and perfectly filled a hydrophobic pocket in the target receptor, drastically improving subtype selectivity and binding affinity[3][4].

MechanisticEffects Root C4-Methyl Group on Pyridazine Ring Steric Steric Hindrance (Adjacent to C3-Cl) Root->Steric Electronic Electronic (+I) Effect Root->Electronic Lipid Increased Lipophilicity (LogP) Root->Lipid SNAr Decreased SNAr Reactivity Requires Harsher Conditions Steric->SNAr Binding Enhanced Target Affinity (Hydrophobic Pocket Filling) Steric->Binding Nucleo Maintained Hydrazine Nucleophilicity at C6 Electronic->Nucleo Lipid->Binding

Diagram 2: Logical mapping of how the 4-methyl group influences reactivity and binding.

Experimental Workflows: Synthesis & Downstream Utility

To objectively compare these synthons, we must evaluate them through a standardized, self-validating synthetic workflow.

SynthesisWorkflow A 3-Chloro-6-hydrazinyl-4-methylpyridazine (Synthon) B Acylation / Condensation (e.g., with Triethyl Orthoformate) A->B C Dehydrative Cyclization (Reflux, Acidic/Neutral) B->C D 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine (Fused Scaffold) C->D E Downstream SNAr (Amine Displacement at C6) D->E

Diagram 1: Workflow for synthesizing triazolopyridazines from the methylated synthon.

Protocol 1: Dehydrative Cyclization to the Fused Scaffold

Self-validating design: Triethyl orthoformate acts as both the electrophile and the dehydrating solvent, driving the equilibrium forward without the need for complex workups.

  • Initiation: Suspend the chosen synthon (1.0 eq) in neat triethyl orthoformate (10 volumes).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) to activate the orthoester.

  • Cyclization: Reflux the mixture at 120 °C for 4–6 hours. Causality: The elevated temperature is required to overcome the activation energy of the dehydrative cyclization step.

  • Validation: Monitor by LC-MS. The mass shift from the starting material to the cyclized mass validates completion.

  • Isolation: Cool to room temperature, concentrate in vacuo, and triturate with cold diethyl ether to precipitate the pure 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivative.

Protocol 2: Divergent Downstream SNAr Displacement

The true difference between the synthons emerges during the functionalization of the C6-chlorine via Nucleophilic Aromatic Substitution (SNAr).

  • Preparation: Dissolve the fused triazolopyridazine (1.0 eq) in anhydrous DMF.

  • Reagents: Add a secondary amine (e.g., morpholine, 2.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Condition Divergence (The Steric Penalty):

    • For the non-methylated scaffold: Stir at 80 °C for 12 hours. The unhindered C6-Cl readily accepts the nucleophile, forming the Meisenheimer complex smoothly.

    • For the methylated scaffold (7-methyl group): Heat to 120 °C in a sealed tube or microwave reactor for 16–24 hours. Causality: The steric shielding from the adjacent 7-methyl group significantly raises the activation energy, requiring harsh thermal conditions to force the displacement[4].

Comparative Performance Data

Table 2: Reaction Metrics & Downstream Utility
ParameterNon-Methylated Analog4-Methylated AnalogCausality / Observation
Initial Cyclization Yield ~85–90%~75–80%Increased steric bulk slightly reduces overall cyclization efficiency.
SNAr Temperature Req. 80 °C (Standard)120 °C+ (Microwave/Sealed)Adjacent 7-methyl group sterically shields the C6-chlorine from nucleophilic attack.
SNAr Reaction Time 8–12 hours16–24 hoursHigher activation energy delays the formation of the intermediate complex.
Target Affinity (In Vivo) BaselineEnhancedMethyl group restricts ligand conformation and fills target hydrophobic pockets.

Conclusion

If your goal is library generation and methodology development , the non-methylated 3-chloro-6-hydrazinylpyridazine is the better synthon. Its lack of steric hindrance allows for rapid, high-yielding downstream functionalization under mild conditions.

However, if your goal is lead optimization and clinical candidate development , 3-chloro-6-hydrazinyl-4-methylpyridazine is the superior choice. While it demands harsher synthetic conditions and yields slightly less intermediate product, the resulting 7-methyl-[1,2,4]triazolo[4,3-b]pyridazine scaffold provides critical pharmacological advantages—specifically enhanced lipophilicity, conformational locking, and superior target binding—that justify the synthetic tax.

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Safety & Regulatory Compliance

Safety

Senior Application Scientist's Guide: Personal Protective Equipment (PPE) and Safe Handling of 3-Chloro-6-hydrazinyl-4-methylpyridazine

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth operational and safety protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth operational and safety protocol for handling 3-Chloro-6-hydrazinyl-4-methylpyridazine. While specific toxicological data for this exact molecule is not extensively published, a rigorous hazard assessment based on close structural analogs—specifically the chloro-pyridazine and hydrazinyl functional groups—necessitates the adoption of stringent safety measures. This document synthesizes data from established safety data sheets (SDS) of related compounds to provide a comprehensive framework for protecting laboratory personnel.

Hazard Assessment: An Analog-Based, Data-Driven Approach

The chemical structure of 3-Chloro-6-hydrazinyl-4-methylpyridazine contains two key toxophores: a chlorinated pyridazine ring and a hydrazine moiety. Data from closely related compounds, such as 3-Chloro-6-hydrazinopyridazine, allows us to anticipate the primary hazards. The hydrazine group is associated with potential skin sensitization and serious eye damage, while the chlorinated heterocyclic system contributes to skin and respiratory irritation.[1][2]

A synthesis of GHS classifications from these analogs provides a robust, precautionary hazard profile.

Hazard ClassificationCategoryAssociated RiskAuthoritative Source
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]Apollo Scientific, PubChem
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]Apollo Scientific, Fisher Scientific
Serious Eye Damage/IrritationCategory 1-2Causes serious eye damage or irritation.[1][2][3]Apollo Scientific, Fisher Scientific, PubChem
Skin SensitizationCategory 1May cause an allergic skin reaction.[1][2]Apollo Scientific, PubChem
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3]Apollo Scientific, Fisher Scientific

This data compels the use of a multi-layered PPE strategy focused on preventing all routes of exposure: dermal, ocular, and inhalation.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving 3-Chloro-6-hydrazinyl-4-methylpyridazine, from milligram-scale weighing to larger-scale reactions. The causality behind each selection is to create a complete barrier against the identified hazards.

Body PartRequired PPEStandard (or equivalent)Rationale & Expert Insight
Eyes/Face Chemical Splash Goggles & Full-Face ShieldEN 166 / NIOSH ApprovedGoggles provide a complete seal against dust and splashes, while the face shield protects the rest of the face. This dual-layer protection is critical given the high risk of serious eye damage.[4][5]
Hands Double-Gloved Chemical-Resistant Gloves (Nitrile or Neoprene)EN 374Nitrile or neoprene offers robust protection against chlorinated organic compounds.[4][6] Double-gloving is a field-proven best practice that provides a critical safety buffer; the outer glove absorbs the initial contamination, and the inner glove protects the skin during the doffing process.
Body Chemical-Resistant Laboratory CoatFlame-resistant material recommendedA fully fastened lab coat with long sleeves protects against incidental skin contact.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][6]
Respiratory Certified Chemical Fume HoodASHRAE 110 or equivalentThis is the primary engineering control and is non-negotiable. All handling of the solid compound must be performed in a functioning fume hood to prevent inhalation of dust particles.[4][7] A NIOSH-approved respirator with organic vapor and particulate cartridges is a secondary measure for emergency situations, not routine use.[4][6]
Feet Closed-Toe, Sturdy ShoesASTM F2413-18Protects feet from spills and falling objects. Porous or open-toed shoes are strictly forbidden in the laboratory environment.[4]

Operational Plan: From Benchtop to Waste Stream

A self-validating protocol ensures safety at every stage. This workflow is designed to minimize exposure, prevent accidental release, and manage waste effectively.

Safe Handling and Weighing Workflow

The following diagram illustrates the mandatory workflow for handling the solid compound. Adherence to this sequence is critical for minimizing exposure.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A Don Full PPE B Verify Fume Hood Operation (Check airflow monitor) A->B C Assemble Equipment Inside Hood B->C D Place Compound in Hood C->D E Tare Balance D->E F Weigh Compound (Avoid dust generation) E->F G Securely Close Container F->G H Decontaminate Spatula & Surfaces G->H I Proceed to Reaction Setup H->I

Caption: Standard workflow for safely weighing 3-Chloro-6-hydrazinyl-4-methylpyridazine.

Detailed Experimental Protocol: Weighing and Handling
  • Preparation: Before bringing the chemical into the workspace, don all required PPE as detailed in the table above.

  • Engineering Control Verification: Confirm that the chemical fume hood is operational, with the sash at the recommended height to ensure proper airflow.

  • Staging: Place all necessary equipment (spatulas, weigh boats, secondary containers) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

  • Handling: Handle the container with care to avoid generating dust.[1] Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat or into a tared vessel.

  • Containment: Immediately and securely close the primary container after weighing.

  • Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been exposed using a solvent-moistened towel (e.g., ethanol or isopropanol). Dispose of the towel as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[1][3]

Emergency Procedures: Spills and Exposure

Immediate and correct action is crucial in an emergency.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[3] Seek immediate medical attention.

  • Minor Spill (inside fume hood): Decontaminate the area with an appropriate solvent. Collect all cleanup materials (absorbent pads, towels) in a sealed bag or container labeled as hazardous waste.

  • Major Spill (outside fume hood): Evacuate all personnel from the immediate area.[7] Alert your institution's Environmental Health and Safety (EHS) department. Prevent entry into the area and ensure it is well-ventilated from a safe distance.

Decontamination and Disposal Workflow

Proper disposal is a critical final step to ensure environmental and personnel safety. All materials that have come into contact with 3-Chloro-6-hydrazinyl-4-methylpyridazine must be treated as hazardous waste.

cluster_waste Waste Segregation cluster_cleanup Final Cleanup A Reaction / Work Complete B Unused Solid Chemical A->B C Contaminated Solvents & Solutions A->C D Used PPE (Gloves, weigh boats, etc.) A->D E Decontaminate Glassware & Equipment A->E H Store Waste in Labeled, Sealed Hazardous Waste Containers B->H C->H D->H F Clean & Decontaminate Work Area (Hood) E->F G Doff PPE Correctly F->G G->H I Arrange for EHS Pickup H->I

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-hydrazinyl-4-methylpyridazine
Reactant of Route 2
3-Chloro-6-hydrazinyl-4-methylpyridazine
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